(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKQOGWPICUKV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426857 | |
| Record name | tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239483-09-1 | |
| Record name | tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
CAS Number: 370069-29-7
This technical guide provides a comprehensive overview of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of in-depth technical data for this specific compound, this guide also incorporates information on closely related analogues and general synthetic methodologies for N-Boc protected 2-substituted pyrrolidines to provide a thorough and practical resource.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key physicochemical properties.
| Property | Value |
| CAS Number | 370069-29-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Appearance | Not specified (often a colorless to pale yellow oil or solid) |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The proposed synthetic pathway involves three key transformations:
-
Activation of the Hydroxyl Group: The primary alcohol of (S)-1-Boc-2-pyrrolidinemethanol is converted into a good leaving group, typically a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.
-
Introduction of the Azide Moiety: The activated alcohol is displaced by an azide nucleophile. This reaction is generally efficient and proceeds with inversion of configuration, although in this case, the stereocenter is not the reaction site.
-
Reduction of the Azide: The terminal azide is reduced to the corresponding primary amine to yield the final product. This reduction can be achieved under various conditions that are compatible with the Boc-protecting group.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (S)-tert-Butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate
-
To a stirred solution of (S)-1-Boc-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-tert-Butyl 2-(azidomethyl)pyrrolidine-1-carboxylate
-
Dissolve the crude tosylate from the previous step in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure azide intermediate.
Step 3: Synthesis of this compound
-
Dissolve the purified azide from Step 2 in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The 2-substituted pyrrolidine motif, in particular, allows for the exploration of three-dimensional chemical space, which is crucial for achieving high affinity and selectivity for biological targets.
While specific applications of this compound are not extensively documented, its structural features suggest its utility as a key building block in the synthesis of novel therapeutic agents. The primary amine provides a versatile handle for further functionalization, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other amine-based chemistries.
Derivatives of 2-(aminoethyl)pyrrolidine have been investigated for their potential as ligands for various receptors in the central nervous system.[2] The constrained conformation of the pyrrolidine ring can pre-organize the pharmacophoric elements in a favorable orientation for binding to target proteins.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
General Boc-Protection Workflow
Caption: General experimental workflow for the N-Boc protection of amines.
References
An In-depth Technical Guide to (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Introduction
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. As a derivative of the naturally occurring amino acid proline, it serves as a versatile building block in the synthesis of complex molecular architectures. The presence of a protected primary amine on the pyrrolidine ring, coupled with its defined stereochemistry, makes it a valuable synthon for introducing specific pharmacophoric elements in drug discovery. This guide provides a comprehensive overview of its molecular and physicochemical properties, stereoselective synthesis, spectroscopic characterization, and applications in medicinal chemistry.
Molecular and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.3 g/mol | [1] |
| CAS Number | 274692-08-9 | [2] |
| Appearance | Predicted: Liquid or low-melting solid | - |
| Boiling Point (Predicted) | 297.5 ± 13.0 °C | [3] |
| pKa (Predicted) | 10.42 ± 0.10 | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CCN | [4] |
| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | [4] |
The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the molecule's solubility in organic solvents and prevents undesired side reactions at this position, allowing for selective functionalization of the primary amino group on the ethyl side chain.
Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is paramount for its application in drug development, where stereochemistry dictates biological activity. A common and efficient strategy for its preparation involves a multi-step sequence starting from the readily available chiral precursor, (S)-Boc-prolinol.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol
Step 1: Oxidation of (S)-Boc-prolinol to (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate
-
Dissolve (S)-Boc-prolinol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography on silica gel.
Step 2: Wittig Reaction to form (S)-tert-butyl 2-(2-cyanoethenyl)pyrrolidine-1-carboxylate
-
To a solution of (cyanomethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a strong base such as n-butyllithium (1.1 equivalents) at 0 °C to generate the ylide.
-
Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Add a solution of the aldehyde from Step 1 (1 equivalent) in THF dropwise to the ylide solution.
-
Allow the reaction to proceed at room temperature for several hours until TLC indicates the consumption of the aldehyde.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Step 3: Reduction to this compound
-
Dissolve the cyano-alkene from Step 2 in a solvent like methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a suitable pressure.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product. Further purification, if necessary, can be performed by column chromatography.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - A singlet at ~1.4 ppm corresponding to the 9 protons of the tert-butyl group.- Multiplets in the range of 1.5-2.0 ppm for the pyrrolidine ring protons.- A broad singlet for the two protons of the primary amine (NH₂), which is exchangeable with D₂O.- Multiplets for the methylene protons of the ethyl side chain and the pyrrolidine ring adjacent to the nitrogen atoms. |
| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons.- A signal for the carbonyl carbon of the Boc group at ~154 ppm.- Several signals in the aliphatic region (20-60 ppm) corresponding to the carbons of the pyrrolidine ring and the ethyl side chain. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹.- C-H stretching vibrations for the aliphatic groups below 3000 cm⁻¹.- A strong C=O stretching vibration for the carbamate of the Boc group around 1690 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 215.3. |
Applications in Research and Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] this compound is a valuable intermediate for the synthesis of novel therapeutic agents due to its chiral nature and the presence of a reactive primary amine.
-
Chiral Building Block: The defined stereocenter at the C2 position of the pyrrolidine ring is crucial for enantioselective interactions with biological targets such as enzymes and receptors.[8]
-
Linker Moiety: The aminoethyl side chain provides a convenient handle for attaching the pyrrolidine core to other molecular fragments through amide bond formation or other coupling reactions. This is particularly useful in the construction of libraries of compounds for high-throughput screening.
-
Pharmacophore Element: The pyrrolidine ring itself can be a key component of a pharmacophore, contributing to the overall shape, polarity, and binding affinity of a drug molecule. Its non-planar, puckered conformation allows for a three-dimensional exploration of the binding pocket of a target protein.[8]
-
Synthesis of Bioactive Molecules: This compound can be used in the synthesis of a wide range of biologically active molecules, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or as components of novel antibacterial and antiviral agents.[9]
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. (S)-2-(2-AMINO-ETHYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [m.chemicalbook.com]
- 2. (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate - CAS:274692-08-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Cas 1048920-45-1,Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | lookchem [lookchem.com]
- 4. PubChemLite - Tert-butyl (3s)-3-(2-aminoethyl)pyrrolidine-1-carboxylate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. enamine.net [enamine.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring and an aminoethyl substituent at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.
Chemical Structure:
Figure 1: 2D Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 239483-09-1 |
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| SMILES | C[C@H]1CCCN(C1)C(=O)OC(C)(C)C.CCN |
| Synonyms | (S)-2-(2-AMINO-ETHYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, (S)-2-(Aminoethyl)-1-Boc-pyrrolidine, (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine |
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from similar compounds, the following properties can be predicted.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 297.5 ± 23.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| pKa | 10.42±0.10 |
Experimental Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine ring protons (a series of multiplets between 1.5 and 3.5 ppm), and the aminoethyl side chain protons (multiplets between 2.5 and 3.0 ppm). The protons of the NH2 group would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The carbons of the pyrrolidine ring and the aminoethyl side chain would appear in the range of 20-60 ppm.
Mass Spectrometry
The mass spectrum of the compound is expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and the C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).
Synthesis and Experimental Protocols
A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the surveyed scientific literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of similar pyrrolidine derivatives. A general approach would involve the modification of a suitable protected proline derivative.
One potential synthetic pathway could start from commercially available (S)-Boc-prolinol. The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide source. Subsequent reduction of the nitrile would yield the desired primary amine.
Illustrative Synthetic Workflow:
Figure 2: Plausible synthetic workflow for the target compound.
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. The aminoethyl side chain of this compound provides a key point for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.
Pyrrolidine derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, anti-inflammatory, and neuroprotective agents.
Role in Signaling Pathways
While the direct interaction of this compound with specific signaling pathways is not documented, its structural motifs are present in compounds known to modulate key cellular signaling cascades. Of particular interest is the role of pyrrolidine-containing molecules as antagonists of the C-X-C chemokine receptor type 4 (CXCR4).
The CXCR4 receptor, upon binding its ligand CXCL12, activates several downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[3] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV entry into host cells.
CXCR4 Signaling Pathway:
Figure 3: Simplified diagram of the CXCR4 signaling pathway.
The development of small molecule antagonists that block the CXCL12/CXCR4 interaction is a promising therapeutic strategy. The structural features of this compound make it an attractive starting point for the design and synthesis of novel CXCR4 antagonists.
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery and development. Its pyrrolidine core provides a rigid scaffold for the precise positioning of pharmacophoric groups, while the aminoethyl side chain allows for versatile chemical modifications. Although detailed experimental data and specific synthesis protocols for this particular compound are limited in the public domain, its structural relationship to known bioactive molecules, particularly CXCR4 antagonists, highlights its importance for future research in developing novel therapeutics. Further investigation into the synthesis, properties, and biological activities of derivatives of this compound is warranted.
References
An In-depth Technical Guide on the Physical Properties of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a key building block in pharmaceutical and chemical synthesis.[1] The information is presented to support research and development activities, with a focus on clarity, detail, and practical application.
Core Physical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of the data is based on computational predictions due to the limited availability of experimentally determined values in published literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.30 g/mol | [2] |
| CAS Number | 239483-09-1 | [2][3] |
| Appearance | Data not readily available | |
| Boiling Point | 297.5 ± 13.0 °C (Predicted) | [1] |
| Melting Point | Data not readily available | [1] |
| Density | 1.029 g/cm³ (Predicted) | [1] |
| Solubility | Data not readily available | [1] |
| pKa | 10.42 ± 0.10 (Predicted) | [1] |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of a similar organic compound.
1. Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
-
Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
Ensure the compound is thoroughly dried and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly at first to get an approximate melting point.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).
-
2. Determination of Boiling Point
The boiling point is a key physical constant for a liquid compound.
-
Apparatus: Thiele tube or a small-scale distillation apparatus, heat source (e.g., Bunsen burner or heating mantle), thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure (Micro method):
-
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil (e.g., mineral oil or silicone oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.
-
3. Determination of Solubility
Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application.
-
Apparatus: A set of test tubes, vortex mixer, and a selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide).
-
Procedure:
-
Add a small, measured amount of the solute (e.g., 10 mg) to a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid has dissolved, the compound is considered soluble under these conditions. If not, it is considered insoluble or sparingly soluble.
-
The process can be repeated with different solvents and at different temperatures to build a solubility profile. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
-
Visualized Workflows
As this compound is a synthetic intermediate, the following diagrams illustrate a general workflow for its synthesis and subsequent physical characterization, rather than a biological signaling pathway.
Caption: General workflow for the synthesis and purification of a chemical compound.
Caption: Workflow for the physical characterization of a synthesized chemical compound.
References
Technical Data Sheet: (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
An In-depth Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug discovery due to its versatile pyrrolidine scaffold, which is a core component in numerous biologically active compounds.
Core Chemical Properties and Identifiers
This compound is a derivative of proline, featuring a Boc-protected nitrogen on the pyrrolidine ring and a primary amine on the ethyl side chain. This bifunctional nature allows for selective chemical modifications, making it a valuable intermediate in multi-step syntheses.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Synonyms | (S)-2-(2-Amino-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, 1-Boc-(S)-2-(2-aminoethyl)pyrrolidine | [1] |
| CAS Number | 550378-07-9 (for the (R)-enantiomer) | |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [2] |
| Appearance | Typically a liquid or low-melting solid | |
| Boiling Point | 297.5 ± 13.0 °C (Predicted for an isomer) | [2] |
| Density | 1.029 g/cm³ (Predicted for an isomer) | [2] |
| pKa | 10.42 ± 0.10 (Predicted for an isomer) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The logical progression from a readily available chiral precursor involves a three-step sequence: activation of the primary alcohol, nucleophilic substitution to introduce a nitrile, and subsequent reduction to the primary amine.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Tosylation of (S)-Boc-prolinol.
-
Dissolve (S)-Boc-prolinol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).
-
Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can be used in the next step without further purification.
-
-
Step 2: Nucleophilic Substitution with Cyanide.
-
Dissolve the tosylated intermediate from Step 1 in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the nitrile intermediate. Purify by column chromatography on silica gel.
-
-
Step 3: Reduction of the Nitrile to the Primary Amine.
-
Dissolve the nitrile intermediate from Step 2 in methanol (MeOH).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[5]
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 16-24 hours.[5]
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[5]
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
-
Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[6]
-
Chiral Building Block: As a chiral molecule, it is used in the stereoselective synthesis of complex drug candidates, ensuring high enantiomeric purity, which is critical for pharmacological activity and safety.[7]
-
Linker Chemistry: The primary amine serves as a versatile handle for conjugation. It can be used in peptide coupling, reductive amination, or reaction with various electrophiles to attach the pyrrolidine core to other pharmacophores or linker systems, such as those used in Proteolysis Targeting Chimeras (PROTACs).
-
Scaffold for Bioactive Molecules: The pyrrolidine nucleus is found in a wide array of drugs targeting different biological pathways, including enzyme inhibitors and receptor antagonists.[6][8] The specific (S)-configuration can be crucial for binding to enantioselective protein targets.[6]
References
- 1. (S)-2-(2-AMINO-ETHYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [m.chemicalbook.com]
- 2. Cas 1048920-45-1,Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | lookchem [lookchem.com]
- 3. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8 [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester () for sale [vulcanchem.com]
Synthesis of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate from L-proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic route for the preparation of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid, L-proline. The synthesis involves a multi-step process encompassing protection of the proline nitrogen, functional group transformation of the carboxylic acid, carbon chain extension, and introduction of the terminal amino group.
Overall Synthetic Strategy
The synthesis commences with the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-proline's carboxylic acid is then reduced to a primary alcohol. This alcohol is subsequently converted into a suitable leaving group, such as a tosylate, to facilitate a nucleophilic substitution with a cyanide source, thereby extending the carbon chain by one carbon and introducing a nitrile functionality. Finally, the nitrile group is reduced to afford the target primary amine. An alternative final step involves the conversion of the alcohol to an azide followed by reduction.
Detailed Experimental Protocols and Data
This section outlines the detailed experimental procedures for each key transformation in the synthesis of this compound from L-proline.
Step 1: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
The first key transformation is the reduction of the carboxylic acid of N-Boc-L-proline. A common method for this is the use of borane reagents or mixed anhydride reduction with sodium borohydride.
Protocol 1: Mixed Anhydride Method
-
Activation: To a solution of N-Boc-L-proline in anhydrous tetrahydrofuran (THF) at 0 °C, triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction mixture is stirred at this temperature for 30 minutes to form the mixed anhydride.
-
Reduction: A solution of sodium borohydride in water is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 20 °C. The reaction is stirred for an additional 2 hours at room temperature.
-
Work-up and Purification: The reaction is quenched by the addition of water, and the THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield N-Boc-L-prolinol as a colorless oil.
| Reagent/Parameter | Molar Ratio (to N-Boc-L-proline) | Typical Yield | Reference |
| N-Boc-L-proline | 1.0 | - | |
| Triethylamine | 1.1 | - | |
| Ethyl Chloroformate | 1.1 | - | |
| Sodium Borohydride | 1.5 | 85-95% | Generic laboratory procedure |
Step 2: Synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
The hydroxyl group of N-Boc-L-prolinol is converted to a better leaving group, typically a tosylate, to facilitate the subsequent nucleophilic substitution.
Protocol 2: Tosylation
-
Reaction Setup: To a solution of N-Boc-L-prolinol in anhydrous dichloromethane (DCM) at 0 °C, triethylamine and 4-dimethylaminopyridine (DMAP) are added, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography to give the desired tosylate.
| Reagent/Parameter | Molar Ratio (to N-Boc-L-prolinol) | Typical Yield | Reference |
| N-Boc-L-prolinol | 1.0 | - | |
| p-Toluenesulfonyl chloride | 1.2 | - | |
| Triethylamine | 1.5 | - | |
| DMAP | 0.1 | 90-98% | Generic laboratory procedure |
Step 3: Synthesis of (S)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
The tosylate is displaced by a cyanide ion to extend the carbon chain and introduce the nitrile functionality.
Protocol 3: Cyanation
-
Reaction Setup: A solution of the tosylate from Step 2 in dimethylformamide (DMF) is added to a suspension of sodium cyanide in DMF.
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude nitrile is purified by column chromatography.
| Reagent/Parameter | Molar Ratio (to Tosylate) | Typical Yield | Reference |
| Tosylate | 1.0 | - | |
| Sodium Cyanide | 1.5-2.0 | 70-85% | Generic laboratory procedure |
Step 4: Synthesis of this compound
The final step is the reduction of the nitrile to the primary amine. This can be achieved using various reducing agents.
Protocol 4: Nitrile Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of the nitrile from Step 3 in anhydrous THF is added dropwise.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then refluxed for 4-6 hours.
-
Work-up and Purification: The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to afford the target compound.
Protocol 5: Catalytic Hydrogenation
-
Reaction Setup: The nitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia. A Raney nickel or palladium on carbon (Pd/C) catalyst is added.
-
Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus and shaken or stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.
| Reagent/Parameter | Molar Ratio (to Nitrile) / Conditions | Typical Yield | Reference |
| LiAlH₄ Reduction | |||
| Nitrile | 1.0 | - | |
| Lithium Aluminum Hydride | 2.0-3.0 | 75-90% | Generic laboratory procedure |
| Catalytic Hydrogenation | |||
| Nitrile | 1.0 | - | |
| Raney Nickel or Pd/C | catalytic | 80-95% | Generic laboratory procedure |
| Hydrogen Pressure | 50-100 psi |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthetic route from L-proline to the target molecule.
Caption: Overall synthetic scheme for this compound.
Experimental Workflow Overview
The general laboratory workflow for a typical step in this synthesis involves reaction setup, monitoring, work-up, and purification.
Caption: A generalized workflow for a single synthetic step.
This guide provides a robust and well-established pathway for the synthesis of this compound. The presented protocols can be adapted and optimized based on specific laboratory conditions and scale requirements. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.
A Technical Guide to (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate: Sourcing, Synthesis, and Application
This guide provides an in-depth analysis of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in modern drug discovery and fine chemical synthesis. We will explore its commercial availability, outline a robust synthetic pathway, detail its critical applications, and discuss quality control parameters for its effective use in research and development.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a derivative of the amino acid L-proline, featuring a five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[1]
The molecule's utility is defined by three key structural features:
-
The (S)-Stereocenter: The defined stereochemistry at the C2 position is crucial for enantioselective interactions with biological targets like enzymes and receptors, as different stereoisomers can exhibit vastly different pharmacological profiles.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves to prevent unwanted side reactions of the secondary amine. Its stability in various reaction conditions and its facile removal under mild acidic conditions make it an ideal protecting group for multi-step syntheses.
-
The Primary Amino Group: The terminal amino group on the ethyl side chain provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and alkylation, enabling the construction of diverse molecular libraries.
A Note on Chemical Identification: CAS Number Ambiguity
A critical aspect for researchers is the precise identification and sourcing of chemical reagents. For this compound, there is an observed ambiguity in public databases regarding a single, definitive CAS Number. Researchers should exercise caution and verify the structure and stereochemistry with the supplier's technical data. For reference, several closely related compounds are often cited:
-
CAS 550378-07-9: Corresponds to the (R)-enantiomer , tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate.[2]
-
CAS 370069-29-7: Often cited for the racemic mixture of tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate.
-
CAS 119020-01-8: Corresponds to (S)-2-(Aminomethyl)-1-Boc-pyrrolidine , a similar building block with one less carbon in the side chain.
This guide focuses specifically on the (S)-enantiomer . Due to the lack of a single, universally recognized CAS number, it is imperative to confirm the product's identity through its chemical name, structure, and analytical data provided by the vendor.
Commercial Availability and Sourcing
This compound and its close analogues are available from various chemical suppliers that specialize in building blocks for research and development. Availability can range from research quantities (milligrams to grams) to bulk quantities for process development. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, including purity (by HPLC or GC), identity (by ¹H NMR or MS), and enantiomeric excess (ee%).
Below is a summary of representative commercial sources. Note that product names and cited CAS numbers may vary, reinforcing the need for careful verification.
| Supplier | Product Name/Synonym | CAS Number Provided | Purity/Specifications | Storage Recommendation |
| Xiamen Hisunny Chemical Co., Ltd | This compound | N/A | Inquiry required | N/A |
| CP Lab Safety | tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | 550378-07-9 | min 97% | Room temperature |
| Sigma-Aldrich | (S)-2-(Aminomethyl)-1-Boc-pyrrolidine | 119020-01-8 | 97% (ee ≥97.5%) | 2-8°C |
| BLD Pharm | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 177911-87-4 | Inquiry required | 2-8°C, inert atmosphere |
Synthesis and Manufacturing Pathway
The synthesis of chiral pyrrolidine derivatives often starts from readily available, enantiomerically pure precursors. L-proline is the most logical and common starting material for accessing the (S)-enantiomer of this target molecule. A representative, multi-step synthetic route is outlined below, which relies on standard, high-yielding transformations in organic chemistry.
Representative Synthetic Workflow
The overall strategy involves the protection of the pyrrolidine nitrogen, followed by a two-carbon homologation of the carboxylic acid to introduce the aminoethyl side chain.
Caption: A plausible synthetic route from Boc-(S)-proline.
Detailed Experimental Protocol (Illustrative)
This protocol is a composite representation based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-(S)-prolinol)
-
To a stirred solution of N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, ~1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-(S)-prolinol, which can be purified by column chromatography if necessary.[3]
Step 2: Synthesis of tert-Butyl (S)-2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate (Boc-(S)-prolinol Tosylate)
-
Dissolve Boc-(S)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (~1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, ~1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours until TLC analysis indicates the consumption of starting material.
-
Dilute the reaction with DCM and wash with water, 1 M HCl, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tosylate, which is often used in the next step without further purification.
Step 3: Synthesis of tert-Butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
-
Dissolve the crude tosylate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, ~1.5 eq) and heat the mixture to 60-70 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts thoroughly with brine to remove residual DMSO.
-
Dry the organic layer, filter, and concentrate. Purify the resulting nitrile by silica gel chromatography.
Step 4: Synthesis of this compound (Final Product)
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature, then gently reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then remove by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield the target primary amine. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic applications.[4] It is particularly useful in the synthesis of novel active pharmaceutical ingredients (APIs) where stereochemistry is key to efficacy.[1]
Key Application Areas:
-
Pharmaceutical Synthesis: It serves as a foundational element for a wide range of drug candidates, including protease inhibitors, agents targeting the central nervous system (CNS), and antiviral compounds.[4]
-
Peptide-Based Drugs: The aminoethyl group can be incorporated into peptide chains or used to create peptidomimetics, enhancing the stability and therapeutic properties of these agents.
-
Combinatorial Chemistry: It is an ideal building block for creating diverse chemical libraries for high-throughput screening to identify new lead compounds.
-
Agrochemicals: Similar to pharmaceuticals, the pyrrolidine scaffold is used in the development of new pesticides and herbicides.[5]
The diagram below illustrates the integration of a chiral building block like this compound into a typical drug discovery pipeline.
Caption: Role of the building block in the drug discovery process.
Quality Control and Handling
For reproducible and reliable experimental outcomes, rigorous quality control of the starting material is essential.
-
Purity: A minimum purity of 97% is generally required, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the proposed structure.
-
Stereochemical Integrity: The enantiomeric excess (ee) is a critical parameter and should be determined using a chiral GC or HPLC method. An ee of ≥97% is standard for most applications.
-
Appearance: The compound is typically a liquid or a low-melting solid.
-
Storage and Handling: It is often recommended to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric CO₂.[6] It should be handled in a well-ventilated area, as amines can be corrosive and irritants.
Conclusion
This compound is a high-value chiral building block that provides a reliable entry point for the synthesis of complex, enantiomerically pure molecules. Its strategic importance in pharmaceutical and agrochemical research is well-established. While researchers must be diligent in confirming its identity due to CAS number inconsistencies across suppliers, its commercial availability makes it an accessible and powerful tool for innovation. The synthetic pathways are robust and scalable, ensuring its continued role in advancing the frontiers of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 1048920-45-1,Tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | lookchem [lookchem.com]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. 177911-87-4|tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
Introduction: The Strategic Value of a Versatile Pyrrolidine Scaffold
An In-Depth Technical Guide to (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate for Drug Discovery Professionals
This compound, identified by CAS Number 239483-09-1, is a chiral bifunctional building block of significant interest in medicinal chemistry.[1] Its structure, featuring a stereodefined pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive primary amine on an ethyl side chain, offers a unique combination of structural rigidity and synthetic versatility. The pyrrolidine moiety is a privileged scaffold found in over 20 FDA-approved drugs, prized for its ability to explore three-dimensional chemical space, which is crucial for enhancing binding affinity and selectivity to biological targets.[2][3]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's chemical properties, a logical framework for its synthetic application, guidance on sourcing and supplier qualification, and its strategic role in the construction of novel therapeutics, including its use as a protein degrader building block.[4]
Physicochemical Profile and Handling
A thorough understanding of the compound's properties is fundamental to its successful application in synthesis. The Boc-protected nitrogen and the free primary amine dictate its solubility, reactivity, and handling requirements.
| Property | Value | Significance in Experimental Design |
| CAS Number | 239483-09-1[1] | Ensures unambiguous identification and accurate literature/database searching. |
| Molecular Formula | C11H22N2O2[1][4] | Essential for calculating molar mass, reaction stoichiometry, and mass spectrometry analysis. |
| Molecular Weight | 214.30 g/mol [4] | Critical for accurate reagent measurement and yield calculations. |
| Typical Purity | ≥97%[4] | High purity is crucial to avoid side reactions and ensure the integrity of subsequent synthetic steps. |
| SMILES Code | O=C(N1--INVALID-LINK--CCC1)OC(C)(C)C | A machine-readable representation for cheminformatics and structural searches. |
| Storage Conditions | 2-8°C, inert atmosphere[5] | Recommended to prevent degradation of the primary amine and ensure long-term stability. |
The presence of the Boc group renders the pyrrolidine nitrogen unreactive under basic and nucleophilic conditions, allowing for selective chemistry to be performed on the primary amine. Conversely, the primary amine is a potent nucleophile, ready for derivatization.
Synthetic Strategy and Application
The primary utility of this compound lies in its role as a handle for introducing the (S)-pyrrolidin-2-ylethylamine pharmacophore into a target molecule. The synthetic workflow typically involves two key stages: coupling via the primary amine and subsequent deprotection of the Boc group if the pyrrolidine nitrogen is required for further reaction or biological activity.
Generalized Synthetic Workflow
The diagram below illustrates a typical synthetic sequence where the building block is incorporated into a larger molecule, a common strategy in fragment-based drug design or lead optimization.
Caption: General synthetic workflow using the title compound.
Experimental Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling the primary amine with a carboxylic acid, a cornerstone reaction in pharmaceutical synthesis.
Objective: To synthesize an amide by coupling this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Methodology:
-
Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent. Stir for 10-15 minutes at room temperature to form the activated ester.
-
Addition of Amine: To the activated mixture, add a solution of this compound (1.05 eq) in the same solvent, followed by the dropwise addition of the amine base (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by a suitable method (e.g., TLC or LC-MS). The causality here is that the non-nucleophilic base scavenges the acid byproduct, driving the reaction to completion without interfering with the coupling.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure, Boc-protected amide.
This self-validating protocol includes aqueous washes that selectively remove acidic, basic, and water-soluble impurities, ensuring that the subsequent chromatographic purification is effective.
Sourcing and Supplier Qualification
Procuring high-quality chemical building blocks is a critical, rate-limiting step in the drug discovery process. The following section provides a list of potential suppliers and a robust protocol for their qualification.
Potential Supplier Overview
This table is compiled from publicly available information and is intended as a starting point for sourcing. It does not constitute an endorsement.
| Supplier | CAS Number | Noted Purity / Specifications |
| Crysdot LLC | 239483-09-1 | 97% |
| BLD Pharm | 177911-87-4* | Keep in dark place, inert atmosphere, 2-8°C |
| CP Lab Safety | 550378-07-9** | min 97% |
| Xiamen Hisunny Chemical Co.,Ltd[1] | 239483-09-1 | N/A |
| Sigma-Aldrich | 119020-01-8* | 97%, ee: ≥97.5% |
*Note: CAS numbers 177911-87-4 and 119020-01-8 refer to the related compound (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which has a different side chain length. **Note: CAS number 550378-07-9 refers to the (R)-enantiomer.
Supplier Qualification Workflow
To ensure experimental reproducibility and avoid costly delays, a systematic approach to qualifying a new chemical supplier is essential.
Caption: A four-step workflow for qualifying a new chemical vendor.
This process ensures that the material's identity, purity, and performance are validated before committing to large-scale purchases, thereby upholding scientific integrity and mitigating project risks.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its defined stereochemistry, orthogonal protecting groups, and the privileged nature of the pyrrolidine scaffold make it an exceptionally valuable building block for generating novel chemical entities.[2] By understanding its properties, employing robust synthetic protocols, and implementing a rigorous supplier qualification process, research organizations can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
- 1. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 177911-87-4|tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
Navigating the Safety Profile of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral building block increasingly utilized in the synthesis of novel pharmaceutical compounds. As its application in research and development expands, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and regulatory compliance. This technical guide provides an in-depth overview of the available safety data, handling protocols, and emergency procedures related to this compound.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its potential flammability, corrosivity, and toxicity.
GHS Hazard Statements (Inferred):
-
H226: Flammable liquid and vapor.
-
H302 + H332: Harmful if swallowed or if inhaled.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H402: Harmful to aquatic life.[1]
Signal Word: Danger[1]
Hazard Pictograms (Inferred):
Physical and Chemical Properties
Quantitative data for the target compound is limited. The following table summarizes available data for closely related compounds.
| Property | Value | Source Compound | CAS No. |
| Molecular Formula | C₁₁H₂₂N₂O₂ | Target Compound | 119020-04-1 |
| Molecular Weight | 214.31 g/mol | Target Compound | 119020-04-1 |
| Boiling Point | 87 - 88 °C (1,013 hPa) | Pyrrolidine | 123-75-1 |
| Density | 0.852 g/cm³ (25 °C) | Pyrrolidine | 123-75-1 |
| Flash Point | 3 °C (37.4 °F) - Closed Cup | Pyrrolidine | 123-75-1 |
| Autoignition Temperature | 345 °C (653 °F) | Pyrrolidine | 123-75-1 |
| Lower Explosion Limit | 2.9% | Pyrrolidine | 123-75-1 |
| Upper Explosion Limit | 13% | Pyrrolidine | 123-75-1 |
| Water Solubility | Completely Soluble | Pyrrolidine | 123-75-1 |
Exposure Controls and Personal Protection
Due to the hazardous nature of this compound, strict adherence to safety protocols is essential.
Engineering Controls
-
Work should be conducted in a well-ventilated fume hood.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ensure eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Flame retardant antistatic protective clothing.[1][2] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[4] |
Handling and Storage
Safe Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mist.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.[2]
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
-
The compound may be air and moisture sensitive.
-
Store locked up.
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Hazardous combustion products include carbon oxides and nitrogen oxides.[4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2]
-
Containment and Cleanup: Absorb with inert material (e.g., sand, silica gel). Collect in a suitable, closed container for disposal.[3]
Experimental Workflow and Logical Relationships
Standard Operating Procedure for Handling
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
References
Spectral Data Analysis of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate. These predictions are based on known chemical shift values for N-Boc protected amines and substituted pyrrolidine rings.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | H-2 (pyrrolidine CH) |
| ~3.3 - 3.5 | m | 2H | H-5 (pyrrolidine CH₂) |
| ~2.8 - 3.0 | m | 2H | CH₂-NH₂ |
| ~2.6 - 2.8 | m | 2H | CH₂ attached to C2 |
| ~1.8 - 2.0 | m | 2H | H-3 (pyrrolidine CH₂) |
| ~1.6 - 1.8 | m | 2H | H-4 (pyrrolidine CH₂) |
| 1.47 | s | 9H | C(CH₃)₃ |
| 1.25 (broad) | s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~154.7 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~58.0 - 60.0 | C-2 (pyrrolidine) |
| ~46.0 - 48.0 | C-5 (pyrrolidine) |
| ~40.0 - 42.0 | CH₂-NH₂ |
| ~35.0 - 37.0 | CH₂ attached to C2 |
| ~28.5 | C(CH₃)₃ |
| ~28.0 - 30.0 | C-3 (pyrrolidine) |
| ~22.0 - 24.0 | C-4 (pyrrolidine) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 215.17 | [M+H]⁺ |
| 214.16 | [M]⁺ |
| 158.12 | [M - C₄H₉O₂ + H]⁺ |
| 143.12 | [M - Boc]⁺ |
| 114.11 | [M - C₅H₉NO₂]⁺ |
| 70.08 | [C₄H₈N]⁺ (pyrrolidine fragment) |
| 57.07 | [C₄H₉]⁺ (tert-butyl) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS spectra for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be used to aid dissolution.
-
Transfer the solution into a clean NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-TOF, GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Instrument Setup and Calibration:
-
Choose an appropriate ionization method, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For LC-MS, this is done via a liquid chromatograph. For GC-MS, the sample is vaporized and introduced through a gas chromatograph.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation will depend on the ionization energy used.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for chemical compound analysis.
The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its significance is underscored by its presence in 37 drugs approved by the United States Food and Drug Administration (FDA). The unique structural and physicochemical properties of the pyrrolidine motif, including its three-dimensional nature, stereochemical complexity, and ability to modulate aqueous solubility, have made it an invaluable tool in the design and development of a vast array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the role of pyrrolidine scaffolds in drug discovery, detailing their biological activities, supported by quantitative data, experimental protocols, and visualizations of key molecular pathways.
Physicochemical Advantages of the Pyrrolidine Scaffold
The interest in the saturated pyrrolidine scaffold stems from several key advantages it confers to a molecule:
-
Three-Dimensionality : Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for an increased three-dimensional coverage, enabling a more efficient exploration of the pharmacophore space.[1][4] This complexity is crucial for creating selective ligands that can precisely fit into the intricate binding sites of biological targets.[1]
-
Stereochemical Diversity : The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers.[1] This stereochemical richness is a powerful tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological profiles, potencies, and toxicities due to their specific interactions with enantioselective proteins like enzymes and receptors.[1]
-
Modulation of Physicochemical Properties : The inclusion of a pyrrolidine motif can enhance aqueous solubility and improve other key physicochemical properties of a drug candidate.[3] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets.[3]
-
Metabolic Handle : While generally stable, the pyrrolidine ring can be susceptible to metabolic activation by CYP450 enzymes to form iminium ions, which can be a potential liability leading to reactive metabolites. This aspect must be carefully considered during the drug design process.
Therapeutic Applications and Approved Drugs
Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in numerous therapeutic areas, including CNS disorders, diabetes, and viral infections.[5][6]
Central Nervous System (CNS) Agents
The pyrrolidine scaffold is a key feature in several drugs targeting the central nervous system. A prominent example is Levetiracetam (Keppra®) , a widely used antiepileptic drug.
-
Mechanism of Action : Levetiracetam's primary mechanism of action is unique among antiepileptic drugs. It binds with high affinity to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in the membranes of synaptic vesicles.[1][7][8] This interaction is believed to modulate the release of excitatory neurotransmitters like glutamate, thereby stabilizing neuronal activity and preventing the hypersynchronization of epileptiform burst firing that leads to seizures.[2][8] The binding of levetiracetam to SV2A does not seem to affect normal neuronal excitability but rather selectively prevents seizure propagation.[8]
Mechanism of Action of Levetiracetam.
Antidiabetic Agents: DPP-4 Inhibitors
A significant class of antidiabetic drugs, the "gliptins," feature a pyrrolidine core and function as dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin (Galvus®) is a prime example.
-
Mechanism of Action : DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[11] By inhibiting DPP-4, vildagliptin increases the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes.[9] The nitrile group of vildagliptin forms a reversible covalent bond with the serine residue (Ser630) in the active site of the DPP-4 enzyme.
References
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Modality: A Technical Guide to Targeted Protein Degradation
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that is fundamentally altering the landscape of drug discovery. Unlike traditional small molecule inhibitors that block the function of a target protein, TPD co-opts the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable" and provides a powerful new tool in the fight against a wide range of diseases, including cancer and neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Core Mechanisms of Targeted Protein Degradation
TPD primarily leverages the ubiquitin-proteasome system (UPS), the cell's natural machinery for degrading unwanted or damaged proteins. The key players in this system are E3 ubiquitin ligases, which are responsible for recognizing specific proteins and tagging them with ubiquitin for subsequent degradation by the proteasome. TPD agents act by inducing the proximity of a target protein to an E3 ligase, effectively hijacking the UPS to achieve selective protein removal.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a flexible linker. One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex. Within this complex, the E3 ligase transfers ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. After the POI is degraded, the PROTAC is released and can participate in another cycle of degradation, acting in a catalytic manner.
The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of a PROTAC.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by binding to the E3 ligase and altering its surface to create a new binding interface for the target. Unlike PROTACs, which have distinct binding moieties for the target and the E3 ligase, molecular glues are typically smaller, monovalent compounds. A well-known example is the immunomodulatory drug lenalidomide, which binds to CRBN and induces the degradation of the transcription factors IKZF1 and IKZF3.
Quantitative Assessment of Degrader Activity
The efficacy of a TPD molecule is typically characterized by two key parameters: DC50 and Dmax.
-
DC50 (half-maximal degradation concentration): The concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with a given degrader. A higher Dmax value indicates greater efficacy.
The following tables summarize the DC50 and Dmax values for some well-characterized PROTACs.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90% |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | CRBN | MCF-7 | 0.9 | 95% |
| Degrader 4j (ZW30441) | METTL3 | VHL | MV4-11 | 440 | 80% |
| Degrader 4j (ZW30441) | METTL14 | VHL | MV4-11 | 440 | 80% |
Note: The DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.
Key Experimental Protocols in TPD Research
A variety of in vitro and cell-based assays are employed to characterize the mechanism and efficacy of TPD molecules.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical step in PROTAC- and molecular glue-mediated protein degradation. Several biophysical techniques can be used to characterize the formation and stability of this complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of molecules in real-time. In a typical TPD experiment, the E3 ligase is immobilized on a sensor chip, and a mixture of the target protein and the degrader is flowed over the surface.
Detailed Protocol for SPR:
-
Immobilization of E3 Ligase:
-
Equilibrate the SPR instrument and sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the E3 ligase (e.g., VHL or CRBN complex) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the degrader for the E3 ligase and the target protein separately, inject a series of concentrations of the degrader over the immobilized E3 ligase and, in a separate experiment, over an immobilized target protein.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the degrader.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases to determine the kinetic parameters (ka, kd) and the binding affinity (KD) of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.
-
Cooperativity (α) can be calculated by comparing the binding affinity of the degrader to the E3 ligase in the presence and absence of the target protein. An α value greater than 1 indicates positive cooperativity.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a degrader to induce the ubiquitination of its target protein in a reconstituted system.
Detailed Protocol for In Vitro Ubiquitination:
-
Reaction Setup (on ice):
-
Prepare a reaction mixture containing the following components in a final volume of 20-50 µL:
-
E1 activating enzyme (e.g., 50-100 nM)
-
E2 conjugating enzyme (e.g., 0.2-1 µM)
-
E3 ligase complex (e.g., 0.1-0.5 µM)
-
Target protein (e.g., 0.5-1 µM)
-
Ubiquitin (e.g., 5-10 µM)
-
Degrader molecule (at various concentrations)
-
ATP (1-2 mM)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Include negative controls, such as reactions lacking the degrader, E3 ligase, or ATP.
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific to the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species, which will appear as a ladder or smear.
-
Protein Degradation Quantification Assays
Western Blotting
Western blotting is a widely used method for quantifying the reduction in target protein levels in cells treated with a degrader.
Detailed Protocol for Western Blotting:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of degrader concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, also probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.
-
Flow Cytometry
Flow cytometry allows for the quantification of intracellular protein levels on a single-cell basis, providing a high-throughput method for assessing protein degradation.
Detailed Protocol for Flow Cytometry:
-
Cell Treatment and Harvesting:
-
Treat cells with the degrader as described for Western blotting.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a primary antibody specific to the target protein.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) for the target protein in each sample.
-
Normalize the MFI of the treated samples to the vehicle control to calculate the percentage of remaining protein.
-
Generate dose-response curves to determine the DC50 and Dmax.
-
HiBiT Assay
The HiBiT assay is a sensitive, real-time method for measuring protein degradation kinetics in live cells. It utilizes a small, 11-amino acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag can combine with a larger, complementary subunit (LgBiT) to form an active NanoLuc luciferase, and the resulting luminescence is proportional to the amount of the target protein.
Detailed Protocol for HiBiT Assay:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the target protein in the desired cell line.
-
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a white, 96-well plate.
-
For live-cell kinetic measurements, add the LgBiT protein and a cell-permeable luciferase substrate (e.g., Endurazine) to the cells.
-
-
Degrader Treatment and Measurement:
-
Add a serial dilution of the degrader to the wells.
-
Immediately place the plate in a luminometer and measure the luminescence at regular intervals to monitor the degradation kinetics in real-time.
-
-
Data Analysis:
-
Normalize the luminescence signal at each time point to the signal at time zero.
-
Plot the normalized luminescence over time to determine the degradation rate.
-
From dose-response curves at a fixed time point, the DC50 and Dmax can be calculated.
-
Conclusion and Future Perspectives
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-driving proteins. The continued development of novel PROTACs and the discovery of new molecular glues are expanding the "druggable" proteome and offering new hope for treating a wide array of diseases. As our understanding of the underlying biology of the ubiquitin-proteasome system deepens, so too will our ability to design more potent, selective, and tissue-specific TPD therapies. The experimental approaches outlined in this guide provide a robust framework for the characterization and optimization of these next-generation therapeutics.
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity. Its widespread application, particularly in peptide synthesis and the development of complex pharmaceutical agents, stems from its ability to mask the reactivity of primary and secondary amines under a broad range of conditions. This technical guide provides a comprehensive overview of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, quantitative data for comparative analysis, and its strategic application in drug development.
Core Principles of Boc Protection and Deprotection
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[1] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1]
The introduction of the Boc group is typically accomplished by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1] The reaction proceeds via a nucleophilic acyl substitution.[2] The resulting carbamate is stable to a wide variety of non-acidic reagents, including bases, nucleophiles, and reducing agents, making it an excellent choice for multi-step syntheses.[3]
Deprotection of the Boc group is efficiently achieved under acidic conditions.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically fragments to isobutene and a proton.[5] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[5] This acid lability is the key to the Boc group's utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions, a concept known as orthogonality.[4][6]
Data Presentation: A Comparative Analysis
The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize quantitative data for various substrates and conditions to facilitate comparison and selection of the optimal protocol.
Table 1: N-Boc Protection of Various Primary Amines [7]
| Entry | Amine Substrate | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 10 | 96 |
| 2 | p-Toluidine | 8 | 98 |
| 3 | p-Anisidine | 8 | 98 |
| 4 | p-Nitroaniline | 12 | 92 |
| 5 | p-Aminophenol | 10 | 95 |
| 6 | Benzylamine | 8 | 98 |
| 7 | Cyclohexylamine | 8 | 96 |
Reactions were conducted with 1 mmol of substrate in a 9.5:0.5 mixture of water and acetone.
Table 2: Typical Conditions for TFA-Mediated N-Boc Deprotection [8]
| Parameter | Typical Range | Remarks |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but solubility may be a factor. |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is common. Neat TFA may be used for challenging substrates. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to manage any exothermic effects. |
| Reaction Time | 30 minutes - 4 hours | Progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are detailed methodologies for key experiments involving the Boc protecting group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine[9]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and TEA or DIPEA in a 2:1 v/v mixture of H₂O/THF.
-
Stir the mixture at room temperature for 5 minutes until all solids have dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine. For most substrates, this procedure yields a product of high purity without further purification.
Protocol 2: General Procedure for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)[8]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically obtained as a trifluoroacetate salt.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate as a PROTAC Linker Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyrrolidine-Based Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][2] This hijacking of the cell's natural ubiquitin-proteasome system (UPS) offers a powerful therapeutic modality for eliminating disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[2][]
The linker is not merely a passive spacer; it plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4] (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a valuable building block for the synthesis of PROTAC linkers. The pyrrolidine scaffold can provide conformational restraint, which can be advantageous for optimizing the geometry of the ternary complex. The Boc-protected amine and the primary amino group offer versatile handles for a modular and controlled assembly of the final PROTAC molecule.
Conceptual Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a building block like this compound typically involves a stepwise approach. First, the building block is sequentially coupled to the E3 ligase ligand and the POI ligand. The choice of coupling chemistry will depend on the functional groups present on the respective ligands.
Caption: General workflow for synthesizing a PROTAC using a bifunctional linker building block.
Application Notes
Design Considerations for Pyrrolidine-Containing Linkers
-
Conformational Rigidity: The pyrrolidine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved degradation efficiency.[1]
-
Vectorial Exit: The substitution pattern on the pyrrolidine ring allows for precise control over the exit vectors of the linker, influencing how the POI and E3 ligase are oriented relative to each other.
-
Physicochemical Properties: The inclusion of the pyrrolidine motif can impact the solubility, permeability, and metabolic stability of the final PROTAC. These properties must be carefully optimized during the drug development process.
Mechanism of Action
The resulting PROTAC functions by inducing proximity between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound. These protocols should be adapted based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC
Step 1: Coupling of E3 Ligase Ligand to the Linker Building Block
-
Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure to yield the crude amine intermediate, which can often be used in the next step without further purification.
Step 3: Coupling of POI Ligand to the Amine Intermediate
-
Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and the crude amine intermediate from Step 2 (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC using preparative reverse-phase HPLC.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC or DMSO as a vehicle control for 18-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[3] The following tables provide a template for presenting such data.
Table 1: In Vitro Degradation of Target Protein X by PROTAC-1
| Concentration (nM) | % Degradation of Protein X (Mean ± SD) |
| 1 | 15 ± 4 |
| 10 | 45 ± 6 |
| 100 | 85 ± 5 |
| 1000 | 92 ± 3 |
Table 2: Degradation Parameters for PROTAC-1
| Parameter | Value |
| DC50 | 12 nM |
| Dmax | 95% |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
References
Application Notes: Synthesis of PROTACs using (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2][3] A typical PROTAC is composed of three distinct components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4][5] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[6][7] This "event-driven" mechanism allows PROTACs to act catalytically, offering a powerful strategy to target proteins previously considered "undruggable."[1][8]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the molecule's overall physicochemical properties.[7] (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a versatile chiral building block for the synthesis of novel linkers. Its structure features a primary amine on the ethyl side chain, which serves as a nucleophilic handle for initial conjugation, and a Boc-protected secondary amine within the pyrrolidine ring, which can be deprotected for subsequent coupling reactions. This dual functionality allows for a modular and controlled approach to PROTAC assembly.
Core Applications
The primary application of this compound in PROTAC synthesis is to serve as a segment of the linker, introducing a rigid, stereochemically defined pyrrolidine ring. This can be advantageous for several reasons:
-
Modulation of Physicochemical Properties: The pyrrolidine moiety can influence the solubility, cell permeability, and metabolic stability of the final PROTAC molecule.
-
Conformational Rigidity: Introducing a cyclic element like pyrrolidine into the linker can reduce its flexibility. This conformational constraint can help to pre-organize the PROTAC into a bioactive conformation, potentially improving the cooperativity and stability of the ternary complex.
-
Vectorial Control: The stereochemistry of the (S)-pyrrolidine ring provides precise three-dimensional positioning of the attached ligands, which is crucial for optimizing the geometry of the ternary complex.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this building block typically follows a sequential, multi-step process. The general strategy involves the initial coupling of the primary amine to either the POI ligand or a linker intermediate, followed by deprotection of the Boc group and final conjugation to the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a representative framework for synthesizing a PROTAC. These may require optimization based on the specific ligands used.
Protocol 1: Coupling of Building Block to a Linker-POI Ligand
This procedure details the amide bond formation between the primary amine of this compound and a Protein of Interest (POI) ligand that has been pre-functionalized with a linker terminating in a carboxylic acid.
Materials
| Reagent | M.W. | Example Eq. | Example Mass (mg) | Example Moles (µmol) |
|---|---|---|---|---|
| Linker-POI-COOH | 450.5 g/mol | 1.0 | 45.1 | 100 |
| This compound | 214.3 g/mol | 1.1 | 23.6 | 110 |
| HATU | 380.2 g/mol | 1.2 | 45.6 | 120 |
| DIPEA | 129.3 g/mol | 3.0 | 38.8 | 300 |
| Anhydrous DMF | - | - | 2.0 mL | - |
Procedure
-
Dissolve the Linker-POI-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature overnight (16-24 hours).
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (Intermediate 1) can be purified by flash column chromatography or carried forward to the next step.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine on the pyrrolidine ring.
Materials & Conditions
| Parameter | Value/Reagent |
|---|---|
| Starting Material | Intermediate 1 (from Protocol 1) |
| Reagents | Dichloromethane (DCM), Trifluoroacetic acid (TFA) |
| Solvent Ratio | 1:1 mixture of DCM:TFA |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
Procedure
-
Dissolve the crude or purified Intermediate 1 in a 1:1 mixture of DCM and TFA.[6][9]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual acid.
-
The resulting crude product (Intermediate 2, as a TFA salt) is typically used in the next coupling step without further purification.[1]
Protocol 3: Final Coupling to E3 Ligase Ligand
This procedure details the final amide coupling between the deprotected pyrrolidine nitrogen (Intermediate 2) and an activated E3 ligase ligand (e.g., a pomalidomide derivative).[1][6]
Materials
| Reagent | M.W. | Example Eq. | Example Mass (mg) | Example Moles (µmol) |
|---|---|---|---|---|
| Intermediate 2 (TFA salt) | ~550 g/mol | 1.0 | 55.0 | 100 |
| E3 Ligase-COOH | 350.3 g/mol | 1.0 | 35.0 | 100 |
| HATU | 380.2 g/mol | 1.2 | 45.6 | 120 |
| DIPEA | 129.3 g/mol | 4.0 | 51.7 | 400 |
| Anhydrous DMF | - | - | 2.0 mL | - |
Note: Extra DIPEA (1.0 eq) is added to neutralize the TFA salt of Intermediate 2.
Procedure
-
Dissolve the E3 Ligase-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq). Stir at room temperature for 15 minutes.
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF and add it to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight (16-24 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC is typically purified by preparative reverse-phase HPLC to yield the final, pure product.[1]
-
The purified PROTAC should be thoroughly characterized by high-resolution mass spectrometry (HRMS) and NMR (¹H and ¹³C) to confirm its identity and purity.[2]
Mechanism of Action: PROTAC-Mediated Degradation
Once synthesized, the PROTAC molecule hijacks the UPS to induce selective protein degradation. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.[7][10]
Caption: PROTAC-mediated protein degradation pathway.
This compound is a valuable and versatile building block for the modular synthesis of PROTACs. Its defined stereochemistry and orthogonal protecting group strategy allow for the rational design and construction of linkers with controlled rigidity and spatial orientation. The protocols outlined here provide a foundational approach for incorporating this chiral scaffold into novel PROTACs, enabling researchers to systematically explore the structure-activity relationships of the linker and optimize the degradation efficiency of their targeted molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes: A-Protocol for Amide Bond Coupling of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate to a Carboxylic Acid-Containing Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic conjugation of linker molecules to potent cytotoxic agents, or "warheads," is a cornerstone of modern targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs).[][2][3][4][] The choice of linker is critical, as it influences the stability, solubility, and release mechanism of the payload.[][][6] (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a valuable bifunctional linker component. Its primary amine provides a nucleophilic handle for conjugation to a warhead, while the Boc-protected pyrrolidine nitrogen offers a subsequent site for attachment to a targeting moiety after deprotection.
This application note provides a detailed, field-proven protocol for the efficient coupling of this compound to a warhead possessing a carboxylic acid functional group. The core of this protocol is the formation of a stable amide bond, a robust and common linkage in bioconjugation chemistry.[7][8][9] We will delve into the mechanistic rationale behind the chosen methodology, provide step-by-step instructions, and offer guidance for reaction monitoring and product purification.
Mechanistic Rationale: Carbodiimide-Mediated Amide Bond Formation
The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally unfavorable under standard conditions. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[7] This protocol employs a widely used and effective method utilizing a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS).[8]
The reaction proceeds through the following key steps:
-
Carboxylic Acid Activation: EDC reacts with the carboxylic acid of the warhead to form a highly reactive O-acylisourea intermediate.[8]
-
Formation of a Stable Activated Ester: This intermediate is susceptible to hydrolysis. The addition of NHS mitigates this by reacting with the O-acylisourea to form a more stable NHS ester. This activated ester is less prone to hydrolysis but still highly reactive towards primary amines.[8]
-
Nucleophilic Attack: The primary amine of this compound then attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group.
-
Amide Bond Formation: This results in the formation of a stable amide bond, covalently linking the pyrrolidine-based linker to the warhead.
The use of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial. It prevents the secondary amine from competing with the primary amine in the coupling reaction, ensuring regioselective amide bond formation.[7] This Boc group can be readily removed under acidic conditions in a subsequent step to reveal the secondary amine for further conjugation.[10][11][12]
Experimental Workflow Diagram
Caption: Workflow for amide coupling of the linker to the warhead.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the warhead.
Materials:
-
Warhead containing a carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (recommended)
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing warhead (1.0 equivalent) and NHS (1.2 - 1.5 equivalents) in anhydrous DMF (approximately 0.1 M concentration relative to the warhead).
-
Ensure all reagents are anhydrous to prevent hydrolysis of activated intermediates.
-
-
Activation of Carboxylic Acid:
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 - 1.5 equivalents) to the stirred solution in one portion.[7]
-
Allow the mixture to stir at 0 °C for 15-30 minutes to facilitate the formation of the NHS ester.
-
-
Amine Coupling:
-
In a separate vial, dissolve this compound (1.1 - 1.2 equivalents) in a small amount of anhydrous DMF.
-
To the reaction mixture at 0 °C, add the solution of the amine linker.
-
Slowly add DIPEA (2.0 - 3.0 equivalents) dropwise. The base is necessary to neutralize the HCl salt of EDC and any acid formed during the reaction.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.[7][9] A common mobile phase for TLC could be 10% methanol in dichloromethane. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. LC-MS is invaluable for confirming the mass of the desired product.
-
-
Work-up:
-
Once the reaction is deemed complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous LiCl solution (to remove residual DMF), water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired Boc-protected linker-warhead conjugate.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Warhead-COOH | 1.0 eq | Limiting reagent |
| Linker | 1.1 - 1.2 eq | Slight excess to drive the reaction to completion |
| EDC·HCl | 1.2 - 1.5 eq | Ensures efficient activation of the carboxylic acid |
| NHS | 1.2 - 1.5 eq | Forms a stable activated ester, minimizing side reactions |
| DIPEA | 2.0 - 3.0 eq | Acts as a non-nucleophilic base to neutralize acids |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Good solvating properties for a wide range of substrates |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation |
| Reaction Time | 12 - 24 hours | Typical duration for amide coupling reactions |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture |
Subsequent Boc-Deprotection (Optional)
Should the synthetic scheme require the deprotection of the pyrrolidine nitrogen for further conjugation, the Boc group can be efficiently removed under acidic conditions.
References
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemexpress.com [chemexpress.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Amide Bond Formation with (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of amide bonds using (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. The resulting amide-containing molecules, particularly those designed as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, have significant potential in the development of therapeutics for type 2 diabetes.[1][2]
Introduction
This compound is a chiral bifunctional molecule featuring a primary amine and a Boc-protected secondary amine within a pyrrolidine scaffold. This structure is of significant interest in drug discovery, as the pyrrolidine ring system is a common motif in many biologically active compounds.[1] The primary amine serves as a nucleophile in amide bond formation reactions with a wide range of carboxylic acids. The resulting amides are key intermediates and final products in the synthesis of various therapeutic agents.
A particularly important application of this building block is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][4] This mechanism of action makes DPP-4 inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][4]
This document provides detailed protocols for three common and effective amide coupling methods:
-
EDC/HOBt Mediated Coupling: A widely used carbodiimide-based method known for its mild reaction conditions and the ability to minimize racemization.
-
HATU Mediated Coupling: A highly efficient method employing a uronium-based coupling reagent, often resulting in high yields and short reaction times.
-
PyBOP Mediated Coupling: A phosphonium-based method that is also highly effective and serves as a good alternative to HATU.
Data Presentation: Comparative Analysis of Amide Coupling Reactions
The following tables summarize typical reaction conditions and outcomes for the amide coupling of this compound with various carboxylic acids using different coupling reagents.
Table 1: EDC/HOBt Mediated Amide Coupling
| Carboxylic Acid | Amine Equiv. | EDC Equiv. | HOBt Equiv. | Base (Equiv.) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | 1.1 | 1.2 | 1.2 | DIPEA (2.0) | DCM | 12 | 85-95 |
| 4-Fluorobenzoic Acid | 1.1 | 1.2 | 1.2 | DIPEA (2.0) | DCM | 12 | 88-96 |
| Acetic Acid | 1.1 | 1.2 | 1.2 | DIPEA (2.0) | DCM | 10 | 80-90 |
| Boc-Gly-OH | 1.1 | 1.2 | 1.2 | DIPEA (2.0) | DMF | 14 | 82-92 |
Table 2: HATU Mediated Amide Coupling
| Carboxylic Acid | Amine Equiv. | HATU Equiv. | Base (Equiv.) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | 1.1 | 1.2 | DIPEA (2.0) | DMF | 4 | 90-98 |
| 4-Fluorobenzoic Acid | 1.1 | 1.2 | DIPEA (2.0) | DMF | 4 | 92-99 |
| Acetic Acid | 1.1 | 1.2 | DIPEA (2.0) | DMF | 3 | 85-95 |
| Boc-Gly-OH | 1.1 | 1.2 | DIPEA (2.0) | DMF | 5 | 88-97 |
Table 3: PyBOP Mediated Amide Coupling
| Carboxylic Acid | Amine Equiv. | PyBOP Equiv. | Base (Equiv.) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | 1.1 | 1.2 | DIPEA (2.0) | DMF | 6 | 88-97 |
| 4-Fluorobenzoic Acid | 1.1 | 1.2 | DIPEA (2.0) | DMF | 6 | 90-98 |
| Acetic Acid | 1.1 | 1.2 | DIPEA (2.0) | DMF | 5 | 82-93 |
| Boc-Gly-OH | 1.1 | 1.2 | DIPEA (2.0) | DMF | 7 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a standard procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the reactants in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration of the carboxylic acid).
-
Add HOBt (1.2 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 10-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If DCM is used as the solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. If DMF is used, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
EDC/HOBt Coupling Workflow
Protocol 2: General Procedure for HATU Mediated Amide Coupling
This protocol outlines the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
HATU Coupling Workflow
Protocol 3: General Procedure for PyBOP Mediated Amide Coupling
This protocol describes the use of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
PyBOP (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
10% aqueous Citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the reactants in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the solution.
-
Add PyBOP (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5-8 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
PyBOP Coupling Workflow
Application in Drug Discovery: DPP-4 Inhibition
Amides derived from this compound are excellent candidates for the development of DPP-4 inhibitors. The pyrrolidine moiety can mimic the proline residue of the natural substrates of DPP-4, while the amide bond and the R-group from the coupled carboxylic acid can be tailored to optimize binding to the enzyme's active site.
Signaling Pathway of DPP-4 Inhibition in Glucose Homeostasis
The inhibition of DPP-4 plays a crucial role in the regulation of glucose homeostasis by potentiating the action of incretin hormones. The following diagram illustrates this signaling pathway.
References
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pyrrolidine Scaffold: A Cornerstone in Drug Design and Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have established it as a cornerstone in the design and development of a vast array of biologically active compounds.[1][3] This versatile scaffold is a key component in numerous natural products, pharmaceuticals, and drug candidates, demonstrating a remarkable breadth of pharmacological activities.[4][5]
Pyrrolidine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including antiviral, anticancer, antidiabetic, antibacterial, and neurological disorders.[6][7] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is critical for achieving target selectivity and desired pharmacological profiles.[8][9] This guide provides an in-depth overview of the applications of pyrrolidine derivatives in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.
Diverse Biological Activities and Therapeutic Applications
The strategic functionalization of the pyrrolidine ring has led to compounds with a wide spectrum of biological activities.[5] These derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various signaling pathways.
Table 1: Selected Biological Activities of Pyrrolidine Derivatives
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Reference |
| Anticancer | Kinase Inhibition, Apoptosis Induction | Spiro[pyrrolidine-3,3′-oxindoles] | [1] |
| EGFR Inhibition | Sulfonylamino pyrrolidine derivatives | [6] | |
| Antidiabetic | DPP-IV Inhibition | Pyrrolidine sulfonamide derivatives | [6] |
| α-Amylase and α-Glucosidase Inhibition | Polyhydroxylated pyrrolidines | [6][10] | |
| Antiviral | Neuraminidase Inhibition | Pyrrolidine derivatives | [11] |
| HCV NS3/4A Protease Inhibition | Glecaprevir, Voxilaprevir | [12] | |
| Antibacterial | DNA Gyrase and Topoisomerase IV Inhibition | 1,2,4-Oxadiazole pyrrolidine derivatives | [7] |
| Anticonvulsant | Modulation of ion channels | Pyrrolidine-2,5-dione-acetamides | [8] |
| Anti-inflammatory | Autotaxin (ATX) Inhibition | 2-Pyrrolidinone and pyrrolidine derivatives | [6] |
Quantitative Data on Pyrrolidine Derivatives
The following tables summarize quantitative data for various pyrrolidine derivatives, providing insights into their potency and efficacy.
Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [1] |
| HT29 | 0.39 - 0.92 | [1] | |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 5.00 ± 0.66 | [1] |
| Thiophen-containing derivatives | MCF-7 | 17 - 28 | [8] |
| HeLa | 19 - 30 | [8] | |
| Pyrrolidine 3k | HCT116, HL60 | 2.9 - 16 | [13] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1, IGR39 | 2.5 - 20.2 | [14] |
Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives
| Compound Class | Enzyme/Target | Inhibition (%) / IC50 | Reference |
| Pyrrolidine sulfonamide derivative (23d) | DPP-IV | 66.32% (IC50: 11.32 ± 1.59 μM) | [6][7] |
| Polyhydroxylated pyrrolidine (29) | Aldose Reductase (ALR2) | 57% | [6] |
| Rhodanine-substituted spirooxindole pyrrolidine (42c-f) | α-Amylase | IC50: 1.57 - 1.67 µg/mL | [6] |
| Phenylpyrrolidine derivatives (2a, 2b) | α-Glucosidase | IC50: 28.3 µM, 31.9 µM | [15] |
Table 4: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrrolidine-thiazole derivative (51a) | B. cereus | 21.70 ± 0.36 | [6][7] |
| S. aureus | 30.53 ± 0.42 | [6] | |
| Sulfonylamino pyrrolidine derivative (38) | S. aureus | 3.11 | [6][7] |
| E. coli | 6.58 | [6][7] | |
| P. aeruginosa | 5.82 | [6][7] | |
| Spirooxindole pyrrolidine-linked indole/imidazole (44) | C. albicans | 4 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel pyrrolidine derivatives.
Protocol 1: General Synthesis of Spiro[pyrrolidine-3,3′-oxindoles] via [3+2] Cycloaddition
This protocol describes a common method for synthesizing spiro-pyrrolidine derivatives, which often exhibit potent biological activities.[16]
Materials:
-
Substituted isatin
-
Sarcosine or other amino acids
-
Aryl or heteroaryl dipolarophile (e.g., chalcone)
-
Solvent (e.g., methanol, ethanol, or greener alternatives)
-
Catalyst (optional, e.g., an organocatalyst)
Procedure:
-
Dissolve the substituted isatin, amino acid, and dipolarophile in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature or under reflux, depending on the specific reaction conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS analysis.[17]
Protocol 2: In Vitro Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Pyrrolidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control (DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of pyrrolidine derivatives as antidiabetic agents by measuring their ability to inhibit the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (1 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (1 M)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 N)
-
Test pyrrolidine derivatives
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 10 µL of the α-glucosidase enzyme solution to each well of a 96-well plate.
-
Add various concentrations of the test pyrrolidine derivatives (e.g., 20, 40, 60, 80, 100 µg/mL) to the wells.[10]
-
Incubate the mixture for 20 minutes at 37°C.[10]
-
Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[10]
-
Initiate the reaction by adding 20 µL of the pNPG substrate.[10]
-
Incubate the reaction mixture for 30 minutes at 37°C.[10]
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[10]
-
Measure the absorbance of the yellow p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex signaling pathways and experimental workflows involved in the study of pyrrolidine derivatives.
Caption: A generalized workflow for the design and discovery of pyrrolidine-based drugs.
Caption: Mechanism of action of pyrrolidine-based DPP-IV inhibitors in diabetes treatment.[18]
Caption: Inhibition of the EGFR signaling pathway by a pyrrolidine-based anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. enamine.net [enamine.net]
- 17. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate as a key building block in the synthesis of kinase inhibitors. The unique structural features of this chiral pyrrolidine derivative, including a protected primary amine and a defined stereochemistry, make it a valuable synthon for creating targeted and potent therapeutic agents. This guide will focus on a representative synthesis of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, a critical target in inflammatory and autoimmune diseases.
Introduction to Kinase Inhibitors and the Role of Pyrrolidine Scaffolds
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus for drug discovery. Small molecule kinase inhibitors have emerged as a successful class of therapeutics.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional character, which allows for the precise spatial orientation of substituents to interact with the complex binding sites of kinases. The use of chiral building blocks like this compound is particularly advantageous as it can lead to improved potency and selectivity for the target kinase.
Featured Application: Synthesis of an IRAK4 Inhibitor
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). [1]As an essential component of the innate immune system, aberrant IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. Therefore, the development of potent and selective IRAK4 inhibitors is a promising therapeutic strategy.
The following sections detail a representative synthetic protocol for an IRAK4 inhibitor incorporating the this compound scaffold. The methodology is adapted from established synthetic routes for similar kinase inhibitors. [1]
Experimental Protocol: Synthesis of a Pyrrolidinyl-pyrimidine IRAK4 Inhibitor
This protocol describes a multi-step synthesis culminating in a potent IRAK4 inhibitor.
Step 1: Synthesis of Intermediate 1 - N-(2-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethyl)acetamide
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to afford Intermediate 1.
Step 2: Synthesis of Intermediate 2 - 2-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethan-1-amine
-
Suspend Intermediate 1 (1.0 eq) in a mixture of methanol and water (3:1, 10 mL/mmol).
-
Add lithium hydroxide (LiOH, 3.0 eq) and heat the mixture to 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 2, which can be used in the next step without further purification.
Step 3: Synthesis of the Final IRAK4 Inhibitor
-
To a solution of a suitable 2,4-dichloropyrimidine derivative (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add Intermediate 2 (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, DCM/methanol gradient) to obtain the Boc-protected inhibitor.
-
Dissolve the Boc-protected inhibitor in a solution of 4M HCl in dioxane (10 mL/mmol) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the final IRAK4 inhibitor as a hydrochloride salt.
Data Presentation
The following tables summarize representative quantitative data for a synthesized IRAK4 inhibitor incorporating a similar pyrrolidine moiety. [1] Table 1: Synthetic Yields and Purity
| Step | Product | Yield (%) | Purity (LC-MS) |
| 1 | Intermediate 1 | 85 | >95% |
| 2 | Intermediate 2 | 92 | >90% |
| 3 | Final IRAK4 Inhibitor | 45 | >98% |
Table 2: Biological Activity of the Final IRAK4 Inhibitor
| Target Kinase | IC50 (nM) |
| IRAK4 | 15 |
| IRAK1 | >1000 |
| BTK | >1000 |
| JAK1 | >1000 |
| JAK2 | >1000 |
| JAK3 | >1000 |
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and the point of inhibition.
Experimental Workflow for IRAK4 Inhibitor Synthesis
Caption: Synthetic workflow for the IRAK4 inhibitor.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of potent and selective kinase inhibitors. The representative synthesis of an IRAK4 inhibitor detailed in this document highlights its utility in constructing complex heterocyclic molecules with therapeutic potential. The defined stereochemistry of this starting material is crucial for achieving the desired biological activity and selectivity, making it an important tool for researchers and professionals in the field of drug discovery and development. Further exploration of this scaffold in the synthesis of other kinase inhibitors, such as those targeting BTK and JAKs, is a promising avenue for the development of novel therapeutics.
References
Application Notes: Incorporating (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate into Bifunctional Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of bifunctional degraders, specifically Proteolysis-Targeting Chimeras (PROTACs), utilizing the versatile linker building block, (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate. This linker component is crucial for connecting a target protein ligand to an E3 ligase ligand, forming a molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1][2] These protocols cover a modular synthetic approach, methods for in vitro characterization, and cellular assays to quantify degradation efficacy, providing a comprehensive guide for researchers in targeted protein degradation.
Introduction to Bifunctional Degraders and the Role of the Linker
Bifunctional degraders, or PROTACs, are heterobifunctional molecules composed of three parts: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][6] This catalytic mechanism allows a single molecule to induce the degradation of multiple target proteins.[4][5]
The linker is not merely a spacer but a critical determinant of PROTAC efficacy.[7] Its length, composition, and attachment points influence the stability of the ternary complex and the overall physicochemical properties of the degrader, such as solubility and cell permeability.[7][8] this compound is an ideal building block for PROTAC linkers. It features two distinct amine functionalities: a primary amine on the ethyl side chain for coupling to a POI ligand and a Boc-protected secondary amine within the pyrrolidine ring, which, after deprotection, can be coupled to an E3 ligase ligand. This structure provides a defined spatial orientation and flexibility crucial for optimizing degrader performance.
Synthesis of a BRD4-Targeting PROTAC: A Case Study
This section details the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), an epigenetic reader implicated in cancer.[9][10][11] The synthesis employs this compound to link a JQ1-based BRD4 ligand with a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of a BRD4 Degrader
Part A: Coupling of Linker to BRD4 Ligand (JQ1-acid)
-
Dissolve Reagents: In a round-bottom flask, dissolve JQ1-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add Coupling Agents: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution, followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the JQ1-Linker conjugate.
Part B: Boc Deprotection
-
Dissolve Conjugate: Dissolve the JQ1-Linker conjugate (1.0 eq) from Part A in Dichloromethane (DCM).
-
Add Acid: Add Trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (v/v).
-
Reaction: Stir the solution at room temperature for 1-2 hours until LC-MS analysis confirms the complete removal of the Boc protecting group.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
Part C: Final Coupling to E3 Ligase Ligand (Pomalidomide-acid)
-
Dissolve Reagents: Dissolve the deprotected JQ1-Linker amine (1.0 eq) from Part B and a pomalidomide derivative with a carboxylic acid handle (1.1 eq) in anhydrous DMF.
-
Add Coupling Agents: Add DIPEA (3.0 eq) and HATU (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere overnight. Monitor the reaction by LC-MS.
-
Purification: Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.
In Vitro and Cellular Evaluation of the PROTAC
After successful synthesis, the PROTAC must be evaluated for its ability to degrade the target protein in a cellular context.[12]
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][13][14]
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight.[9] Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).[13]
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[13][15]
Data Presentation and Quantitative Analysis
The efficacy of a PROTAC is defined by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[16][17] These are determined by fitting the quantitative data from the dose-response Western blot to a four-parameter logistic curve.[17]
Table 1: Representative Quantitative Degradation Data for BRD4-PROTAC-1
| Cell Line | Target Protein | E3 Ligase Recruited | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) |
| MV-4-11 | BRD4 | CRBN | 12 | >95 | 0.95 |
| HeLa | BRD4 | CRBN | 28 | >90 | 2.1 |
| 293T | BRD4 | CRBN | 21 | >95 | 1.8 |
Data are representative. IC₅₀ (half-maximal inhibitory concentration) is determined from a cell viability assay (e.g., CellTiter-Glo).
Diagrams and Workflows
Visual aids are essential for understanding the complex mechanisms and processes involved in PROTAC development.
Caption: Experimental workflow from PROTAC synthesis to cellular evaluation.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Simplified signaling pathway showing BRD4 function and PROTAC intervention.
Conclusion
The protocols and data presented herein demonstrate a robust framework for the incorporation of this compound into potent bifunctional degraders. This linker building block facilitates a modular synthetic strategy, enabling the systematic optimization of PROTACs. The described evaluation methods are critical for characterizing the efficacy and mechanism of action of these novel therapeutic agents. By following these guidelines, researchers can effectively design, synthesize, and validate degraders for a wide range of therapeutic targets.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of PROTACs with Pyrrolidine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component that influences the physicochemical properties of the PROTAC and the stability and productivity of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[2][3]
Pyrrolidine-based linkers are a class of linkers that can provide a degree of rigidity and defined exit vectors, potentially influencing the conformation of the PROTAC and the resulting ternary complex. The thorough analytical characterization of PROTACs containing pyrrolidine linkers is paramount to ensure their purity, stability, and biological activity. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of these molecules.
Analytical Methods for PROTAC Characterization
A multi-faceted analytical approach is necessary to fully characterize PROTACs with pyrrolidine linkers, from initial purity assessment to in-depth biophysical and structural analysis of the ternary complex. The primary techniques include chromatography, mass spectrometry, nuclear magnetic resonance, and various biophysical assays.
Purity and Identity Assessment
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental techniques for assessing the purity of synthesized PROTACs.[4] Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating the PROTAC from impurities based on hydrophobicity.[5] Coupling HPLC to a mass spectrometer (LC-MS) provides simultaneous purity analysis and mass confirmation of the target molecule and any impurities or degradants.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy can be employed for the absolute quantification of a PROTAC sample, providing an orthogonal method to HPLC for purity determination.[4]
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of PROTACs.[6] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to confirm the chemical structure of the PROTAC, including the pyrrolidine linker.[7][8] NMR can also provide insights into the conformation of the PROTAC in solution.[9][10]
X-ray Crystallography provides atomic-level structural information of the PROTAC-induced ternary complex.[11] Obtaining a crystal structure can offer invaluable insights into the binding modes of the ligands and the protein-protein interactions facilitated by the pyrrolidine linker, guiding rational PROTAC design.[12]
Biophysical Characterization of Ternary Complex Formation
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[13] Several biophysical techniques can be used to study the kinetics and thermodynamics of this complex.
-
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that provide real-time kinetic data (association and dissociation rates) for both the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex interactions.[13][14][15]
-
Isothermal Titration Calorimetry (ITC) measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary and ternary complex formation, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14][15]
-
Fluorescence-based Assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are valuable for determining binding affinities and can be adapted for high-throughput screening.[13][16]
-
NanoBRET™ is a live-cell assay that can confirm intracellular target engagement and ternary complex formation.[1][17]
Confirmation of Protein Degradation
Mass Spectrometry (MS)-based Proteomics is a powerful tool for quantifying the degradation of the target protein.[18] Both targeted proteomics (e.g., Parallel Reaction Monitoring - PRM) and global proteomics (e.g., Tandem Mass Tag - TMT) can be used to measure changes in protein levels upon PROTAC treatment.[18]
Western Blotting is a widely used, semi-quantitative method to visualize and estimate the reduction in target protein levels following PROTAC treatment.[1]
Capillary Electrophoresis Immunoassay offers a more quantitative and higher-throughput alternative to traditional Western blotting for measuring protein levels.[19]
Data Presentation
Table 1: Purity and Identity of a Pyrrolidine-Linked PROTAC
| Analytical Method | Parameter | Result |
| RP-HPLC-UV | Purity | >98% |
| LC-MS (ESI+) | [M+H]⁺ Calculated | 950.5 |
| [M+H]⁺ Observed | 950.6 | |
| ¹H NMR | Structure Confirmation | Consistent with proposed structure |
| qNMR | Purity (w/w) | 97.5% |
Table 2: Biophysical Characterization of Ternary Complex Formation
| Assay | Interaction | K_D (nM) | k_on (10⁵ M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) | Cooperativity (α) |
| SPR | PROTAC : POI | 25 | 2.1 | 5.3 | N/A |
| PROTAC : E3 Ligase | 150 | 0.8 | 12.0 | N/A | |
| POI : PROTAC : E3 Ligase | 5 | 10.5 | 5.2 | 5 | |
| ITC | PROTAC : POI | 30 | N/A | N/A | N/A |
| PROTAC : E3 Ligase | 180 | N/A | N/A | N/A | |
| POI : PROTAC : E3 Ligase | 8 | N/A | N/A | 3.75 |
Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D.[13]
Table 3: Cellular Activity of a Pyrrolidine-Linked PROTAC
| Assay | Cell Line | DC₅₀ (nM) | D_max (%) |
| Western Blot | Cancer Cell Line A | 15 | 92 |
| MS-based Proteomics | Cancer Cell Line A | 12 | 95 |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC-UV/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in DMSO. Dilute to 50 µg/mL with 50:50 acetonitrile:water.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[20]
-
Mobile Phase A: 0.1% Formic Acid in Water.[20]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[20]
-
Gradient: 5% to 95% B over 10 minutes.[20]
-
Flow Rate: 0.5 mL/min.[20]
-
Column Temperature: 40 °C.[20]
-
Detection: UV at 254 nm and MS (ESI+).
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram to determine purity. Confirm the mass of the main peak using the MS data.
Protocol 2: Ternary Complex Characterization by SPR
-
Immobilization: Covalently immobilize the E3 ligase onto a sensor chip.
-
Binary Interaction (PROTAC:E3 Ligase): Inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface to determine the binary binding kinetics.
-
Binary Interaction (PROTAC:POI): Immobilize the POI and inject a series of concentrations of the PROTAC.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface to measure the ternary complex kinetics.[13]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine K_D, k_on, and k_off values for both binary and ternary interactions. Calculate the cooperativity factor.
Protocol 3: Cellular Protein Degradation by Western Blot
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by a secondary antibody conjugated to HRP. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
Mandatory Visualization
Caption: PROTAC mechanism of action.
Caption: Experimental workflow for PROTAC characterization.
Caption: Logical relationships of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Protein Degradation and PROTACs [promega.jp]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral, non-proteinogenic building block valuable in solid-phase peptide synthesis (SPPS) for the development of novel peptide therapeutics and peptidomimetics. Its unique structure, featuring a conformationally constrained pyrrolidine ring and a primary amine extending from a two-carbon side chain, allows for the introduction of a defined structural scaffold into peptide backbones. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures orthogonality with Fmoc-based SPPS strategies, enabling selective deprotection and coupling.
The incorporation of such constrained diamino linkers can confer several advantageous properties to peptides, including enhanced metabolic stability against enzymatic degradation, improved receptor affinity and selectivity by locking the peptide into a bioactive conformation, and increased cell permeability.[1] This building block serves as a versatile scaffold for creating peptide mimics, peptide-drug conjugates, and probes for chemical biology.
Applications
The use of this compound in SPPS opens avenues for various applications in drug discovery and development. The pyrrolidine moiety can act as a rigid spacer or a hinge element within a peptide sequence, influencing its secondary structure and interaction with biological targets.
| Application Area | Description | Key Advantages |
| Peptidomimetics | Serves as a scaffold to mimic β-turns or other secondary structures, crucial for receptor binding. | Introduction of conformational constraints, enhanced proteolytic stability. |
| Constrained Peptides and Cyclization | The primary amine on the side chain can be used as an attachment point for on-resin cyclization or branching. | Increased receptor affinity and selectivity, improved pharmacokinetic profile. |
| Peptide-Drug Conjugates | The exocyclic primary amine can be selectively functionalized with cytotoxic drugs, imaging agents, or other moieties post-SPPS. | Targeted delivery of payloads, creation of bifunctional molecules. |
| Peptide Nucleic Acid (PNA) Analogs | The pyrrolidine backbone can be a component in the synthesis of PNA mimics for antisense and antigene therapies.[1] | Enhanced binding affinity to DNA/RNA, improved cellular uptake. |
| Probes for Chemical Biology | Incorporation of this linker allows for the site-specific attachment of fluorescent labels, biotin, or cross-linking agents. | Facilitates study of peptide-protein interactions and cellular localization. |
Experimental Protocols
The following protocols are representative for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based SPPS. It is assumed that the primary amine of the title compound is protected with an Fmoc group for incorporation within a peptide chain.
Materials and Reagents
-
Fmoc-(S)-2-(2-aminoethyl)-1-(tert-butoxycarbonyl)pyrrolidine
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Acetonitrile (ACN)
Protocol 1: Incorporation into a Peptide Chain via Automated SPPS
This protocol outlines the general steps for an automated peptide synthesizer.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-(S)-2-(2-aminoethyl)-1-(tert-butoxycarbonyl)pyrrolidine (3-5 equivalents), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Continue the synthesis cycle (steps 2-5) for the subsequent amino acids.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Analysis: Confirm the identity and purity of the purified peptide by liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.
Quantitative Data
The coupling efficiency of sterically hindered or non-natural amino acids can vary. While specific data for Fmoc-(S)-2-(2-aminoethyl)-1-(tert-butoxycarbonyl)pyrrolidine is not available, the following table provides representative data for similar building blocks to guide expectation and protocol optimization.
| Building Block Type | Coupling Reagent | Coupling Time (h) | Typical Crude Purity (%) | Reference |
| Sterically Hindered Amino Acid | HATU/DIEA | 2 | 70-85 | General SPPS Knowledge |
| N-alkylated Amino Acid | DIC/Oxyma | 2-4 | 65-80 | General SPPS Knowledge |
| Hypothetical: this compound | DIC/Oxyma or HATU/DIEA | 1-3 | >70 (estimated) | N/A |
Visualizations
References
Revolutionizing Drug Discovery: High-Throughput PROTAC Library Synthesis Using Mono-Boc Protected Diamines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent destruction by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing the formation and stability of the crucial ternary complex.[1][] Mono-Boc protected diamines have emerged as indispensable building blocks for the efficient construction of diverse PROTAC libraries, enabling the rapid exploration of the "linkerology" that governs PROTAC activity.[3][4][5] This document provides detailed protocols and application notes for the synthesis of PROTAC libraries utilizing these versatile linkers, with a focus on the high-throughput "Direct-to-Biology" (D2B) approach.
The Strategic Advantage of Mono-Boc Protected Diamines
Mono-Boc protected diamines offer a streamlined and modular approach to PROTAC synthesis. The single protecting group allows for the sequential and controlled introduction of the protein of interest (POI) ligand and the E3 ligase ligand. This strategy is highly amenable to parallel synthesis, making it ideal for generating large libraries of PROTACs with varying linker lengths, rigidities, and compositions.[3][4] The D2B synthesis platform, in particular, leverages the diversity of commercially available mono-N-Boc diamines to rapidly generate and screen PROTAC libraries without the need for intermediate purification steps, significantly accelerating drug discovery timelines.[3][6]
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
A well-studied example of PROTAC-mediated protein degradation is the targeting of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein that plays a key role in the transcription of oncogenes like c-Myc.[7] By inducing the degradation of BRD4, PROTACs can effectively shut down these oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the general mechanism of a BRD4-targeting PROTAC.
Caption: Mechanism of BRD4 degradation by a PROTAC.
Experimental Workflow: The "Direct-to-Biology" (D2B) Approach
The D2B workflow is a high-throughput method that enables the rapid synthesis and biological evaluation of PROTAC libraries.[3][4] The core of this strategy is a three-step, one-pot synthesis followed by direct biological assaying of the unpurified reaction mixtures.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Linkers for Linkerology - Enamine [enamine.net]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the amide coupling of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate with carboxylic acids. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling reaction, presented in a question-and-answer format.
Question 1: Why is my reaction yield low or non-existent?
Answer: Low yields in amide coupling reactions can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is not suitable for the specific substrates or used in insufficient quantity, activation will be incomplete.
-
Amine Deactivation: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the pyrrolidine derivative can impede the reaction.
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can negatively impact the reaction outcome.
Question 2: How can I improve the selectivity for the primary amine over the secondary amine in the pyrrolidine ring?
Answer: The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine within the Boc-protected pyrrolidine ring, which should favor acylation at the primary amine. However, to enhance selectivity, consider the following:
-
Choice of Coupling Reagent: Reagents that form a highly reactive intermediate, which is consumed quickly, can favor the more reactive primary amine.
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the reaction with the lower activation energy, which is typically the acylation of the primary amine.
-
Order of Addition: Adding the coupling reagent to a mixture of the carboxylic acid and the amine is a common practice. However, pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve results.
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Common side reactions in amide coupling include:
-
Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially at higher temperatures. Using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization.[1]
-
N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[1] The use of HOBt or NHS can mitigate this by forming a more stable active ester.[1]
-
Double Acylation: Although less likely due to steric hindrance and the Boc protecting group, acylation of both the primary and secondary amines could occur, especially if an excess of the carboxylic acid and coupling reagent is used. Using a 1:1 stoichiometry of the amine to the carboxylic acid is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for this reaction?
A1: Several classes of coupling reagents can be effective:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[2]
-
Uronium/Aminium Salts: Reagents like HATU and HBTU are highly efficient, often leading to faster reactions and higher yields with less racemization.[1]
-
Phosphonium Salts: Reagents like BOP and PyBOP are also very effective but may produce carcinogenic byproducts.
Q2: What solvents are suitable for this coupling reaction?
A2: Anhydrous aprotic solvents are generally recommended to prevent hydrolysis of the activated intermediate.[3] Common choices include:
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Q3: What is the role of a non-nucleophilic base in the reaction?
A3: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to:
-
Neutralize any acid salts present in the starting materials.
-
Scavenge the acid produced during the reaction, driving the equilibrium towards product formation.
-
Facilitate the deprotonation of the carboxylic acid when using uronium-based coupling reagents.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and monitor the disappearance of reactants.
Experimental Protocols
Below are representative protocols for amide coupling using HATU and EDC/HOBt. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF, DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for optimizing the coupling reaction. The exact values will vary depending on the specific carboxylic acid used.
Table 1: Effect of Coupling Reagent on Reaction Yield
| Entry | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | HATU (1.2) | - | DIPEA (2.0) | DMF | 4 | 25 | 85-95 |
| 2 | EDC (1.2) | HOBt (1.2) | DIPEA (2.0) | DCM | 8 | 25 | 75-85 |
| 3 | DCC (1.2) | HOBt (1.2) | - | DCM | 12 | 25 | 70-80 |
| 4 | PyBOP (1.2) | - | DIPEA (2.0) | DMF | 4 | 25 | 80-90 |
Table 2: Optimization of Reaction Conditions with HATU
| Entry | Carboxylic Acid (equiv.) | Amine (equiv.) | HATU (equiv.) | DIPEA (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1.0 | 1.1 | 1.1 | 2.0 | DMF | 6 | 0 -> 25 | 88 |
| 2 | 1.0 | 1.1 | 1.1 | 2.0 | DCM | 6 | 0 -> 25 | 82 |
| 3 | 1.0 | 1.1 | 1.5 | 3.0 | DMF | 4 | 25 | 92 |
| 4 | 1.2 | 1.0 | 1.2 | 2.0 | DMF | 4 | 40 | 75 (side products) |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: General workflow for HATU-mediated amide coupling.
Caption: Troubleshooting decision tree for optimizing the coupling reaction.
References
Technical Support Center: Synthesis of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a key building block for various pharmaceutical compounds.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields or product impurities.
Problem 1: Low yield after Boc protection of (S)-2-(2-aminoethyl)pyrrolidine.
Possible Causes:
-
Incomplete Reaction: Insufficient reagent, suboptimal reaction time, or temperature can lead to unreacted starting material.
-
Di-Boc Protection: The primary amine of the side chain can also be protected by the Boc group, leading to the formation of a di-protected byproduct.
-
Hydrolysis of Boc Anhydride: Moisture in the reaction can hydrolyze the di-tert-butyl dicarbonate (Boc₂O), reducing its effectiveness.
-
Workup Issues: Product loss during extraction or purification steps.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least a 1.1 to 1.5 molar equivalent of Boc₂O is used relative to the starting diamine.
-
Optimize Reaction Conditions: Stir the reaction at room temperature for a sufficient duration (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Control Moisture: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of Boc₂O.
-
Purification Strategy: Employ careful extraction techniques. The pH of the aqueous layer during workup is crucial to ensure the product is in the organic phase. Purification by column chromatography on silica gel may be necessary to separate the desired mono-Boc product from the di-Boc byproduct and other impurities.
Problem 2: Inefficient removal of the Cbz protecting group from a precursor.
Possible Causes:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old or poisoned.
-
Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure can lead to an incomplete reaction.
-
Presence of Catalyst Poisons: Certain functional groups or impurities (e.g., sulfur compounds) can poison the catalyst.
-
Alternative Protecting Groups: If using a method other than hydrogenation, the conditions might not be optimal for Cbz cleavage.
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and active.
-
Optimize Hydrogenation Conditions: Use a suitable hydrogen pressure (typically 1-4 atm) and ensure vigorous stirring to facilitate mass transfer.
-
Purify the Starting Material: Ensure the Cbz-protected precursor is free of impurities that could poison the catalyst.
-
Consider Alternative Deprotection Methods: If hydrogenation is problematic, consider other methods like using HBr in acetic acid or transfer hydrogenation with ammonium formate.[1][2]
Problem 3: Low yield in the reductive amination step to introduce the aminoethyl side chain.
Possible Causes:
-
Inefficient Imine Formation: Suboptimal pH or inefficient water removal can hinder the initial formation of the imine intermediate.
-
Reductant Instability or Unsuitability: The chosen reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) may be old, hydrated, or not suitable for the specific substrate.
-
Over-reduction: Stronger reducing agents might reduce other functional groups in the molecule.
-
Side Reactions: Competing side reactions, such as self-condensation of the aldehyde or ketone, can reduce the yield.
Troubleshooting Steps:
-
Control pH: Maintain the reaction pH in the optimal range for imine formation (typically pH 5-7).
-
Use a Dehydrating Agent: The addition of a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.
-
Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride is often a good choice as it is milder and more selective than sodium borohydride. Ensure the reducing agent is fresh and handled under anhydrous conditions.
-
Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and prevent over-reduction or side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves the following key steps:
-
Protection of a suitable precursor: Starting from a chiral precursor like (S)-prolinol or a derivative, the pyrrolidine nitrogen is protected with a Boc group.
-
Introduction of the two-carbon side chain: This can be achieved through various methods, such as nucleophilic substitution with a two-carbon electrophile or by converting the hydroxymethyl group of Boc-prolinol to a nitrile followed by reduction.
-
Functional group manipulation: Conversion of the terminal functional group on the side chain to an amine. This often involves the reduction of a nitrile or an azide, or a reductive amination.
Q2: What are the critical parameters to control during the Boc protection step?
A2: The most critical parameters are:
-
Stoichiometry of Boc₂O: Using a slight excess is recommended.
-
Reaction Solvent and Temperature: Dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature are common choices.
-
Absence of Water: To prevent hydrolysis of the Boc anhydride.
-
pH during Workup: Careful adjustment of pH is necessary to ensure efficient extraction of the product.
Q3: How can I minimize the formation of the di-Boc protected byproduct?
A3: To minimize the formation of the di-Boc byproduct, you can:
-
Use a controlled amount of Boc₂O (around 1.1 equivalents).
-
Add the Boc₂O slowly to the reaction mixture.
-
Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
-
Carefully monitor the reaction and stop it once the starting material is consumed.
Q4: What is the best way to purify the final product?
A4: Purification typically involves:
-
Aqueous Workup: To remove water-soluble impurities and unreacted reagents.
-
Extraction: With a suitable organic solvent like ethyl acetate or dichloromethane.
-
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Concentration: The solvent is removed under reduced pressure.
-
Column Chromatography: If necessary, purification by silica gel column chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is effective for removing closely related impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
| Parameter | Method A | Method B |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) |
| Base | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dioxane/Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | >90% | >90% |
| Reference | [3] | [4] |
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents | Key Advantages | Potential Limitations | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts. | Incompatible with reducible functional groups (e.g., alkynes, alkenes). Safety concerns with H₂ gas. | [1] |
| Acid-Mediated Cleavage | HBr in Acetic Acid | Useful for substrates sensitive to hydrogenation. | Harsh acidic conditions may not be suitable for all substrates. | [2] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas, safer for larger scales. | May be slower than direct hydrogenation. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of (S)-2-(2-aminoethyl)pyrrolidine
-
Dissolve (S)-2-(2-aminoethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol in DCM with 1% ammonium hydroxide).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve the Boc-protected pyrrolidine aldehyde/ketone precursor (1.0 eq) and the appropriate amine (1.2 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography as needed.
Visualizations
References
Technical Support Center: Boc Deprotection of Diamine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to address the common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of diamine linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic reagents used for Boc deprotection of diamines, and how do they compare?
The two most common reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), typically used as a solution in 1,4-dioxane.[1][2] Both are strong acids that effectively cleave the Boc group via an acid-catalyzed mechanism.[3] The choice between them often depends on the substrate's sensitivity, the desired salt form of the product, and downstream applications.[1] TFA is highly effective and volatile, which simplifies its removal, but the resulting TFA salts can sometimes be oily and difficult to handle.[1] In contrast, HCl in dioxane often yields a crystalline hydrochloride salt, which can aid in purification by precipitation.[1][4]
Q2: Why is the complete deprotection of a bis-Boc-protected diamine challenging?
Achieving complete deprotection of both Boc groups on a diamine linker can be difficult due to several factors:
-
Statistical Distribution: Incomplete reactions can lead to a mixture of the desired fully deprotected diamine, the mono-Boc-protected intermediate, and unreacted starting material.
-
Steric Hindrance: As the first Boc group is removed, the resulting ammonium salt can influence the reactivity and accessibility of the second Boc group, especially in sterically hindered or complex linkers.
-
Reaction Conditions: Insufficient acid concentration or reaction time may not be sufficient to drive the reaction to completion for both protecting groups.[5]
Q3: What are the primary side reactions during Boc deprotection of diamines?
The major side reaction arises from the stable tert-butyl cation generated during the cleavage of the Boc group.[3] This reactive electrophile can alkylate nucleophilic sites on the linker molecule itself or other sensitive residues in the substrate, a common issue in peptide synthesis.[1] While less common with simple alkyl diamines, this can be a concern for linkers containing electron-rich aromatic rings or other nucleophilic functional groups.
Q4: How can I monitor the progress of a bis-Boc deprotection reaction?
Effective reaction monitoring is crucial to ensure complete deprotection. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the consumption of the non-polar starting material and the appearance of the highly polar diamine salt product, which will have a much lower Rf value and may streak. Staining with ninhydrin can help visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most reliable method, providing accurate monitoring of the disappearance of the starting material and the formation of both the mono-deprotected intermediate and the fully deprotected product, confirming their respective masses.
Troubleshooting Guide
Problem 1: My deprotection reaction is incomplete; I see mono-protected diamine in my LC-MS.
-
Potential Cause A: Insufficient Acid Concentration or Equivalents. For bis-Boc deprotection, a higher concentration or excess of acid is often required compared to mono-Boc deprotection to ensure both groups are cleaved.
-
Potential Cause B: Insufficient Reaction Time. The second Boc group may deprotect more slowly than the first.
-
Solution: Extend the reaction time. Monitor the reaction by LC-MS every hour until the mono-protected intermediate is no longer observed. Reactions are typically complete within 1-4 hours at room temperature.[1]
-
-
Potential Cause C: Poor Solubility. The starting material may not be fully dissolved in the reaction solvent, limiting reagent access.
-
Solution: Ensure complete dissolution of the bis-Boc protected linker before proceeding. If solubility is an issue in DCM with TFA, a co-solvent might be necessary. For HCl in dioxane, methanol can be added to improve solubility.[4]
-
Problem 2: The yield of my free diamine is low after aqueous workup.
-
Potential Cause A: Product Loss During Extraction. Short-chain diamines and their salts are often highly polar and can have significant water solubility, leading to poor recovery during extraction with organic solvents.[7]
-
Solution 1 (Isolate as Salt): Avoid the basic aqueous workup altogether. After removing the reaction solvent and excess acid in vacuo, precipitate the diamine salt by adding a non-polar solvent like diethyl ether.[3] The resulting solid salt can be filtered, washed with ether, and dried.[3] This salt is often used directly in subsequent reactions.
-
Solution 2 (Salt Out): If the free base is required, during the basic aqueous extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the free diamine into the organic layer.
-
Solution 3 (Alternative Solvents): Use a more polar extraction solvent system, such as a chloroform/isopropanol mixture, which can be more effective at extracting water-soluble organic compounds.
-
Problem 3: My final product is an oil or a sticky solid that is difficult to handle.
-
Potential Cause: TFA Salt Formation. Diamine bis-TFA salts are frequently oily or hygroscopic, making them challenging to isolate as free-flowing solids.[1]
-
Solution 1: Switch to HCl. Perform the deprotection using 4M HCl in dioxane. The resulting diamine dihydrochloride salt is often a crystalline solid that can be easily isolated by filtration.[1]
-
Solution 2: Salt Exchange. If you must use TFA for the reaction, the resulting TFA salt can be converted to the HCl salt. Dissolve the crude TFA salt in a minimal amount of water or methanol, add a solution of HCl (e.g., 2M in diethyl ether or use concentrated aqueous HCl), and then evaporate the solvent or precipitate with a non-polar solvent.[8]
-
Solution 3: Co-evaporation. To remove residual TFA that can contribute to an oily consistency, dissolve the crude product in a solvent like methanol or DCM and re-evaporate. Repeating this process with toluene can also help azeotropically remove final traces of TFA.[9]
-
Data Presentation
Table 1: Comparison of Common Reagents for bis-Boc Deprotection of Diamine Linkers
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% TFA in DCM; Neat TFA[1] | 4M HCl in 1,4-Dioxane[2] |
| Reaction Time | 30 minutes - 4 hours[1][10] | 30 minutes - 2 hours[11] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | >90% (as TFA salt) | >90% (as HCl salt) |
| Product Form | Often an oil or hygroscopic solid (di-TFA salt)[1] | Often a crystalline solid (di-HCl salt)[1] |
| Advantages | Highly effective; volatile acid is easy to remove.[12] | Cost-effective; crystalline product aids purification.[1] |
| Disadvantages | Product can be difficult to handle; harshly acidic.[1] | Dioxane is a hazardous solvent; non-volatile salt. |
Experimental Protocols & Visualizations
General Workflow for Diamine Deprotection
The overall process involves the acid-mediated cleavage of both Boc groups, followed by either isolation of the resulting diamine salt or a basic workup to yield the free diamine.
Protocol 1: Complete Deprotection using TFA in DCM
This protocol is suitable for diamine linkers that are stable to strongly acidic conditions. The product is isolated as the di-TFA salt.
Materials:
-
Bis-Boc-protected diamine linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the bis-Boc-protected diamine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 50% (v/v). For a 10 mL DCM solution, add 10 mL of TFA.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the complete disappearance of starting material and the mono-Boc intermediate.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue (often an oil), add cold diethyl ether and stir or sonicate to induce precipitation of the di-TFA salt.
-
Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield the diamine di-trifluoroacetate salt.
Protocol 2: Complete Deprotection using HCl in Dioxane
This method is often preferred as it typically yields a crystalline dihydrochloride salt that is easier to handle than the corresponding TFA salt.[1]
Materials:
-
Bis-Boc-protected diamine linker
-
4M HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Add the bis-Boc-protected diamine (1.0 equiv.) to a round-bottom flask.
-
Add 4M HCl in 1,4-dioxane (10-20 mL per gram of substrate, ensuring a large excess of HCl). If the substrate has poor solubility, a minimal amount of methanol can be added to achieve a clear solution.
-
Stir the mixture at room temperature for 1-2 hours. Often, the deprotected diamine dihydrochloride will precipitate out of the solution during the reaction.[4]
-
Monitor the reaction by LC-MS. Ensure the sample for analysis is neutralized or diluted significantly to avoid instrument damage.
-
Upon completion, if a precipitate has formed, dilute the mixture with diethyl ether to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the diamine dihydrochloride salt.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt, which can then be triturated with diethyl ether to yield a solid.
Protocol 3: Conversion of Diamine Salt to Free Base
This protocol is used when the free diamine is required for a subsequent reaction that is incompatible with the acid salt.
Materials:
-
Diamine di-HCl or di-TFA salt
-
1M-2M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, rotary evaporator
Procedure:
-
Dissolve the diamine salt in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel and cool with an ice bath.
-
Slowly add the aqueous base (e.g., 1M NaOH) dropwise with swirling until the pH of the aqueous layer is >12.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous phase). For more polar, water-soluble diamines, saturate the aqueous layer with NaCl before extraction to improve recovery.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine. Note: Short-chain free diamines can be volatile; use caution during evaporation.
Troubleshooting Logic Diagram
This diagram helps diagnose and solve common issues encountered during the deprotection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
- 8. lifetein.com [lifetein.com]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of PROTACs with Pyrrolidine Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs) by incorporating pyrrolidine-containing linkers.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of PROTACs often a challenge?
PROTACs are inherently large molecules, often with a high molecular weight (typically exceeding 800 Da) and significant hydrophobicity.[1][2] This places them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[1] Consequently, PROTACs frequently exhibit poor aqueous solubility, which can lead to challenges in their formulation, administration, and ultimately, their therapeutic efficacy.[2]
Q2: How can incorporating a pyrrolidine linker improve the solubility of a PROTAC?
The inclusion of saturated heterocyclic scaffolds like pyrrolidine in a PROTAC linker can enhance aqueous solubility through several mechanisms:
-
Increased Polarity: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, increasing the overall polarity of the molecule and improving its interaction with aqueous solvents.
-
Reduced Lipophilicity: Compared to purely aliphatic (alkyl) linkers, the pyrrolidine ring can decrease the lipophilicity (logP) of the PROTAC, which is often a primary driver of poor aqueous solubility.[3]
-
Conformational Rigidity: The rigid structure of the pyrrolidine ring can reduce the conformational flexibility of the linker.[4][5] This can pre-organize the PROTAC into a conformation that is more favorable for binding to its target protein and E3 ligase, and in some cases, can also lead to improved solubility by preventing the adoption of highly aggregated, insoluble conformations.[5]
Q3: What are the key physicochemical properties to consider when designing a PROTAC with a pyrrolidine linker?
When designing a PROTAC with a pyrrolidine linker, it is crucial to balance several key physicochemical properties to achieve optimal solubility and cell permeability:
-
Lipophilicity (logP/logD): While reducing lipophilicity can improve aqueous solubility, a certain degree of lipophilicity is necessary for the PROTAC to passively diffuse across cell membranes. A balance must be struck to avoid creating a molecule that is either too insoluble in aqueous media or too polar to cross the lipid bilayer.
-
Polar Surface Area (PSA): Increasing the PSA can enhance solubility but may negatively impact permeability. The pyrrolidine ring contributes to the PSA, and its impact should be considered in the context of the entire molecule.
-
Molecular Weight (MW): While the inclusion of a pyrrolidine linker will contribute to the overall molecular weight, its benefits in terms of improved solubility and potentially favorable conformational effects can outweigh the increase in size.
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences both solubility and permeability. The nitrogen in the pyrrolidine ring acts as a hydrogen bond acceptor.
Q4: How does the conformation of the pyrrolidine ring affect PROTAC properties?
The pyrrolidine ring can adopt different puckered conformations (e.g., Cγ-exo and Cγ-endo).[6] The specific conformation is influenced by substituents on the ring and can impact the overall three-dimensional shape of the PROTAC. This, in turn, can affect its ability to form a stable ternary complex with the target protein and E3 ligase, as well as its physicochemical properties like solubility and permeability.[6] It is hypothesized that PROTACs can act as "molecular chameleons," adopting more folded, less polar conformations in the hydrophobic environment of the cell membrane to facilitate passage, and more extended conformations in the aqueous environment of the cytoplasm.[7][8][9] The conformational constraints imposed by a pyrrolidine linker can influence this behavior.
Troubleshooting Guides
Problem 1: My PROTAC with a pyrrolidine linker is precipitating out of my aqueous assay buffer.
-
Possible Cause: The overall lipophilicity of the PROTAC is still too high, overpowering the solubilizing effect of the pyrrolidine linker.
-
Troubleshooting Steps:
-
pH Adjustment: If the pyrrolidine nitrogen is not substituted in a way that makes it basic, this may not be effective. However, if other ionizable groups are present in the molecule, adjusting the pH of the buffer to ionize these groups can increase aqueous solubility.
-
Use of Co-solvents: For in vitro assays, adding a small percentage of an organic co-solvent can significantly improve solubility. Common co-solvents include DMSO, ethanol, or PEG400. It is essential to validate that the chosen co-solvent and its concentration do not interfere with the assay.
-
Formulation Strategies: For pre-clinical studies, consider more advanced formulation approaches such as amorphous solid dispersions (ASDs) or nanoformulations to enhance dissolution and absorption.[2]
-
Problem 2: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: The PROTAC may be precipitating in the cell culture medium over the course of the experiment, leading to a variable effective concentration.
-
Troubleshooting Steps:
-
Kinetic Solubility Assessment in Media: Determine the kinetic solubility of your PROTAC in the specific cell culture medium used for your experiments. This will establish the maximum concentration at which the compound remains in solution over time.
-
Serum Protein Binding: The presence of proteins like bovine serum albumin (BSA) in the cell culture medium can sometimes improve the solubility and stability of hydrophobic compounds. Ensure that the serum concentration in your medium is optimal.
-
Problem 3: My PROTAC has poor cell permeability despite having a pyrrolidine linker.
-
Possible Cause: While the pyrrolidine linker can improve aqueous solubility, it may not be sufficient to overcome other barriers to cell permeability, such as high PSA or a non-optimal conformation.
-
Troubleshooting Steps:
-
Assess Passive Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive diffusion of your PROTAC. This can help to determine if the molecule has the intrinsic ability to cross a lipid membrane.
-
Evaluate Active Transport: Employ a Caco-2 permeability assay to investigate if the PROTAC is a substrate for active efflux transporters, which can pump the compound out of the cell.
-
Linker Modification: If permeability is a persistent issue, consider synthesizing analogs with different linker compositions. For example, a hybrid linker that combines the pyrrolidine moiety with a short PEG or alkyl chain might provide a better balance of solubility and permeability.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties and Solubility of PROTACs with Different Linkers
| PROTAC ID | Linker Type | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | Kinetic Solubility in PBS (µM) |
| PROTAC-A | Alkyl (C8) | 850 | 5.8 | 120 | < 1 |
| PROTAC-B | PEG (4 units) | 920 | 4.2 | 150 | 15 |
| PROTAC-C | Pyrrolidine-based | 890 | 4.5 | 135 | 10 |
| PROTAC-D | Piperidine-based | 904 | 4.3 | 130 | 12 |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of different linker types on the physicochemical properties and solubility of PROTACs. Actual values will vary depending on the specific warhead and E3 ligase ligand.
Table 2: Comparison of Permeability of PROTACs with Different Linkers
| PROTAC ID | Linker Type | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A / A-B) |
| PROTAC-A | Alkyl (C8) | 1.5 | 0.8 | 3.2 |
| PROTAC-B | PEG (4 units) | 0.5 | 0.2 | 1.5 |
| PROTAC-C | Pyrrolidine-based | 0.8 | 0.5 | 1.8 |
| PROTAC-D | Piperidine-based | 0.9 | 0.6 | 1.7 |
Note: The data in this table is illustrative. Papp (A-B) refers to the apparent permeability from the apical to the basolateral side, while the efflux ratio indicates the extent of active efflux.
Experimental Protocols
1. Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC in a buffered solution.
-
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add 2 µL of each PROTAC concentration to triplicate wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, inspect the plate for any visible precipitate.
-
Filter the contents of each well through a 0.45 µm filter plate into a clean collection plate.
-
Analyze the concentration of the soluble PROTAC in the filtrate by HPLC-UV.
-
The highest concentration at which no precipitate is observed and the measured concentration in the filtrate matches the nominal concentration is considered the kinetic solubility.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of a PROTAC.
-
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lecithin solution (e.g., 1% in dodecane)
-
PROTAC compound
-
DMSO
-
PBS, pH 7.4
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Dilute the stock solution to 200 µM in PBS.
-
Coat the filter membrane of the donor plate with 5 µL of the lecithin solution and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 200 µL of the PROTAC solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to create a "sandwich."
-
Incubate the plate assembly at room temperature for 4-18 hours.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Mandatory Visualizations
References
- 1. PAMPA | Evotec [evotec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Stability issues of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound under acidic conditions?
A1: The primary stability issue is the acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This reaction, known as deprotection, cleaves the carbamate bond, resulting in the formation of the free amine, carbon dioxide, and a tert-butyl cation.[2][3] While often a desired transformation in synthesis, unintentional deprotection during storage, formulation, or other experimental procedures can be a significant problem.
Q2: What is the mechanism of acidic deprotection of the Boc group?
A2: The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid.[2] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2] The unstable carbamic acid then spontaneously decomposes, releasing carbon dioxide and the free amine.[2] The liberated amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[2]
Q3: Which acids are commonly used for Boc deprotection and what are their typical reaction conditions?
A3: Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for Boc deprotection.[1][4] TFA is often used in a solution with a chlorinated solvent like dichloromethane (DCM), and the reaction is typically rapid at room temperature.[4] HCl is commonly used as a solution in an organic solvent such as dioxane or methanol.[4]
Q4: Are there any side reactions to be aware of during acidic treatment?
A4: A potential side reaction is the alkylation of nucleophiles by the tert-butyl cation generated during deprotection.[2][5] This can be mitigated by using "cation scavengers" such as anisole or thioanisole in the reaction mixture to trap the reactive tert-butyl cation.[2][6]
Q5: How can I monitor the deprotection of this compound?
A5: The progress of the deprotection reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] These methods allow for the visualization of the disappearance of the starting material and the appearance of the deprotected product.
Troubleshooting Guides
Problem 1: Incomplete Deprotection
| Possible Cause | Troubleshooting Step |
| Insufficient acid | Increase the equivalents of acid or use a more concentrated acid solution.[6] |
| Short reaction time | Extend the reaction time and continue monitoring by TLC or LC-MS.[6] |
| Low reaction temperature | If the reaction is sluggish at room temperature, consider a moderate increase in temperature.[6] |
| Inappropriate solvent | Switch to a different solvent system, for example, from DCM to dioxane for HCl-mediated deprotection.[6] |
Problem 2: Unwanted Side Product Formation
| Possible Cause | Troubleshooting Step |
| Alkylation by tert-butyl cation | Add a cation scavenger like anisole or thioanisole to the reaction mixture.[2][6] |
| Degradation of other functional groups | If the substrate contains other acid-sensitive groups, consider using milder acidic conditions or an alternative deprotection method.[8] |
Quantitative Data
The stability of the Boc group is highly dependent on the specific acidic conditions employed. The following table summarizes typical conditions for Boc deprotection.
| Acidic Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 minutes - 2 hours | Highly effective, but TFA is corrosive.[4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | 1 - 4 hours | Product often precipitates as the hydrochloride salt.[4][7] |
| Phosphoric Acid (aqueous) | - | Room Temperature | Varies | A milder and more environmentally benign option.[8] |
| Oxalyl Chloride/Methanol | Methanol | 0 °C to Room Temperature | 1 - 4 hours | A mild alternative for sensitive substrates.[4][9] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Boc Deprotection with TFA
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C. The final concentration of TFA is typically between 20-50% (v/v).[10] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[10]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[10]
-
The resulting amine salt can be used directly or neutralized with a base.[10]
Protocol 2: General Procedure for Acidic Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[7]
-
Monitor the reaction by TLC or LC-MS.[7]
-
Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[7]
Visualizations
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Troubleshooting Guide for Incomplete Boc Deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate and its derivatives. Tailored for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols and data to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, byproducts from the Boc-protection step, and diastereomers if the synthesis is not stereospecific. Over-alkylation or side reactions involving the free amino group can also lead to impurities. Specifically, you may encounter:
-
Di-tert-butyl dicarbonate (Boc Anhydride): Unreacted reagent from the Boc-protection step.
-
Di-Boc protected product: A byproduct where both the pyrrolidine nitrogen and the aminoethyl nitrogen are protected.
-
Residual Solvents: Solvents used in the reaction and work-up, such as dichloromethane (DCM), ethyl acetate, or methanol.
-
Unreacted Starting Materials: Such as (S)-2-(2-aminoethyl)pyrrolidine.
Q2: Which purification technique is most effective for this compound derivatives: column chromatography or crystallization?
A2: Both column chromatography and crystallization are effective methods. The choice depends on the impurity profile, the scale of the purification, and the desired final purity.
-
Column Chromatography: This technique is highly effective for separating a wide range of impurities, particularly those with different polarities from the desired product.
-
Crystallization: This method is excellent for achieving high purity, especially for removing minor impurities. It is often preferred for large-scale purifications due to its cost-effectiveness and scalability.
Q3: How can I assess the purity and confirm the structure of the purified product?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To determine the purity of the final product. Chiral GC or HPLC can be used to determine the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the desired compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from column chromatography | The compound is highly polar and is adhering to the silica gel. | Consider using a more polar eluent system. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help reduce streaking and improve recovery. Alternatively, switching to a different stationary phase like alumina might be beneficial.[1] |
| The compound is volatile and is being lost during solvent removal. | Use a rotary evaporator at a lower temperature and pressure. For smaller quantities, drying under a gentle stream of an inert gas is a good alternative.[1] | |
| Product loss during recrystallization | The chosen solvent system is not optimal, leading to high solubility of the product even at low temperatures. | Conduct small-scale solubility tests to identify a solvent in which the compound is soluble at higher temperatures but poorly soluble at lower temperatures. A co-solvent system may also be necessary.[1] |
| Precipitation is too rapid, trapping impurities and leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to encourage the formation of larger, purer crystals. Gentle agitation can sometimes be helpful. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of a closely related impurity (e.g., diastereomer) | The impurity has a very similar polarity to the desired product, making separation by standard chromatography difficult. | Optimize the column chromatography conditions by using a longer column, a shallower solvent gradient, or a different stationary phase. Preparative HPLC can be a powerful tool for separating closely related compounds.[1] |
| Residual starting materials in the purified product | The reaction was incomplete. | Ensure the reaction has gone to completion before the work-up. If the starting material is difficult to remove by chromatography, consider a chemical quench or an extractive work-up specifically designed to remove it.[1] |
| Discoloration of the final product | Presence of baseline impurities or degradation products. | A final purification step by recrystallization can often remove colored impurities. Treatment with activated carbon followed by filtration before crystallization may also be effective.[1] |
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific derivative and impurity profile.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an optimal eluent. A good starting point is a mixture of ethyl acetate and hexanes. For more polar compounds, a system like dichloromethane/methanol may be necessary.
-
To minimize streaking, consider adding 0.5-1% triethylamine to the eluent system. Aim for an Rf value of approximately 0.2-0.3 for the product.
-
-
Column Preparation and Elution:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the prepared solvent system, collecting fractions.
-
Analyze the collected fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexanes).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent system will result in the formation of crystals upon cooling.
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of the selected hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Quantitative Data
The following table summarizes typical yields and purity levels that can be expected for the purification of Boc-protected pyrrolidine derivatives using different techniques. Note that actual results may vary depending on the specific substrate and experimental conditions.
| Purification Method | Typical Recovery/Yield (%) | Typical Purity (%) | Notes |
| Flash Chromatography | 70-95% | >97% | A gradient of ethyl acetate in hexanes (e.g., 33:66 to 50:50) is a common starting point. A small percentage of methanol may be needed for highly polar impurities.[2] |
| Crystallization | 85-95% (from the crystallization step) | >99% | Can significantly improve enantiomeric excess. The choice of solvent is critical for good recovery and purity.[2] |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting decision tree for purification issues encountered with pyrrolidine derivatives.
References
Technical Support Center: Stereoselective Pyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during pyrrolidine synthesis?
A1: Racemization in pyrrolidine synthesis can be caused by several factors that compromise the stereochemical integrity of chiral centers. Key causes include:
-
Harsh Reaction Conditions: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer.[1] Similarly, strongly acidic or basic conditions can lead to epimerization, especially during workup and purification steps.[1]
-
Inappropriate Reagents: The choice of coupling reagents, bases, and even solvents can significantly influence the stereochemical outcome.[2][3] For instance, some coupling reagents used in peptide synthesis with proline have been shown to increase racemization.[4]
-
Reactive Intermediates: The formation of planar or rapidly inverting intermediates, such as enolates or oxazolinones (in the case of amino acid precursors), can lead to a loss of stereochemical information.[5]
-
Purification Methods: The use of acidic silica gel in column chromatography can sometimes cause racemization of sensitive products.[1]
Q2: How can I choose the right synthetic strategy to ensure high stereoselectivity?
A2: Selecting an appropriate stereoselective strategy is crucial. The most common and effective approaches include:
-
Asymmetric Catalysis: Employing a small amount of a chiral catalyst to control the stereochemistry of the reaction. This is often a highly efficient method.[6][7]
-
Chiral Auxiliaries: Attaching a chiral molecule (the auxiliary) to the substrate to direct the stereoselective formation of the pyrrolidine ring. The auxiliary is typically removed in a subsequent step.[8][9][10]
-
Substrate Control (Chiral Pool Synthesis): Starting from an enantiomerically pure precursor, such as L-proline or pyroglutamic acid, where the desired stereochemistry is already established.[11][12][13]
-
Organocatalysis: Using small chiral organic molecules, like proline and its derivatives, to catalyze the asymmetric transformation.[14]
Q3: Can the pyrrolidine ring itself be a source of chirality?
A3: Yes, the pyrrolidine ring is a non-planar, five-membered heterocycle.[15] The presence of substituents on the ring can create up to four stereogenic centers, leading to a large number of possible stereoisomers.[15] This stereochemical complexity makes the pyrrolidine scaffold a valuable component in drug discovery and asymmetric catalysis.[12][15][16]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) or Diastereomeric Excess (de%) | Suboptimal Reaction Temperature: Higher temperatures can lead to racemization.[1] | Lower the reaction temperature. Perform an optimization study to find the best balance between reaction rate and stereoselectivity.[1][17] |
| Inappropriate Solvent: The solvent can affect the stability of the transition state and influence stereoselectivity.[1] | Screen a range of aprotic polar (e.g., DMF, DMSO) and non-polar (e.g., toluene, DCM) solvents.[1] | |
| Incorrect Catalyst/Ligand or Auxiliary: The choice of chiral catalyst, ligand, or auxiliary is critical for achieving high stereocontrol.[7] | Screen different chiral ligands or auxiliaries. Ensure the catalyst is of high purity and handled under appropriate inert conditions. | |
| Presence of Impurities: Water, acid, or base impurities can interfere with the catalytic cycle or promote racemization.[1] | Use freshly distilled, anhydrous solvents and purified reactants. Ensure all glassware is thoroughly dried.[1] | |
| Product Racemizes During Workup or Purification | Harsh pH Conditions: Exposure to strong acids or bases during extraction can cause epimerization.[1] | Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching. Minimize contact time with acidic or basic solutions.[1] |
| High Temperatures During Solvent Removal: Prolonged heating can lead to racemization. | Use a rotary evaporator at reduced pressure and moderate temperature. For highly sensitive products, consider lyophilization.[1] | |
| Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization.[1] | Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use neutral alumina.[1] |
Key Stereoselective Methodologies & Experimental Protocols
Asymmetric [3+2] Cycloaddition using a Chiral Auxiliary
This method involves the reaction of an azomethine ylide with an alkene bearing a chiral auxiliary to produce highly substituted pyrrolidines with excellent diastereoselectivity.[8][18]
Experimental Protocol: Diastereoselective Synthesis of a Pyrrolidine Derivative [8]
-
Catalyst and Reagent Preparation: In a flame-dried flask under an inert atmosphere, add the chiral N-tert-butanesulfinyl imine (1.0 equiv.), the imino ester (1.2 equiv.), and Ag₂CO₃ (10 mol%).
-
Reaction Execution: Add anhydrous toluene as the solvent and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired densely substituted pyrrolidine.
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This powerful method allows for the creation of multiple stereocenters in a single step with high levels of enantioselectivity.[7]
Experimental Protocol: Cu(I)-Catalyzed Asymmetric Cycloaddition [7]
-
Catalyst Complex Formation: In a glovebox or under a strictly inert atmosphere, dissolve the copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral ligand (e.g., a BOX ligand, 5.5 mol%) in an anhydrous, degassed solvent (e.g., toluene). Stir at room temperature for 1 hour.
-
Addition of Reactants: Add the azomethine ylide precursor (e.g., an imine from a glycine ester, 1.2 equiv.) and the electron-deficient alkene (1.0 equiv.) to the catalyst mixture.
-
Initiation and Reaction: Cool the mixture to the desired temperature (e.g., 0 °C) and add a base (e.g., DBU) dropwise to generate the azomethine ylide in situ. Stir until completion.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography.
Data on Stereoselective Methods
| Method | Catalyst/Auxiliary | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) | Reference |
| [3+2] Cycloaddition | Ag₂CO₃ / N-tert-butanesulfinyl imine | Azadienes and Azomethine Ylides | Good to Excellent | N/A (Diastereoselective) | [8][18] |
| Hydrozirconation-Cyclization | TiCl₄ / Chiral N-allyl oxazolidine | N-Allyl Oxazolidines | up to 10:1 | N/A (Diastereoselective) | [17] |
| Cu(I)-Catalyzed [3+2] Cycloaddition | Cu(I) / Chiral Ligand | Azomethine Ylides and Alkenes | High | High | [7] |
| Chiral Auxiliary Directed Cycloaddition | Oppolzer's Chiral Sultam | Pent-2-ynoic acid derivative and azomethine ylide | >98:2 | 96% | [9] |
Visualizing Synthetic Strategies
Below are diagrams illustrating the logical flow of key concepts in preventing racemization during pyrrolidine synthesis.
Caption: Key strategies to prevent racemization in pyrrolidine synthesis.
Caption: General workflow for asymmetric cycloaddition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
Optimizing linker length in PROTAC design for improved efficacy
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). It provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the critical role of the linker in determining PROTAC efficacy.
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC experiments, focusing on linker-related causes and potential solutions.
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a frequent challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors.[1][2] The linker is a primary suspect in this scenario.
-
Possible Linker-Related Causes:
-
Suboptimal Length: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of both the target protein and the E3 ligase.[3][4] Conversely, an excessively long linker might lead to an unstable or unproductive ternary complex where the lysine residues on the target protein are not correctly positioned for ubiquitination.[4][5]
-
Inappropriate Flexibility: A highly flexible linker (e.g., long PEG or alkyl chains) can have a high entropic penalty upon binding, which can destabilize the ternary complex.[4] On the other hand, a very rigid linker may not permit the necessary conformational adjustments required for a productive complex formation.[4]
-
Incorrect Attachment Points: The points at which the linker is connected to the target protein binder and the E3 ligase ligand (the "exit vectors") are crucial.[3] The linker must be attached at a position that doesn't interfere with the key binding interactions of the ligands with their respective proteins.[3]
-
-
Troubleshooting Workflow:
A troubleshooting workflow for lack of PROTAC activity.[6]
Issue 2: I'm observing a "hook effect" with my PROTAC, where higher concentrations lead to reduced degradation.
The "hook effect" is a common phenomenon in PROTAC experiments where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates at high PROTAC concentrations, reducing the formation of the productive ternary complex and thus decreasing degradation efficiency.[4]
-
Possible Linker-Related Causes:
-
An excessively long or flexible linker can contribute to the hook effect by favoring the formation of binary complexes over the ternary complex.[4]
-
-
Troubleshooting Steps:
-
Titrate Your PROTAC: Perform a broad dose-response experiment (e.g., 1 pM to 100 µM) to fully characterize the degradation profile and identify the optimal concentration range.[7]
-
Modify the Linker: Consider synthesizing PROTACs with shorter or more rigid linkers to disfavor the formation of unproductive binary complexes.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
There is no single optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[3][5] Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity.[5][8] For example, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal.[8][9][10] The general approach is to synthesize a series of PROTACs with varying linker lengths to identify the one that yields the best degradation efficacy (lowest DC50 and highest Dmax).[4]
Q2: What are the most common types of linkers used in PROTACs?
The most common linker types are alkyl and Polyethylene Glycol (PEG) chains due to their synthetic accessibility and flexibility.[3][]
-
Alkyl/PEG Linkers: These are flexible and allow for straightforward modification of linker length.[3] PEG linkers can also improve the solubility and permeability of the PROTAC molecule.[3]
-
Rigid Linkers: These often incorporate cyclic structures (like piperazine or piperidine) or aromatic rings to reduce the conformational flexibility of the PROTAC.[4][][12] This can lead to improved potency and selectivity.[3]
Q3: How do I choose the attachment points for the linker on my ligands?
The linker attachment site, or exit vector, is a critical parameter.[13] The ideal attachment point is typically a solvent-exposed region of the ligand when it is bound to its target protein.[3][13] This minimizes disruption of the key binding interactions. Altering the attachment point, even with the same linker, can dramatically affect the geometry of the ternary complex and, consequently, degradation efficiency.[3]
Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of linker design on PROTAC efficacy.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 9 | 50 | >95 |
| PROTAC 2 | PEG | 12 | 25 | >95 |
| PROTAC 3 | PEG | 15 | 100 | 80 |
| PROTAC 4 | PEG | 18 | >1000 | <20 |
Data is illustrative and compiled from general knowledge in the field.
Table 2: Effect of Linker Rigidity on BTK Degradation
| PROTAC | Linker Type | DC50 (nM) | Ternary Complex Stability |
| PROTAC A | Flexible (Alkyl Chain) | 150 | Moderate |
| PROTAC B | Rigid (Piperazine) | 35 | High |
Data is illustrative and compiled from general knowledge in the field.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][3]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[1][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[4]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[1]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This assay measures the kinetics and affinity of the interactions between the PROTAC, target protein, and E3 ligase.[6][14]
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[1][6]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD). Separately, determine the binary KD of the PROTAC for the target protein in solution.[6]
-
Ternary Complex Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[3] An increased binding response compared to the PROTAC alone indicates ternary complex formation.[3]
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the affinity (KD) of the ternary complex. Cooperativity (α) can be calculated by comparing the ternary affinity to the binary affinities. An α > 1 indicates positive cooperativity.[15]
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the ternary complex formed is productive, leading to the ubiquitination of the target protein.[2][16]
-
Reaction Mixture: In a reaction buffer, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC.[2][16]
-
Incubation: Incubate the reaction at 37°C to allow for the ubiquitination cascade to occur.[2]
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein.
-
Detection: A ladder of higher molecular weight bands corresponding to the target protein will indicate polyubiquitination.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability with Aliphatic Heterocyclic Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing aliphatic heterocyclic linkers to improve the cell permeability and overall efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are inherently large molecules, often with a high molecular weight (typically >800 Da) and a large polar surface area (PSA). These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs. Their size and polarity hinder their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets and the E3 ligase.[1][2]
Q2: How do aliphatic heterocyclic linkers, such as those containing piperidine or piperazine, enhance PROTAC cell permeability?
A2: Aliphatic heterocyclic linkers can improve PROTAC cell permeability through several mechanisms:
-
Reduced Flexibility and Conformational Control : Unlike highly flexible linkers like long alkyl or PEG chains, rigid heterocyclic scaffolds (e.g., piperazine/piperidines) can reduce the number of rotatable bonds.[3][4] This pre-organizes the PROTAC into a more compact, membrane-permeable conformation.
-
Shielding of Polar Groups : These linkers can facilitate the formation of intramolecular hydrogen bonds (IMHBs), which mask polar functional groups. This "chameleon-like" effect lowers the molecule's dynamic PSA, making it more favorable to cross the nonpolar cell membrane.[2][4]
-
Improved Physicochemical Properties : The incorporation of nitrogen heterocycles can modulate a PROTAC's physicochemical properties, such as solubility and lipophilicity, to strike a better balance for cell permeability.[5][6]
Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC + Target or PROTAC + E3 ligase) rather than the productive ternary complex (Target + PROTAC + E3 ligase) required for degradation.[1][2] Poor cell permeability can complicate the interpretation of the hook effect by making it difficult to achieve the optimal intracellular concentration required for effective degradation.[2]
Q4: Besides permeability, what other advantages can aliphatic heterocyclic linkers offer?
A4: In addition to improving cell permeability, these linkers can:
-
Enhance Ternary Complex Stability : A more rigid linker can properly orient the target protein and E3 ligase, leading to more stable and productive ternary complex formation and, consequently, more potent degradation.[6][7]
-
Improve Metabolic Stability : The linker is often a primary site for metabolic modification.[1] Introducing heterocyclic motifs can block metabolically liable sites, improving the PROTAC's half-life.
-
Fine-Tune Selectivity : Subtle changes in linker composition and rigidity can influence the geometry of the ternary complex, sometimes leading to improved selectivity for the target protein over homologous proteins.[8]
Troubleshooting Guide
Issue 1: My PROTAC shows potent activity in biochemical assays (e.g., binding, in-vitro ternary complex formation) but low efficacy in cell-based degradation assays.
-
Possible Cause 1: Poor Cell Permeability. The most common reason is that the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target.
-
Suggested Solution:
-
Assess Permeability Directly: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion or a Caco-2 permeability assay for a more comprehensive analysis that includes active transport and efflux.[9][10]
-
Confirm Target Engagement in Cells: Use a cellular target engagement assay (e.g., NanoBRET™) to determine if the PROTAC is reaching and binding to its target inside the cell. A lack of engagement strongly points to a permeability issue.[2][11]
-
Optimize the Linker: If permeability is confirmed to be low, consider synthesizing analogs with different heterocyclic linkers. For example, replacing a flexible PEG or alkyl linker with a piperidine or piperazine-containing linker can rigidify the structure and improve permeability.[5][6]
-
-
-
Possible Cause 2: Cellular Efflux. The PROTAC may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.[1]
-
Suggested Solution:
-
Perform a Bidirectional Caco-2 Assay: This assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 indicates the PROTAC is an efflux substrate.[12]
-
Co-dosing with an Efflux Inhibitor: In your cellular degradation assay, co-administer the PROTAC with a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in degradation activity would suggest that efflux is limiting the PROTAC's efficacy.
-
-
Issue 2: My PROTAC with an aliphatic heterocyclic linker shows lower degradation (lower Dmax or higher DC50) compared to a version with a flexible linker.
-
Possible Cause 1: Suboptimal Ternary Complex Geometry. While rigid linkers can be beneficial, the specific geometry imposed by a heterocyclic linker may not be optimal for bringing the target and E3 ligase into a productive orientation for ubiquitination.
-
Suggested Solution:
-
Vary Linker Length and Attachment Points: The length and vector of the linker are critical.[8][13] Synthesize a small library of PROTACs where the heterocyclic linker's length is varied, or the attachment points on the warhead or E3 ligand are changed.
-
Change the Heterocycle: The type of heterocycle matters. Compare different scaffolds (e.g., piperidine vs. piperazine vs. morpholine) as each will impose different conformational constraints.
-
-
-
Possible Cause 2: Poor Solubility. The introduction of a rigid, lipophilic heterocyclic linker may have decreased the PROTAC's aqueous solubility, leading to aggregation and reduced availability in the cell culture medium.
-
Suggested Solution:
-
Measure Aqueous Solubility: Perform a kinetic or thermodynamic solubility assay to quantify the compound's solubility in your assay buffer.
-
Modify the Linker for Solubility: If solubility is low, consider introducing polar functional groups onto the heterocyclic linker or other parts of the PROTAC molecule to improve this property without sacrificing permeability.[5]
-
-
Quantitative Data Summary
The following tables summarize representative data comparing PROTACs with different linker types.
Table 1: Impact of Linker Composition on Permeability and Degradation
| PROTAC ID | Linker Type | Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) | Notes | Reference |
|---|---|---|---|---|---|---|---|
| PROTAC A | Flexible | 8-atom Alkyl Chain | < 0.1 | >1000 | < 50 | Very low permeability and poor degradation. | [3][4] |
| PROTAC B | Flexible | 3-unit PEG Chain | 0.5 | 100-300 | ~80 | Improved permeability over alkyl chain. | [14] |
| PROTAC C | Rigidified | Piperidine-based | 1.5 | < 100 | > 90 | Rigid linker significantly improves permeability and potency. | [3][4] |
| PROTAC D | Rigidified | Piperazine-based | 1.7 | < 50 | > 90 | High permeability and potent degradation observed. |[7][15] |
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC ID | Linker Type | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |
|---|---|---|---|---|---|
| PROTAC A | Flexible (Alkyl) | ~950 | 7.6 | 155 | 18 |
| PROTAC B | Flexible (PEG) | ~980 | 5.8 | 180 | 22 |
| PROTAC C | Rigidified (Piperidine) | ~960 | 6.5 | 160 | 12 |
| PROTAC D | Rigidified (Piperazine) | ~965 | 6.2 | 165 | 11 |
(Note: Data is compiled and representative based on trends reported in literature such as[3] and[4]. Actual values are highly dependent on the specific warhead and E3 ligand used.)
Visualizations
Caption: PROTAC mechanism of action with a heterocyclic linker.
Caption: Experimental workflow for assessing PROTAC permeability.
Caption: Troubleshooting workflow for low PROTAC cellular activity.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid, high-throughput method to assess the passive permeability of a PROTAC.[9][10]
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane (or other suitable lipid/solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound and control compounds (high/low permeability)
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Prepare Artificial Membrane: Coat the filter of each well on the 96-well filter plate with 5 µL of the lipid/dodecane solution. Allow the solvent to evaporate for at least 30 minutes.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS buffer.
-
Prepare Donor Solution: Prepare a stock solution of the PROTAC in DMSO and dilute it into PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).
-
Start Assay: Carefully place the lipid-coated filter plate onto the acceptor plate. Add 150 µL of the PROTAC donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking to prevent the formation of an unstirred water layer.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor (filter plate) and acceptor wells for analysis. Also, analyze a reference sample of the initial donor solution.
-
Quantification: Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate equation.[9]
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay assesses both passive and active transport (including efflux) of a PROTAC across a monolayer of differentiated Caco-2 cells, which mimics the human intestinal epithelium.[10][16]
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for efflux)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity Check: Before the assay, measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[16]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed HBSS. b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (upper) compartment. c. Add fresh transport buffer to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both compartments for analysis.[16]
-
Permeability Assay (Basolateral to Apical, B-A): a. Perform the same procedure as above, but add the PROTAC dosing solution to the basolateral compartment and sample from the apical compartment to measure active efflux.[16]
-
Quantification: Analyze the concentration of the PROTAC in the collected samples via LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as (Papp B-A) / (Papp A-B). An efflux ratio > 2 is generally considered indicative of active efflux.
-
Protocol 3: Cellular Uptake Assay
This protocol directly measures the intracellular accumulation of a PROTAC.
-
Materials:
-
Adherent cell line of interest (e.g., HEK293, or the relevant cancer cell line)
-
Cell culture plates (e.g., 12-well or 24-well)
-
Ice-cold PBS
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard for protein precipitation
-
BCA protein assay kit
-
LC-MS/MS system
-
-
Methodology:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
PROTAC Treatment: Replace the medium with fresh medium containing the test PROTAC at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8 hours) at 37°C.[16]
-
Cell Harvesting and Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC. b. Lyse the cells directly in the well with lysis buffer, or detach them with trypsin, neutralize, pellet the cells, and then lyse.
-
Sample Preparation for LC-MS/MS: a. Take an aliquot of the cell lysate for protein quantification using a BCA assay. b. To the remaining lysate, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins and extract the PROTAC. c. Vortex and centrifuge at high speed to pellet the precipitated protein. d. Transfer the supernatant for LC-MS/MS analysis.[16]
-
Analysis and Calculation: a. Quantify the amount of PROTAC in the supernatant using a standard curve. b. Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Ternary Complex Formation in PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during PROTAC development, with a focus on enhancing the formation of the pivotal ternary complex.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: What are the initial checks if I don't observe ternary complex formation or subsequent protein degradation?
A1: When ternary complex formation or degradation is not observed, a systematic verification of each component of your assay is the first crucial step.
-
Protein Integrity and Activity: Confirm the purity, concentration, and activity of your target protein of interest (POI) and E3 ligase. Ensure that protein tags used for detection do not interfere with complex formation.
-
PROTAC Integrity: Verify the chemical identity, purity, and concentration of your PROTAC. Degradation or impurity of the compound can lead to a lack of activity.
-
Assay Conditions: Ensure that buffer conditions, pH, temperature, and reagent concentrations are optimal for the interaction.
-
E3 Ligase Expression: In cellular assays, confirm that the recruited E3 ligase is expressed at a sufficient level in your cell model using techniques like Western Blot or qPCR.[1]
Q2: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I still don't see ternary complex formation or degradation. What could be the issue?
A2: This is a common challenge and often points to issues with the geometry and stability of the ternary complex.
-
Steric Hindrance: The linker connecting the two ligands may be too short, causing steric clashes between the POI and the E3 ligase, thus preventing the formation of a stable ternary complex.[2][3][4]
-
Unfavorable Protein-Protein Interactions: The orientation dictated by the PROTAC may lead to unfavorable (e.g., repulsive electrostatic) interactions between the surfaces of the POI and the E3 ligase.
-
Non-Productive Ternary Complex Geometry: Even if a ternary complex forms, its geometry might not be conducive to the transfer of ubiquitin from the E2 conjugating enzyme to the lysine residues on the target protein.[1]
Troubleshooting Strategies:
-
Linker Optimization: Systematically vary the length, composition, and attachment points of the linker.[2][4][5][6] This is a critical step to achieve a productive ternary complex geometry.
-
E3 Ligase Selection: Consider using a different E3 ligase. The surface topology and expression levels of different E3 ligases can significantly impact ternary complex formation and degradation efficiency.[7][8][9]
The "Hook Effect"
Q3: My dose-response curve for protein degradation is bell-shaped (the "hook effect"). What causes this and how can I mitigate it?
A3: The "hook effect" is a phenomenon where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[10][11][12][13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex.[11][12]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Always test a broad range of PROTAC concentrations to fully characterize the bell-shaped curve and identify the optimal concentration range for degradation.[1][11]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, stabilizes the ternary complex over the binary ones and can reduce the hook effect.[11][14][15]
Cooperativity
Q4: What is "cooperativity" in the context of PROTACs and why is it important?
A4: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., POI) to the PROTAC influences the PROTAC's affinity for the second protein (e.g., E3 ligase).[14][16] It is calculated as the ratio of the binary K D to the ternary K D.
-
Positive Cooperativity (α > 1): The formation of the ternary complex is favored, leading to a more stable complex. This is generally a desirable characteristic for potent degraders.[14][15]
-
Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, destabilizing the ternary complex.[14]
-
No Cooperativity (α = 1): The binding events are independent.
Enhancing cooperativity can lead to more stable and long-lived ternary complexes, which in turn can result in more efficient ubiquitination and degradation.[14][15][17]
Q5: How can I measure cooperativity?
A5: Cooperativity can be measured using various biophysical techniques that can determine the binding affinities of the binary and ternary complexes. These include:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interactions.[16][18][19][20][21]
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics and affinities.[14][18][19][20]
-
Bio-Layer Interferometry (BLI): Another real-time, label-free technique for measuring binding kinetics.[19][20]
-
19F NMR Displacement Assay: A sensitive method for determining cooperativity, especially for PROTACs with weak binding affinities.[16][22][23]
II. Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized PROTACs to serve as a reference for expected binding affinities and cooperativity values.
Table 1: Biophysical Parameters for the MZ1 PROTAC System
| Assay | Parameter | Binary Interaction (MZ1:VHL) | Ternary Complex (BRD4-BD2:MZ1:VHL) | Cooperativity (α) | Reference |
| SPR | K_D (nM) | 29 | 1 | 22 | [18][19] |
| k_on (10^5 M⁻¹s⁻¹) | 7 | 59 | [18] | ||
| k_off (s⁻¹) | 0.019 | 0.006 | [18] | ||
| Half-life (s) | 43 | 130 | [18] | ||
| ITC | K_D (nM) | 66 | 4 | 15 | [16][19] |
Note: VHL is typically used as a complex with Elongin C and Elongin B (VCB).
Table 2: Comparison of PROTACs with Different E3 Ligase Ligands for BTK Degradation
| PROTAC | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| P22 | CRBN | 1.6 | >95 |
| P25 | VHL | 12 | >95 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation level.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the real-time binding kinetics (k_on, k_off) and affinity (K_D) of binary and ternary complexes.
-
Immobilization: Covalently immobilize a biotinylated E3 ligase complex (e.g., VCB) onto a streptavidin-coated sensor chip.
-
Binary Interaction Measurement:
-
Inject a series of concentrations of the PROTAC over the sensor surface and a reference flow cell to measure the binary interaction between the PROTAC and the E3 ligase.
-
-
Ternary Complex Measurement:
-
Pre-incubate a fixed, saturating concentration of the target protein (e.g., BRD4-BD2) with a series of concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D) for both binary and ternary interactions.
-
Calculate cooperativity (α) as K_D (binary) / K_D (ternary).
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS), binding affinity (K_D), and stoichiometry (n) of complex formation.
-
Preparation:
-
Thoroughly dialyze all proteins into the same buffer to minimize buffer mismatch effects.
-
Degas all solutions before use.
-
-
Binary Titration 1 (PROTAC to E3 Ligase):
-
Place the E3 ligase solution in the sample cell.
-
Titrate the PROTAC solution from the syringe into the cell.
-
-
Binary Titration 2 (PROTAC to Target Protein):
-
Place the target protein solution in the sample cell.
-
Titrate the PROTAC solution from the syringe into the cell.
-
-
Ternary Titration:
-
Prepare a sample of the E3 ligase pre-saturated with the target protein in the calorimeter cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters for both binary and ternary interactions.
-
Calculate cooperativity from the binding affinities.
-
3. TR-FRET Assay for High-Throughput Screening
Objective: To measure the proximity between the target protein and the E3 ligase induced by the PROTAC in a high-throughput format.
-
Reagent Preparation:
-
Prepare a solution containing a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., His-tagged) in an appropriate assay buffer.
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Plate Setup:
-
Add the protein mixture to a microplate.
-
Add the PROTAC dilutions to the protein mixture. Include a vehicle-only control.
-
-
Detection:
-
Add a FRET donor (e.g., terbium-conjugated anti-GST antibody) and a FRET acceptor (e.g., fluorescently labeled anti-His antibody).
-
Incubate to allow for antibody binding and ternary complex formation.
-
-
Measurement:
-
Measure the time-resolved FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
-
IV. Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Poor Ternary Complex Formation
Caption: A logical workflow for troubleshooting poor ternary complex formation.
The Hook Effect Mechanism
Caption: Formation of non-productive binary complexes at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. precisepeg.com [precisepeg.com]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Mitigating off-target effects of pyrrolidine-based PROTACs
A-Scientist-to-Scientist Guide to Mitigating Off-Target Effects
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols focused on a critical challenge in the development of pyrrolidine-based Proteolysis-Targeting Chimeras (PROTACs): the identification, understanding, and mitigation of off-target effects. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to enhance the specificity and therapeutic potential of your protein degraders.
The Challenge of Off-Target Effects
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[1][2] However, unintended degradation of non-target proteins can lead to adverse side effects or toxicity, posing a significant hurdle in drug development.[3][4]
Off-target effects primarily arise from:
-
Promiscuity of the Target-Binding Ligand ("Warhead"): If the warhead binds to proteins other than the intended target, the PROTAC can induce their degradation.[4]
-
Promiscuity of the E3 Ligase Ligand: While less common with widely used ligands for CRBN and VHL, a non-selective E3 ligase ligand could recruit multiple E3 ligases.[4]
This guide will walk you through a systematic approach to identifying and mitigating these effects.
Troubleshooting Guide: From Ambiguous Results to Actionable Insights
This section is designed to address common issues encountered during PROTAC development and experimentation in a question-and-answer format.
Question 1: My global proteomics analysis shows significant degradation of proteins unrelated to my target. What are my next steps?
This is a classic sign of off-target effects. A systematic investigation is crucial to pinpoint the source and devise a mitigation strategy.
Causality Check & Triage Workflow:
Caption: Troubleshooting workflow for off-target degradation.
Detailed Steps:
-
Assess Warhead Specificity: The initial and most critical step is to determine if the warhead itself is non-selective.
-
Action: Synthesize a control molecule that is just the warhead portion of your PROTAC.
-
Experiment: Use this warhead-only molecule in a competitive binding assay or a thermal shift assay (e.g., CETSA) against a panel of related proteins or the whole proteome.[1]
-
Interpretation: If the warhead alone binds to the observed off-target proteins, the primary issue is warhead promiscuity. The solution lies in medicinal chemistry efforts to design a more selective warhead.
-
-
Optimize PROTAC Concentration: High concentrations of PROTACs can lead to the "hook effect," a phenomenon where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[5][6] This can not only reduce on-target potency but may also contribute to off-target effects.[5]
-
Action: Perform a wide-range dose-response experiment (e.g., from 1 nM to 10 µM).[5]
-
Experiment: Use Western blotting to quantify the degradation of both your on-target and a key off-target protein identified from proteomics.
-
Interpretation: Identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects. A bell-shaped curve is a hallmark of the hook effect.[4][7] Operating at the lowest effective concentration is a straightforward mitigation strategy.[5]
-
-
Investigate the Linker and E3 Ligase: The linker's length and composition are critical for the stability and conformation of the ternary complex.[8][9] An suboptimal linker can lead to the formation of ternary complexes with off-target proteins.
-
Action: Synthesize a small library of PROTACs with varying linker lengths and compositions.
-
Experiment: Screen these new PROTACs in your cellular degradation assay and repeat proteomics on the most promising candidates.
-
Alternative Strategy: Switch the recruited E3 ligase (e.g., from VHL to CRBN). Different E3 ligases have distinct expression patterns and recognize different substrates, which can alter the off-target profile.[5]
-
Question 2: I'm observing a pronounced "hook effect." How does this relate to off-target effects and what can I do about it?
The hook effect is a direct consequence of the equilibrium between binary and ternary complexes.[6] At excessively high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, preventing the formation of the productive ternary complex.[5][10]
Mechanism of the Hook Effect:
Caption: The hook effect at high PROTAC concentrations.
Mitigation Strategies:
-
Dose-Response Optimization: As mentioned previously, the most immediate solution is to identify the optimal concentration range through a detailed dose-response curve and use concentrations at or below the peak of the curve.[7]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex over the binary ones. This can be achieved by optimizing the linker to create favorable protein-protein interactions between the POI and the E3 ligase.[9] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure cooperativity.[11]
Question 3: My PROTAC is not degrading the target protein, but I'm still seeing cytotoxicity. What could be the cause?
This scenario suggests that the observed toxicity might be independent of the degradation of your intended target.
Possible Causes:
-
Off-Target Degradation: The PROTAC could be degrading an essential off-target protein.
-
Target-Independent Pharmacological Effects: The warhead or the E3 ligase ligand of your PROTAC might have inhibitory activity against other proteins.
-
Action: Synthesize and test "inactive" control PROTACs.
-
Controls:
-
Epimeric Control: A stereoisomer of the E3 ligase ligand that does not bind the E3 ligase.
-
Warhead Control: A molecule where the warhead is modified to abolish binding to the POI.
-
-
Interpretation: If the cytotoxicity persists with the warhead control but is absent with the epimeric control, it suggests the toxicity is driven by the warhead's off-target activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to globally assess off-target protein degradation?
The gold standard for an unbiased, global assessment of proteome changes following PROTAC treatment is mass spectrometry-based proteomics.[2] Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags) provide comprehensive and quantitative views of off-target degradation.[2]
Q2: How can I confirm that my PROTAC is inducing ubiquitination of my target protein?
An in-cell ubiquitination assay is essential.[13] This typically involves immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands for the target protein upon PROTAC treatment confirms ubiquitination.[14]
Q3: What are the key biophysical assays to characterize ternary complex formation?
Several techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex:
-
NanoBRET™/HiBiT® Assays: These are live-cell, proximity-based assays that measure molecular interactions in real-time.[1][15][16] They can be used to determine both target engagement and ternary complex formation within a cellular environment.[15][17]
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques can provide kinetic and affinity data for binary and ternary complex interactions.[11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of complex formation.[11][18]
Q4: How does the choice of E3 ligase affect selectivity?
The choice of E3 ligase is a critical determinant of PROTAC selectivity.[5] Different E3 ligases have distinct tissue expression profiles and recognize different sets of endogenous substrate proteins.[5] Recruiting a tissue-specific E3 ligase can significantly enhance the therapeutic window by limiting degradation to the desired cells or tissues.[5]
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[2]
-
Cell Culture and Treatment: Culture a suitable human cell line to ~70-80% confluency. Treat cells with the PROTAC at a predetermined optimal concentration and a vehicle control. Include multiple biological replicates.[2]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors. Quantify the protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[4]
-
Peptide Labeling (for TMT): Label the peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control are potential off-targets.
Protocol 2: In-Cell Target Ubiquitination Assay
This protocol verifies that the PROTAC is inducing ubiquitination of the target protein.[14]
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration. Include a vehicle control and a positive control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation (e.g., RIPA buffer) containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Capture this complex using Protein A/G beads.[14]
-
Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the protein from the beads and run a Western blot.
-
Detection: Probe the membrane with an antibody against ubiquitin.[14]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[14]
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol provides a quantitative measure of ternary complex formation inside living cells.[15][16]
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor) in a suitable cell line.[15]
-
Labeling: Add the HaloTag® NanoBRET™ ligand (the fluorescent acceptor) to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells in a microplate.
-
Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex. Plotting the BRET ratio against the PROTAC concentration will yield a dose-response curve, from which the EC50 for complex formation can be determined. A bell-shaped curve may be observed, indicative of the hook effect.[4]
Data Summary Table
| Assay Type | Key Parameters | Purpose | Potential Pitfalls |
| Global Proteomics (TMT, SILAC) | Fold-change, p-value | Unbiased, comprehensive identification of on- and off-target degradation.[2][19] | Lower throughput, expensive, may lack sensitivity for low-abundance proteins.[2] |
| Targeted Proteomics (PRM, SRM) | Absolute/Relative Quantification | High-sensitivity validation of specific off-target candidates. | Requires a pre-selected list of proteins; not for discovery. |
| NanoBRET™/HiBiT® Assays | EC50, BRET ratio | Measures intracellular target engagement and ternary complex formation in real-time.[1][15] | Requires genetic modification of cells (tagging proteins).[1] |
| In-Cell Ubiquitination Assay | Ubiquitin smear/ladder | Confirms the mechanism of action (PROTAC-induced ubiquitination).[13][20] | Can be semi-quantitative; requires good antibodies. |
| Cellular Thermal Shift Assay (CETSA®) | Thermal Shift, EC50 | Measures target engagement in live cells without requiring protein tagging.[1] | Endpoint assay, not suitable for kinetic analysis.[1] |
Concluding Remarks
A rigorous, multi-faceted approach to off-target profiling is indispensable in the development of safe and effective pyrrolidine-based PROTACs. By combining unbiased global proteomics with targeted biochemical and cellular validation assays, researchers can build a comprehensive safety and specificity profile for their novel degraders. Understanding and mitigating off-target effects and phenomena like the hook effect are not just troubleshooting steps but are integral to the rational design of the next generation of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sapient.bio [sapient.bio]
- 13. lifesensors.com [lifesensors.com]
- 14. benchchem.com [benchchem.com]
- 15. selvita.com [selvita.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. lifesensors.com [lifesensors.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
Validation & Comparative
The Fulcrum of Function: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the vanguard of therapeutic innovation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. By commandeering the cell's intrinsic ubiquitin-proteasome system, these heterobifunctional molecules can catalytically induce the degradation of previously "undruggable" proteins. A PROTAC's architecture is a tripartite marvel, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. Initially perceived as a mere spacer, the linker has been unequivocally established as a critical determinant of a PROTAC's success, profoundly influencing ternary complex formation, degradation efficacy, and pharmacokinetic properties.[1][2]
This guide provides an in-depth comparative analysis of flexible and rigid PROTAC linkers. Moving beyond a theoretical overview, we will dissect the causal relationships between linker architecture and PROTAC performance, supported by quantitative experimental data and detailed methodologies to empower rational drug design.
The Linker's Mandate: Orchestrating the Ternary Complex
The primary directive of the linker is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's length, chemical composition, and rigidity dictate the spatial geometry and stability of this complex, which is the absolute prerequisite for the E3 ligase to ubiquitinate the POI, thereby flagging it for proteasomal degradation.[4][5] An optimal linker minimizes steric hindrance while positioning the two proteins in a conformationally amenable state for ubiquitin transfer.[][7] Conversely, a poorly designed linker can lead to unproductive binding modes or steric clashes, abrogating degradation.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
The Alchemical Bridge: A Comparative Guide to Pyrrolidine-Based and PEG Linkers in PROTAC Design
Abstract
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] Central to the success of any PROTAC is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Far from being a passive spacer, the linker is a critical determinant of the PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to foster a productive ternary complex.[2][3] This guide provides an in-depth, objective comparison of two distinct and widely employed linker classes: rigidifying linkers derived from building blocks like (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate and flexible, hydrophilic polyethylene glycol (PEG) linkers . We will explore the mechanistic rationale behind their use, present comparative performance data, and provide detailed experimental protocols for their evaluation.
The PROTAC Mechanism: A Linker-Orchestrated Process
A PROTAC's function is to induce proximity between a specific Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity results in the formation of a key ternary complex (POI-PROTAC-E3 ligase), facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface.[4] This polyubiquitination acts as a molecular flag, marking the POI for degradation by the 26S proteasome.[5]
The linker's role in this process is paramount. Its length, geometry, and chemical nature dictate the relative orientation and proximity of the POI and E3 ligase.[2] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances complex stability and degradation efficiency.[2] Conversely, a poorly designed linker can lead to steric clashes or unproductive geometries, hindering ubiquitination.[6]
Caption: PROTAC-mediated protein degradation cycle.
A Tale of Two Linkers: Rigidity vs. Flexibility
The choice of linker chemistry creates a fundamental trade-off between conformational rigidity and flexibility, profoundly impacting a PROTAC's behavior.
Pyrrolidine-Based Linkers: The Virtues of Rigidity
The molecule this compound is not a complete linker but a versatile synthetic building block. The pyrrolidine core, a saturated five-membered heterocycle, is used to construct linkers with a higher degree of rigidity compared to linear alkyl or PEG chains.[1][7] This class of linkers, which also includes piperidine and piperazine moieties, pre-organizes the PROTAC's warhead and E3 ligand into a more defined spatial orientation.[7][8]
Mechanistic Advantages:
-
Reduced Entropic Penalty: By limiting the number of possible conformations, rigid linkers reduce the entropic penalty associated with forming the ternary complex. This can lead to more stable and potent complexes.[8][]
-
Improved Selectivity: A well-designed rigid linker can enforce a specific geometry that is highly complementary to the desired POI-E3 ligase pair, potentially enhancing selectivity over other proteins.
-
Enhanced Metabolic Stability: Saturated cyclic structures are often more resistant to metabolism compared to linear chains, which can improve pharmacokinetic properties.[1][7]
Potential Drawbacks:
-
Difficult Optimization: The rigidity that provides potency can also make optimization challenging. If the pre-organized conformation is not ideal for ternary complex formation, the PROTAC may be completely inactive.
-
Solubility Challenges: These linkers are typically more hydrophobic than their PEG counterparts, which can decrease the aqueous solubility of the final PROTAC molecule.[1]
PEG Linkers: The Power of Hydrophilic Flexibility
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are among the most common motifs in PROTAC design.[6][10] Their primary characteristics are hydrophilicity and high flexibility.
Mechanistic Advantages:
-
Enhanced Solubility: The ether oxygens in the PEG backbone are hydrophilic, which significantly improves the aqueous solubility of PROTACs—a common challenge for these large "beyond Rule of 5" molecules.[1][11][12]
-
Improved Permeability (The "Chameleon Effect"): While counterintuitive for a hydrophilic chain, PEG linkers can improve cell permeability. Their flexibility allows them to adopt folded, more compact conformations in the lipophilic environment of the cell membrane. This folding can shield the PROTAC's polar surface area, facilitating passive diffusion.[13][14]
-
Conformational Sampling: The flexibility of PEG linkers allows the warhead and E3 ligand to sample a wide range of orientations, increasing the probability of achieving a productive ternary complex geometry, making them an excellent starting point for linker design.[8]
Potential Drawbacks:
-
Metabolic Instability: PEG chains can be more susceptible to metabolism in vivo compared to alkyl or cycloalkane structures.[1]
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding and formation of the ordered ternary complex, potentially reducing its stability.[8]
-
Potential for Non-Specific Binding: Very long, flexible linkers might lead to less defined interactions and potentially off-target effects.
Head-to-Head Comparison: Performance & Physicochemical Properties
The optimal linker is highly dependent on the specific POI and E3 ligase pair, and empirical testing is crucial.[15] The following tables summarize representative data compiled from different studies to illustrate the impact of linker type on PROTAC performance.
Table 1: Impact of Linker Composition on Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type (Composition) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |
| BRD4 | VHL | PEG (4 units) | MV4-11 | 15 - 20 | >95 | Optimal PEG length shows high potency. | [16] |
| BRD4 | VHL | PEG (6 units) | MV4-11 | 30 - 75 | 80 - 92 | Longer PEG linker leads to reduced potency. | [16] |
| CRBN | VHL | Alkyl (9 atoms) | HEK293T | - | - | Parent compound for comparison. | [10] |
| CRBN | VHL | PEG (3 units) | HEK293T | Weaker | - | Replacing alkyl with PEG inhibited activity in this system. | [10] |
| H-PGDS | CRBN | Rigid (Piperazine Core) | HEL | 0.0173 | >90 | High rigidity led to exceptionally potent degradation. | [17] |
| H-PGDS | CRBN | Flexible (Ethylene Chain) | HEL | Reduced | - | Replacing rigid core with a flexible chain reduced activity. | [17] |
-
DC₅₀: The half-maximal degradation concentration; a lower value indicates higher potency.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Table 2: Impact of Linker Composition on Physicochemical Properties
| PROTAC System | Linker Type | cLogP | Permeability (Papp, 10⁻⁶ cm/s) | Key Observation | Reference |
| BRD4-CRBN | PEG-based | 3.5 - 4.5 | ~3.1 - 4.2 | Good balance of properties; permeability correlates with folded conformations. | [16][18] |
| BRD4-CRBN | Alkyl-based | >5.0 | Lower | Higher lipophilicity did not translate to better permeability in this case. | [18] |
| ERK5-VHL | Rigid (Amide-containing) | 6.8 | Low | Rigid, polar linker resulted in low passive permeability. | [19] |
| General | Alkyl Chains | Higher | Often Higher | At matched lipophilicity, alkyl linkers can show superior permeability. | [20] |
| General | PEG Chains | Lower | Variable | Can enhance permeability by improving solubility and adopting folded states. | [13][15] |
-
cLogP: Calculated octanol-water partition coefficient, a measure of lipophilicity.
-
Papp: Apparent permeability coefficient, typically from an in vitro model like PAMPA.
Experimental Protocols
Reproducible and rigorous experimental methods are essential for the comparative analysis of PROTACs.[3] Below are standardized protocols for the synthesis and evaluation of PROTACs with different linkers.
Caption: A typical experimental workflow for comparing PROTACs.
Protocol 1: General PROTAC Synthesis via Amide Coupling
This protocol describes a two-step sequential amide coupling, a common method for PROTAC synthesis.[21]
Part A: Coupling of Linker to the First Ligand (e.g., POI Warhead)
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine-functionalized warhead (Warhead-NH₂, 1.0 equivalent) and a carboxyl-functionalized linker (e.g., a derivative of the pyrrolidine building block or a PEG-acid, 1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation: Add an amide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the Warhead-Linker intermediate.
-
Purification: Upon completion, purify the intermediate product by preparative HPLC to achieve >95% purity.
Part B: Coupling to the Second Ligand (e.g., E3 Ligand)
-
Dissolution: Dissolve the purified Warhead-Linker intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.
-
Activation & Coupling: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring & Purification: Monitor the formation of the final PROTAC by LC-MS. Once complete, purify the final product by preparative HPLC. Characterize the final compound by ¹H NMR and HRMS.
Protocol 2: Cellular Protein Degradation Assay via Western Blot
This method quantifies the amount of target protein remaining in cells after PROTAC treatment.[3]
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line like MV4-11 for BRD4) at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the synthesized PROTACs (e.g., from 1 µM to 0.1 nM) in cell culture medium. Treat the cells with the different concentrations of each PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load them onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Conclusion and Future Outlook
The choice between a rigid, pyrrolidine-based linker and a flexible, hydrophilic PEG linker is not a matter of inherent superiority but of strategic, system-dependent optimization.[15]
-
Pyrrolidine-based (Rigid) Linkers are powerful tools for generating highly potent and selective degraders, particularly when structural information about the ternary complex is available to guide the design. Their enhanced metabolic stability is a significant advantage for in vivo applications.[7][8]
-
PEG (Flexible) Linkers serve as an invaluable starting point in PROTAC discovery.[6] Their ability to improve solubility and permeability addresses key challenges in the field, and their modular nature allows for systematic exploration of linker length to find an active degrader.[13][16]
The future of PROTAC linker design lies in a more rational, structure-guided approach, combining computational modeling with high-throughput synthesis and screening platforms.[8][22] The development of novel linker chemotypes, including "smart" linkers that are cleaved or activated in specific cellular environments, will further expand the therapeutic potential of targeted protein degradation. A systematic exploration of both rigid and flexible linker space, grounded in robust experimental data, will be essential to unlocking the next generation of highly effective PROTAC-based therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to PROTAC Efficacy: The Influence of Linker Composition
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of how the composition of the linker in Proteolysis Targeting Chimeras (PROTACs) dictates their performance, supported by experimental data and detailed methodologies.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands determine the PROTAC's targets, the linker is a critical determinant of its overall efficacy, influencing factors from cell permeability to the stability of the crucial ternary complex.[3][5]
This guide provides a comparative analysis of PROTAC efficacy based on varied linker compositions, including length, rigidity, and attachment points, supported by experimental data.
The Pivotal Role of the Linker in PROTAC Activity
Far from being a passive spacer, the linker's length, chemical composition, and flexibility profoundly impact a PROTAC's biological activity.[4][6] An optimal linker facilitates the proper proximity and orientation between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[1][4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1][4]
The linker's composition also dictates the PROTAC's physicochemical properties, such as solubility and cell permeability.[3] For instance, hydrophilic linkers like polyethylene glycol (PEG) can improve aqueous solubility, whereas more hydrophobic alkyl linkers may enhance cell membrane penetration.[3][6]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[1][5] Lower DC50 and higher Dmax values signify greater efficacy.
Impact of Linker Length
The length of the linker is a crucial parameter that significantly influences the formation and stability of the ternary complex.[1]
| PROTAC Series | Target Protein | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference(s) |
| ERα Degraders | ERα | PEG | 9 | >1 µM | <50 | MCF7 | [7][8] |
| ERα | PEG | 12 | 100-200 nM | ~80 | MCF7 | [7][8] | |
| ERα | PEG | 16 | 10-50 nM | >90 | MCF7 | [7][8] | |
| ERα | PEG | 19 | 200-500 nM | ~70 | MCF7 | [7][8] | |
| ERα | PEG | 21 | >1 µM | <60 | MCF7 | [7][8] | |
| TBK1 Degraders | TBK1 | Alkyl | < 12 | No degradation | - | - | [5] |
| TBK1 | Alkyl | 12-29 | Submicromolar | >90 | - | [5] | |
| TBK1 | Alkyl | 21 | Optimal | >90 | - | [5] |
This data illustrates that an optimal linker length exists for efficient degradation, with shorter or longer linkers leading to reduced efficacy.
Impact of Linker Rigidity
Linker rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.[2][6]
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 | Dmax (%) | Cell Line | Key Observation |
| HDAC6 Degrader | HDAC6 | VHL | Flexible (Alkyl) | 0.47 µM | >90% | HCT116 | Potent degradation with a flexible linker.[3] |
| HDAC3 Degrader | HDAC3 | VHL | Flexible (Amide) | 0.64 µM | >90% | HCT116 | Potent but less selective degradation.[3] |
| BRD4 Degrader | BRD4 | CRBN | Rigid (Piperazine) | 2.1 nM | >95% | 22Rv1 | High potency attributed to linker rigidity.[6] |
Rigid linkers can enhance selectivity by reducing the number of possible binding modes.[3]
Impact of Linker Attachment Point
The point at which the linker is attached to the warhead or E3 ligase ligand, known as the "exit vector," can profoundly alter the PROTAC's efficacy.[9]
| PROTAC Identifier | Target Ligand | E3 Ligase Ligand | Linker Attachment Point (on VHL Ligand) | DC50 (HeLa cells) | Dmax (HeLa cells) | Reference(s) |
| MZ1 | JQ1 | VHL | Standard amide position (R1) | ~25 nM | >90% | [9] |
| AT1 | JQ1 | VHL | tert-Leucine position (R2) | ~240 nM | ~85% | [9] |
This comparison demonstrates that altering the exit vector, even with identical binding moieties, can dramatically impact degradation potency, likely due to a less optimal ternary complex geometry.[9]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This assay directly measures the reduction in the level of the target protein following PROTAC treatment.[3][10]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, HCT116) at an appropriate density in 6-well plates and allow them to adhere overnight.[10]
-
Prepare serial dilutions of the PROTAC compounds in cell culture medium. A typical concentration range might span from 0.1 nM to 10 µM to capture the full dose-response curve.[3][11]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours) at 37°C.[3][10]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[10]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[10][11]
-
Determine the protein concentration of the supernatant using a BCA protein assay kit to ensure equal protein loading.[1]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.[10]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5] Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.[10]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][10]
-
Wash the membrane again three times with TBST.[10]
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantify the band intensities using densitometry software.[13]
-
Normalize the target protein levels to the loading control.[13]
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.[11]
Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation is dependent on the ubiquitin-proteasome system by detecting the poly-ubiquitination of the target protein.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow ubiquitinated species to accumulate.
-
Lyse the cells as described in the Western Blot protocol.
2. Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C to form antibody-protein complexes.
-
Add Protein A/G agarose beads to pull down the complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blotting:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer as previously described.
-
Probe the membrane with an antibody against ubiquitin.
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.[3]
Conclusion
The linker is a critical component in the design of effective PROTACs, with its composition, length, rigidity, and attachment points having a profound impact on the final therapeutic agent's potency, selectivity, and pharmaceutical properties.[3][4] A systematic approach to linker optimization, supported by robust quantitative assays, is essential for the development of potent and selective protein degraders.[4] While general principles are emerging, the optimal linker often remains an empirically determined parameter for each new target and E3 ligase pair.[5] The data and protocols presented in this guide offer a framework for researchers to rationally design and validate next-generation PROTACs with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Unseen Architect: A Comparative Guide to Pyrrolidine-Based PROTAC Linkers in Targeted Protein Degradation
For decades, drug discovery has focused on inhibiting the function of disease-causing proteins. However, the advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional occupancy-driven pharmacology.[1][2] These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] While the warhead (POI binder) and E3 ligase ligand are crucial for target engagement, the linker connecting them is increasingly recognized as a critical determinant of a PROTAC's success. This guide provides an in-depth technical comparison of pyrrolidine-based linkers with other common linker classes, offering experimental insights for researchers, scientists, and drug development professionals.
The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence a PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[2][] Among the diverse array of linker architectures, rigid heterocyclic scaffolds have gained prominence for their ability to pre-organize the PROTAC into a bioactive conformation, thereby minimizing the entropic penalty associated with ternary complex formation.[1] This guide will focus on the structure-activity relationship (SAR) of pyrrolidine-based linkers, a class of saturated heterocycles that offer a unique combination of conformational constraint and synthetic tractability.
The Rationale for Rigidification: Pyrrolidine in the PROTAC Linker Landscape
Early PROTAC design often relied on flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[1] While effective in some cases, these linkers can lead to molecules with high conformational flexibility, which may not be optimal for inducing a productive ternary complex. The incorporation of rigid motifs, such as the five-membered pyrrolidine ring, can offer several advantages:
-
Conformational Constraint: The defined stereochemistry of the pyrrolidine ring restricts the available conformations of the linker, which can help to orient the warhead and E3 ligase ligand in a manner conducive to ternary complex formation.[4] This pre-organization can lead to enhanced degradation potency.
-
Improved Physicochemical Properties: The introduction of a heterocyclic ring can modulate a PROTAC's solubility and metabolic stability. Pyrrolidine-containing linkers can lead to improved pharmacokinetic profiles compared to their more flexible counterparts.
-
Vectorial Control: The defined exit vectors from the pyrrolidine ring allow for precise control over the spatial orientation of the two binding moieties, a critical factor in optimizing protein-protein interactions within the ternary complex.
Comparative Analysis: Pyrrolidine vs. Other Linker Classes
To understand the unique contributions of the pyrrolidine scaffold, it is essential to compare its performance with other commonly used linker types.
| Linker Class | Representative Structure | Key Characteristics | Impact on PROTAC Performance |
| Pyrrolidine-Based | (Structure of a generic pyrrolidine-containing linker) | Saturated five-membered heterocycle, defined stereocenters, moderate rigidity. | Can enhance metabolic stability and pre-organize the PROTAC for efficient ternary complex formation. May improve cell permeability compared to more polar linkers. |
| Alkyl Chains | -(CH2)n- | Flexible, hydrophobic, synthetically simple. | Can suffer from poor solubility and an entropic penalty upon binding. The lack of conformational constraint can lead to non-productive binding modes. |
| PEG Chains | -(CH2CH2O)n- | Flexible, hydrophilic, improves solubility. | Can increase molecular weight and polar surface area, potentially hindering cell permeability. May be susceptible to metabolism. |
| Piperidine/Piperazine | (Structures of piperidine and piperazine rings) | Saturated six-membered heterocycles, more rigid than pyrrolidine. Piperazine offers an additional point for functionalization or protonation. | Offers greater rigidity, which can be beneficial for some targets. Piperazine can improve solubility. The larger ring size may alter the optimal linker length and geometry. |
Experimental Workflows for Evaluating Pyrrolidine-Based PROTACs
The rational design of pyrrolidine-based PROTACs requires rigorous experimental validation. The following are key assays to characterize their performance.
Diagram of the PROTAC Catalytic Cycle
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Validation of PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein.[1] The validation of a PROTAC's mechanism of action is a critical, multi-step process requiring a suite of robust in vitro assays. This guide provides an objective comparison of key in vitro assays used to validate the activity of PROTACs, complete with supporting experimental data, detailed methodologies, and visual workflows to aid researchers in designing comprehensive validation strategies.
The PROTAC Mechanism of Action: A Stepwise Validation Approach
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The validation process follows the PROTAC's mechanism of action, from initial binding and complex formation to target ubiquitination and eventual degradation.
References
Benchmarking (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate Against Other Diamine Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, a diamine linker featuring a constrained pyrrolidine scaffold, against other commonly employed diamine linkers. This analysis is supported by illustrative experimental data and detailed protocols to inform the rational design of next-generation targeted therapies.
The Critical Role of Diamine Linkers
Diamine linkers are integral components of bifunctional molecules, bridging the target-binding moiety and the effector component (e.g., an E3 ligase ligand in a PROTAC or a cytotoxic payload in an ADC). The physicochemical properties of the linker, such as its length, rigidity, and polarity, profoundly influence the overall performance of the therapeutic agent. An ideal linker should facilitate the formation of a stable and productive ternary complex in PROTACs or ensure efficient payload delivery and release in ADCs, while also contributing to favorable drug-like properties.[1]
Comparative Analysis of Diamine Linker Performance
The selection of a diamine linker is a multi-parameter optimization process.[1] Different linker architectures can significantly impact the biological activity of the final conjugate. Below is a comparative summary of this compound against other representative diamine linkers in the context of PROTACs and ADCs.
In the Context of PROTACs
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's geometry and flexibility are crucial for the formation of a stable ternary complex.
Table 1: Illustrative Performance Comparison of Diamine Linkers in a BRD4-targeting PROTAC
| Linker | Structure | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Characteristics |
| This compound | Pyrrolidine-based | ~8 | 15 | >90 | Constrained conformation may pre-organize the PROTAC for optimal ternary complex formation.[2] |
| Ethylenediamine | Linear Alkyl | 4 | 50 | ~85 | Highly flexible, may adopt multiple non-productive conformations. |
| Piperazine | Rigid Cyclic | 6 | 25 | >90 | Rigid structure can enhance ternary complex stability.[3] |
| 4,7,10-Trioxa-1,13-tridecanediamine | PEG-based | 15 | 10 | >95 | Increased hydrophilicity can improve solubility and cell permeability.[3] |
Note: The data presented above is illustrative and compiled from various sources to demonstrate comparative principles. Actual values are highly dependent on the specific target, E3 ligase, and warhead used.[4]
In the Context of ADCs
In ADCs, the linker connects the antibody to a cytotoxic payload. Its stability in circulation and susceptibility to cleavage within the target cell are paramount.
Table 2: Illustrative Performance Comparison of Diamine Linkers in an EGFR-targeting ADC
| Linker | Structure | Linker Type | Plasma Stability (t½, hours) | In Vitro Cytotoxicity (IC50, nM) | Key Characteristics |
| This compound derivative | Pyrrolidine-based | Cleavable (e.g., via enzyme-labile bond) | >100 | 5 | The pyrrolidine scaffold can influence the steric accessibility of the cleavage site. |
| Valine-Citrulline | Peptide | Enzymatically Cleavable | ~150 | 2 | Commonly used protease-cleavable linker.[5] |
| Hydrazone | pH-sensitive | Acid-labile | ~50 (at pH 7.4) | 10 | Cleaved in the acidic environment of endosomes/lysosomes.[5] |
| Maleimidocaproyl (MC) | Non-cleavable | Non-cleavable | >200 | 20 | Relies on antibody degradation for payload release.[6] |
Note: The data presented is for illustrative purposes. The nature of the payload and the conjugation chemistry significantly impact the performance of the ADC.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of diamine linkers. Below are protocols for key experiments used to evaluate the performance of PROTACs and ADCs.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
ADC In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on target cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the data on a dose-response curve.
Visualizing the Mechanisms of Action
Diagrams of the relevant signaling pathways and experimental workflows provide a clearer understanding of the processes involved.
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The rational design of diamine linkers is a critical aspect of developing effective and safe targeted therapies. This compound, with its constrained pyrrolidine scaffold, offers a distinct structural motif compared to more common linear alkyl or PEG-based diamine linkers. This constrained conformation has the potential to favorably influence the pre-organization of the bifunctional molecule, potentially enhancing its biological activity. However, the optimal linker is highly dependent on the specific biological context, including the target protein, E3 ligase or payload, and the overall molecular architecture of the conjugate. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of diamine linkers to advance the development of novel and improved PROTACs and ADCs.
References
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. aminer.org [aminer.org]
- 5. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry's Decisive Role: Unpacking the Activity of Pyrrolidine-Containing Drugs
The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of a drug's pharmacological activity. This is particularly evident in the case of pyrrolidine-containing drugs, where subtle changes in the three-dimensional structure can lead to significant differences in potency and selectivity. This guide provides a comparative analysis of stereoisomers of pyrrolidine-based compounds, supported by experimental data, to illuminate the profound impact of stereochemistry on their biological function.
The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs.[1][2][3][4] Its non-planar, puckered nature allows for various spatial orientations of substituents, giving rise to different stereoisomers, namely enantiomers and diastereomers. These stereoisomers can interact differently with their biological targets, which are often chiral themselves, leading to variations in binding affinity, efficacy, and overall pharmacological profile.[1][2][4]
Case Study: α-Pyrrolidinovalerophenone (α-PVP) Enantiomers
A compelling example of stereoselectivity is observed in the synthetic cathinone α-pyrrolidinovalerophenone (α-PVP), a potent psychostimulant that acts as a dopamine transporter (DAT) inhibitor. The two enantiomers of α-PVP, S-α-PVP and R-α-PVP, exhibit a dramatic difference in their potency at the DAT.
Quantitative Comparison of α-PVP Enantiomer Activity
Experimental data from uptake inhibition assays clearly demonstrates the superior potency of the S-enantiomer.
| Compound | Target | IC50 (µM) |
| S-α-PVP | Dopamine Transporter (DAT) | 0.02[5] |
| R-α-PVP | Dopamine Transporter (DAT) | 2.5[5] |
| Cocaine | Dopamine Transporter (DAT) | 0.51[5] |
IC50 values represent the concentration of the compound required to inhibit 50% of the dopamine uptake by the transporter.
As the data indicates, S-α-PVP is approximately 125-fold more potent than R-α-PVP at inhibiting the dopamine transporter.[5] Furthermore, S-α-PVP is about 25 times more potent than cocaine, a well-known DAT inhibitor.[5] This stark difference in activity underscores the critical role of the stereocenter in the pyrrolidine ring of α-PVP for its interaction with the dopamine transporter.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the potency of α-PVP enantiomers in inhibiting dopamine uptake by the human dopamine transporter.
Cell Culture:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) were used.
-
Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL) to maintain selection for DAT-expressing cells.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Uptake Inhibition Assay:
-
HEK293-hDAT cells were seeded into 96-well plates and allowed to adhere overnight.
-
On the day of the experiment, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Cells were then pre-incubated for 10 minutes at room temperature with various concentrations of the test compounds (S-α-PVP, R-α-PVP, or cocaine) or vehicle (KRH buffer).
-
Following the pre-incubation, a solution containing [³H]dopamine (final concentration, e.g., 10 nM) was added to each well to initiate the uptake reaction.
-
The uptake was allowed to proceed for a defined period (e.g., 10 minutes) at room temperature.
-
The reaction was terminated by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]dopamine.
-
The cells were then lysed with a scintillation cocktail, and the intracellular radioactivity was quantified using a liquid scintillation counter.
-
Non-specific uptake was determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
The IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Visualizing Stereoselectivity
The differential interaction of the α-PVP enantiomers with the dopamine transporter can be conceptualized as a lock-and-key mechanism, where the specific three-dimensional shape of the S-enantiomer allows for a more favorable binding to the active site of the transporter protein.
Caption: Stereoselective binding of α-PVP enantiomers to the DAT.
Conclusion
The case of α-PVP enantiomers provides a clear and quantifiable example of the critical importance of stereochemistry in the activity of pyrrolidine-containing drugs. The significant difference in potency between the S- and R-isomers highlights the necessity for stereoselective synthesis and evaluation in the drug discovery and development process. For researchers and scientists in this field, a thorough understanding and consideration of stereochemical factors are paramount to designing safer and more effective therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piperidine- and Pyrrolidine-Based Linkers for Protein Degradation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the design of proteolysis-targeting chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. While the warhead and E3 ligase ligand provide target specificity and recruitment of the degradation machinery, respectively, the linker is far from a passive component. Its structure, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Among the various linker strategies, the incorporation of saturated heterocyclic scaffolds, such as piperidine and pyrrolidine, has gained significant attention. These cyclic structures impart a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This guide provides a detailed head-to-head comparison of piperidine- and pyrrolidine-based linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.
Core Structural and Functional Comparison: A Tale of Two Rings
Piperidine, a six-membered saturated heterocycle, and pyrrolidine, its five-membered counterpart, offer distinct conformational and physicochemical properties that can be leveraged in PROTAC design.
Piperidine: The Rigid Chair
The piperidine ring predominantly adopts a rigid chair conformation.[1][2] This conformational constraint can be advantageous in reducing the entropic penalty associated with ternary complex formation, potentially leading to higher binding affinity and more potent degradation.[3] The defined geometry of the piperidine ring can also provide a more predictable spatial orientation of the warhead and E3 ligase ligand. Furthermore, the nitrogen atom within the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[3]
Pyrrolidine: The Flexible Envelope
In contrast, the five-membered pyrrolidine ring is more conformationally flexible, readily adopting various envelope and twist conformations.[4] This flexibility can allow the PROTAC to explore a wider conformational space, which may be beneficial in cases where the optimal geometry for ternary complex formation is unknown.[5][6] However, this increased flexibility can also come with a higher entropic cost upon binding. The physicochemical properties of pyrrolidine are similar to piperidine, with the nitrogen atom also providing a basic handle to modulate solubility.[4][7]
| Property | Piperidine | Pyrrolidine | Key Considerations for PROTAC Design |
| Ring Size | 6-membered | 5-membered | Influences bond angles and overall geometry of the linker. |
| Conformational Preference | Rigid chair conformation[1][2] | Flexible envelope and twist conformations[4] | Rigidity can pre-organize the PROTAC for binding, while flexibility allows for more conformational sampling. |
| pKa of Conjugate Acid | ~11.2 | ~11.3 | Both are basic and can be protonated to improve solubility.[8] |
| Lipophilicity (logP) | Slightly more lipophilic | Slightly less lipophilic | Can influence cell permeability and off-target interactions.[8] |
Performance in Protein Degradation: A Data-Driven Comparison
Direct head-to-head comparisons of piperidine and pyrrolidine linkers in a single PROTAC system are scarce in the published literature. However, by examining well-characterized PROTACs that utilize these linkers against the same target, we can draw valuable insights into their relative performance. Here, we compare representative PROTACs targeting Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling and a validated cancer target.
| PROTAC | Linker Type | Target | E3 Ligase | DC50 | Dmax | Reference |
| RC-1 | Piperidine-containing | BTK | Cereblon (CRBN) | 6.6 nM | >90% | [9] |
| BCPyr | Complex, contains pyrazine and other moieties | BTK | cIAP1 | 800 nM | Not Reported | [10] |
Note: The data presented is for illustrative purposes and a direct comparison is limited by the differences in the overall PROTAC structure, including the E3 ligase ligand and warhead modifications.
In this comparison, the piperidine-containing PROTAC, RC-1, demonstrates significantly higher potency in degrading BTK than BCPyr.[9][10] While this is not a direct comparison of the linkers alone, it highlights the potential for piperidine-based linkers to contribute to highly potent degraders. The lower potency of BCPyr may be attributed to a variety of factors, including the complex nature of its linker and the different E3 ligase recruited.
Experimental Protocols for Evaluating Linker Performance
A rigorous evaluation of linker performance requires a suite of biochemical, biophysical, and cell-based assays. The following protocols provide a framework for characterizing and comparing PROTACs with different linkers.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.
Step-by-Step Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip.
-
Analyte Injection: Inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the sensor surface.
-
Data Analysis: Monitor the change in the refractive index to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein.
-
Detection: Visualize the polyubiquitin ladder of the target protein using a suitable detection method.
Cellular Degradation Assay
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation for each PROTAC concentration and determine the DC50 and Dmax values.[11]
Synthesis of Piperidine- and Pyrrolidine-Based Linkers
The synthesis of PROTACs with these heterocyclic linkers typically involves a modular approach, where the linker is constructed and then coupled to the warhead and E3 ligase ligand.
Representative Synthesis of a Piperidine-Based Linker:
A common strategy involves the use of commercially available building blocks, such as N-Boc-4-aminopiperidine, which can be elaborated through standard organic chemistry reactions.[12]
Representative Synthesis of a Pyrrolidine-Based Linker:
Similarly, chiral or achiral pyrrolidine building blocks, such as (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, can be used as starting materials for linker synthesis.[13] The synthesis often involves amide bond formation and other standard transformations to build the desired linker structure.
Conclusion: A Nuanced Choice for Rational PROTAC Design
The choice between a piperidine- and a pyrrolidine-based linker in PROTAC design is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that depends on the specific target protein, the E3 ligase being recruited, and the desired properties of the final PROTAC molecule.
Piperidine offers the advantage of conformational rigidity, which can lead to more potent degraders by pre-organizing the molecule for ternary complex formation. In contrast, the flexibility of the pyrrolidine ring may be beneficial when the optimal binding geometry is unknown. Both scaffolds provide a basic nitrogen atom that can be used to tune the physicochemical properties of the PROTAC.
Ultimately, the optimal linker design must be determined empirically through the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths. The experimental protocols outlined in this guide provide a robust framework for such studies, enabling the rational design of next-generation protein degraders with improved efficacy and drug-like properties.
References
- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicintermediate.com [organicintermediate.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 15761-39-4|(S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
The Linker's Length: A Critical Guide to Optimizing PROTAC Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's architecture is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. While significant effort is often dedicated to optimizing the binding moieties, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's potency and selectivity. This guide provides a comprehensive comparison of how linker length influences PROTAC efficacy, supported by quantitative data and detailed experimental protocols.
The Balancing Act: Why Linker Length is Paramount
The primary role of the linker is to facilitate the formation of a stable and productive ternary complex, comprising the PROTAC, the target protein, and the E3 ligase.[1] The length of the linker dictates the spatial arrangement of this complex, which is essential for efficient ubiquitination of the target protein and its subsequent degradation.
An improperly sized linker can have detrimental effects on PROTAC function:
-
Too Short: A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This clash impedes the formation of a stable ternary complex, thereby abolishing degradation activity.[1][2]
-
Too Long: Conversely, an excessively long linker can lead to an overly flexible molecule. This increased conformational freedom may result in unproductive binding modes where the distance and orientation between the E3 ligase and the target's lysine residues are not optimal for ubiquitination.[1][2] This can lead to reduced potency and, in some cases, a more pronounced "hook effect" at higher PROTAC concentrations.
Therefore, the optimization of linker length is a critical and empirical process for each specific target and E3 ligase pair.[3]
Quantitative Comparison of PROTAC Performance with Varying Linker Lengths
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the profound impact of linker length on PROTAC performance.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Reference |
| ERα PROTAC 1 | PEG | 9 | >1 | ~20 | [4] |
| ERα PROTAC 2 | PEG | 12 | ~1 | ~50 | [4] |
| ERα PROTAC 3 | PEG | 16 | ~0.1 | >80 | [4] |
| ERα PROTAC 4 | PEG | 19 | ~1 | ~60 | [4] |
| ERα PROTAC 5 | PEG | 21 | >1 | ~40 | [4] |
Table 2: Impact of Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 PROTAC 1 | PEG | 8 | 21 | >95 | [5] |
| BRD4 PROTAC 2 | PEG | 12 | 5.8 | >95 | [5] |
| BRD4 PROTAC 3 | PEG | 16 | 15 | >95 | [5] |
Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Compound | Linker Type | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 PROTAC 1 | Alkyl/Ether | - | <12 | No Degradation | - | [6] |
| TBK1 PROTAC 2 | Alkyl/Ether | - | 12-29 | Submicromolar | >75 | [6] |
| TBK1 PROTAC 3 | Alkyl/Ether | - | 21 | 3 | 96 | [6] |
| TBK1 PROTAC 4 | Alkyl/Ether | - | 29 | 292 | 76 | [6] |
Table 4: Impact of Linker Extension on EGFR/HER2 Selectivity
| PROTAC Compound | Linker Modification | Target Selectivity | Reference |
| Lapatinib-based PROTAC | Original Linker | Degrades both EGFR and HER2 | [7] |
| Lapatinib-based PROTAC | Extension by a single ethylene glycol unit | Selective for EGFR degradation | [7] |
Mandatory Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: The impact of linker length on ternary complex formation and degradation.
Experimental Protocols
Accurate and reproducible data are essential for the rational design of PROTACs. The following are detailed methodologies for key experiments used to assess the impact of linker length on PROTAC performance.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[2]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples.
-
Probe for the presence of all three components of the ternary complex: the immunoprecipitated protein, the PROTAC-recruited protein, and confirm the absence of non-interacting proteins.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that provides real-time kinetic data on the formation and stability of the ternary complex.
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip surface (e.g., CM5).
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the chip surface.
-
-
Binary Interaction Analysis (Controls):
-
First, assess the binary binding of the PROTAC to the immobilized E3 ligase. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).
-
Similarly, assess the binary binding of the POI to the PROTAC, which may require a different experimental setup.
-
-
Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
-
The cooperativity of ternary complex formation can also be calculated by comparing the binding affinities of the binary and ternary interactions.
-
Fluorescence Polarization (FP) for Binding Affinity
FP assays are a solution-based, homogeneous method to measure the binding affinity of the PROTAC to its target proteins and the formation of the ternary complex.
-
Assay Principle: The assay measures the change in the polarization of fluorescently labeled molecules upon binding to larger partners.
-
Binary Binding:
-
A fluorescently labeled ligand for either the POI or the E3 ligase is used.
-
Increasing concentrations of the respective protein are added, and the change in fluorescence polarization is measured to determine the binding affinity (Kd).
-
Alternatively, a competition assay can be performed where the PROTAC displaces the fluorescent ligand.
-
-
Ternary Complex Formation:
-
A pre-formed complex of the fluorescently labeled ligand and its protein partner is prepared.
-
The PROTAC and the third component of the complex are titrated into the solution.
-
A change in fluorescence polarization indicates the formation of the ternary complex.
-
-
Data Analysis: Binding curves are generated by plotting the change in polarization against the concentration of the titrant to calculate binding affinities.
Conclusion
The linker is a pivotal component in the design of potent and selective PROTACs. As demonstrated by the compiled data, even subtle changes in linker length can dramatically alter a PROTAC's degradation efficiency and target specificity. A systematic approach to linker optimization, employing a suite of robust quantitative assays, is therefore indispensable for the development of clinically viable PROTAC-based therapeutics. The experimental protocols and comparative data presented in this guide offer a foundational framework for the rational design and evaluation of novel protein degraders.
References
Navigating the Ternary Complex: A Comparative Guide to the Validation of Pyrrolidine-Linked PROTACs
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the successful formation of a stable ternary complex—comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase—is the linchpin of success. This guide provides an objective comparison of pyrrolidine-linked PROTACs against other common linker classes, supported by experimental data for validating and characterizing this critical interaction.
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely reliant on its binary affinities for the POI and the E3 ligase. The ability to cooperatively bring these two proteins into a productive orientation for ubiquitination is paramount. Therefore, robust and quantitative validation of ternary complex formation is a cornerstone of any successful PROTAC development program. The linker connecting the two ends of the PROTAC plays a crucial role in this process, with its length, flexibility, and chemical composition influencing the stability and cooperativity of the ternary complex.
This guide will delve into a comparison of PROTACs featuring pyrrolidine-containing linkers, often categorized as rigid or constrained linkers, against those with more flexible linkers, such as polyethylene glycol (PEG) or alkyl chains.
The PROTAC Mechanism of Action: A Signaling Pathway
At its core, a PROTAC hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin tags to the POI, marking it for degradation by the proteasome.
Comparative Analysis of Linker Types in Ternary Complex Formation
The choice of linker can significantly impact the degradation efficiency (DC50) and the stability of the ternary complex, often measured by a cooperativity factor (α). An alpha value greater than 1 indicates that the binding of the PROTAC to one protein partner enhances its binding to the other, a desirable feature for potent degraders. While direct head-to-head data for pyrrolidine linkers across multiple systems is sparse, we can infer their properties from studies on rigid and constrained linkers.
| Linker Type | Target System | Cooperativity (α) | DC50 (nM) | Dmax (%) | Key Observations |
| Flexible (Alkyl) | BRD4-CRBN | 1.5 - 5 | 10 - 100 | >90 | Good degradation, but potency can be sensitive to linker length. |
| Flexible (PEG) | BRD4-VHL | 5 - 15 | 1 - 20 | >95 | Often improves solubility and can lead to higher cooperativity.[1] |
| Rigid (Piperidine/Pyrrolidine-containing) | AR-CRBN | >10 | <10 | >90 | Can pre-organize the PROTAC for optimal binding, leading to high potency.[1][2][3][4][5][6] |
| Rigid (Alkyne-based) | BRD4-VHL | Variable | 20 - 500 | 70 - 95 | Rigidity can sometimes be detrimental if not perfectly matched to the target system. |
Note: Data is compiled from various literature sources and is intended for illustrative comparison. Direct comparison across different systems should be made with caution.
Experimental Validation of Ternary Complex Formation
A multi-faceted approach employing both biophysical and cellular assays is crucial for the comprehensive validation of ternary complex formation.
Biophysical Assays (In Vitro)
These assays provide quantitative data on the binding affinity, kinetics, and thermodynamics of ternary complex formation in a purified system.
| Assay | Measures | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α) | Real-time, label-free, provides kinetic data, medium throughput. | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), thermodynamics (ΔH, ΔS), stoichiometry (n) | Label-free, in-solution, provides a complete thermodynamic profile. | Low throughput, requires large amounts of pure protein.[7] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity of target and E3 ligase, apparent affinity | Homogeneous, high-throughput, sensitive. | Requires fluorescent labeling, potential for compound interference. |
Cellular Assays
These assays confirm that the PROTAC can form the ternary complex and induce degradation in a physiological environment.
| Assay | Measures | Advantages | Disadvantages |
| NanoBRET™ | Target engagement, ternary complex formation in live cells | Live-cell assay, provides data on permeability and intracellular engagement. | Requires genetic modification of cells to express tagged proteins. |
| Co-immunoprecipitation (Co-IP) | Confirmation of ternary complex formation in cells | Detects interactions under near-physiological conditions. | Semi-quantitative, prone to false positives/negatives. |
| Western Blot | Target protein levels post-PROTAC treatment (DC50, Dmax) | Direct measure of protein degradation, widely available. | Endpoint assay, semi-quantitative. |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary (protein-PROTAC-protein) interactions.
Protocol for VHL/PROTAC/POI Ternary Complex Analysis:
-
Immobilization: Covalently immobilize biotinylated VCB (VHL-ElonginC-ElonginB) complex onto a streptavidin-coated sensor chip.[8]
-
Binary Interaction: To measure the binary interaction between the PROTAC and VHL, inject a series of concentrations of the PROTAC over the sensor surface and a reference flow cell.
-
Ternary Complex Formation: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC. Inject these solutions over the VHL-immobilized surface.[9]
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions.
-
Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α > 1 indicates positive cooperativity.[8]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.[10]
Protocol:
-
Sample Preparation: Prepare solutions of the proteins and PROTAC in identical, degassed buffer to minimize heats of dilution.[11][12]
-
Binary Titration:
-
Load the PROTAC into the syringe and one of the proteins into the sample cell.
-
Perform a series of injections, measuring the heat change after each injection.
-
Integrate the heat signals and fit the data to a single-site binding model to determine KD, ΔH, and stoichiometry (n).
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the second protein in the presence of the first, saturate the PROTAC solution with the first protein before titrating it into the second protein.
-
Alternatively, to measure the binding of the second protein to the pre-formed PROTAC-protein binary complex, place the second protein in the syringe and the binary complex in the cell.[13]
-
-
Data Analysis: The thermodynamic parameters for ternary complex formation are determined, allowing for the calculation of cooperativity.[13]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To detect the proximity of the POI and E3 ligase induced by the PROTAC.
Protocol:
-
Reagent Preparation: Use tagged proteins (e.g., GST-POI and His-E3 ligase). The donor is a terbium-labeled anti-GST antibody, and the acceptor is a fluorescently labeled anti-His antibody.[14][15]
-
Assay Setup: In a microplate, add the GST-POI, His-E3 ligase, anti-GST-Tb, and anti-His-acceptor antibodies.[14][15]
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: A bell-shaped dose-response curve is characteristic of PROTAC-induced ternary complex formation.[13]
NanoBRET™ Target Engagement and Ternary Complex Assay
Objective: To detect the proximity of the POI and E3 ligase in living cells.[16]
Protocol:
-
Cell Line Engineering:
-
Target Engagement: Express the POI as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the POI is used.[17]
-
Ternary Complex: Express the POI as a fusion with NanoLuc® luciferase (the energy donor) and the E3 ligase as a fusion with HaloTag® (the energy acceptor), which is then labeled with a fluorescent ligand.[16][18]
-
-
Assay Procedure:
-
Plate the engineered cells in a white, 96-well plate.
-
For ternary complex formation, add the HaloTag® fluorescent ligand.
-
Add a serial dilution of the PROTAC.
-
Incubate the cells (typically 2 hours).
-
Add the Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths (donor and acceptor).
-
Calculate the NanoBRET™ ratio. A bell-shaped curve is often observed for ternary complex formation, providing a measure of the PROTAC's ability to induce this complex in cells.
-
Conclusion
The validation of ternary complex formation is a critical and multifaceted process in the development of potent and selective PROTACs. The choice of linker, with rigid linkers containing moieties like pyrrolidine, can significantly influence the physicochemical properties of the molecule and the geometry of the ternary complex. A systematic evaluation using a suite of orthogonal biophysical and cellular assays is essential for success. Techniques like SPR and ITC provide detailed kinetic and thermodynamic data, while assays such as NanoBRET and TR-FRET offer higher throughput and cellular context. By integrating the data from these diverse experimental approaches, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and make data-driven decisions to advance the most promising candidates.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 3. explorationpub.com [explorationpub.com]
- 4. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selvita.com [selvita.com]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 18. promega.com [promega.com]
Comparison of synthetic routes for chiral 2-substituted pyrrolidines
A comparative analysis of synthetic methodologies is crucial for researchers in organic chemistry and drug development to select the most efficient and suitable route for obtaining chiral 2-substituted pyrrolidines. These structural motifs are prevalent in a wide array of natural products and pharmaceuticals, making their stereoselective synthesis a significant area of research. This guide provides an objective comparison of several modern synthetic routes, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of enantiomerically pure 2-substituted pyrrolidines can be achieved through various strategies, each with its own set of advantages and limitations. Key factors for comparison include chemical yield, enantioselectivity, substrate scope, and the operational simplicity of the reaction. Herein, we compare four prominent methods: biocatalytic transamination, palladium-catalyzed carboamination, iridium-catalyzed intramolecular reductive amination, and asymmetric allylic alkylation followed by ring contraction.
| Synthetic Route | 2-Substituent | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Biocatalytic Transamination | p-Chlorophenyl | 5-chloro-1-(4-chlorophenyl)pentan-1-one | Transaminase (ATA-117-Rd6 or PjSTA-R6-8) | Isopropylamine, PLP, KPi buffer, DMSO, 40 °C, 24 h | up to 90 (analytical) | >99.5 | [1][2] |
| Pd-Catalyzed Carboamination | Naphthalen-2-ylmethyl | N-Boc-pent-4-enylamine | Pd(dba)₂, (S)-Siphos-PE, NaOtBu | Toluene, 80 °C, 24 h | 75 | 94 | [3] |
| Ir-Catalyzed Reductive Amination | Phenyl | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | [Ir(cod)Cl]₂ / (R)-BINAP | H₂, I₂, NaBF₄, TsOH, KI, DCE, 50 °C, 13 h | 98 | 92 | [4] |
| Asymmetric Allylic Alkylation & Ring Contraction | 2-allyl-2-benzyl | Glutaric anhydride derivative | Pd₂(dba)₃, (R,R)-ANDEN-phenyl Trost ligand | CH₂Cl₂, rt | Not specified | Not specified | [5][6] |
Experimental Protocols
Biocatalytic Transamination for the Synthesis of (R)-2-(p-Chlorophenyl)pyrrolidine.[1][2]
This protocol describes the asymmetric synthesis of (R)-2-(p-chlorophenyl)pyrrolidine from the corresponding ω-chloroketone using a transaminase.
Materials:
-
5-chloro-1-(4-chlorophenyl)pentan-1-one (10 mM)
-
Isopropylamine (IPA) (1 M)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Potassium phosphate buffer (KPi) (100 mM, pH 8.0)
-
Transaminase ATA-117-Rd6 (10 mg/mL)
-
Dimethyl sulfoxide (DMSO) (10% v/v)
Procedure:
-
In a reaction vessel, dissolve 5-chloro-1-(4-chlorophenyl)pentan-1-one in DMSO.
-
Add the DMSO solution to the potassium phosphate buffer containing PLP and isopropylamine.
-
Initiate the reaction by adding the transaminase enzyme.
-
Incubate the reaction mixture at 40 °C with shaking for 24 hours.
-
Monitor the reaction progress and enantiomeric excess by chiral gas chromatography (GC).
-
For preparative scale, the product can be extracted and purified by precipitation as a tosylate salt.
Palladium-Catalyzed Enantioselective Carboamination.[3]
This method illustrates the synthesis of an enantioenriched 2-(arylmethyl)pyrrolidine via an intramolecular carboamination reaction.
Materials:
-
N-Boc-pent-4-enylamine
-
2-Bromonaphthalene
-
Pd(dba)₂ (5 mol %)
-
(S)-Siphos-PE (10 mol %)
-
NaOtBu (1.4 equiv)
-
Toluene (0.1 M)
Procedure:
-
In a glovebox, add Pd(dba)₂, (S)-Siphos-PE, and NaOtBu to a reaction tube.
-
Add a solution of N-Boc-pent-4-enylamine and 2-bromonaphthalene in toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired product.
Iridium-Catalyzed Intramolecular Asymmetric Reductive Amination.[4]
This protocol details the one-pot synthesis of a chiral 2-arylpyrrolidine.
Materials:
-
tert-Butyl (4-oxo-4-phenylbutyl)carbamate
-
[Ir(cod)Cl]₂ (0.5 mol %)
-
(R)-BINAP (1 mol %)
-
Iodine (I₂) (20 mol %)
-
Sodium tetrafluoroborate (NaBF₄) (10 mol %)
-
p-Toluenesulfonic acid (TsOH) (20 mol %)
-
Potassium iodide (KI) (20 mol %)
-
1,2-Dichloroethane (DCE)
-
Hydrogen gas (H₂) (50 atm)
Procedure:
-
To a high-pressure autoclave, add tert-butyl (4-oxo-4-phenylbutyl)carbamate, [Ir(cod)Cl]₂, (R)-BINAP, I₂, NaBF₄, TsOH, and KI.
-
Add DCE as the solvent.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 atm.
-
Heat the reaction mixture to 50 °C and stir for 13 hours.
-
After cooling and venting the hydrogen, concentrate the reaction mixture.
-
Purify the crude product by column chromatography to yield the 2-phenylpyrrolidine.
Visualization of Synthetic Pathways
The following diagram illustrates the different starting points and key transformations for the compared synthetic routes leading to chiral 2-substituted pyrrolidines.
Caption: Comparison of synthetic pathways to chiral 2-substituted pyrrolidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the pharmacokinetic properties of PROTACs with different linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple bridge connecting the target protein binder and the E3 ligase ligand, plays a crucial role in determining a PROTAC's overall efficacy and pharmacokinetic profile. This guide provides an objective comparison of the pharmacokinetic properties of PROTACs featuring different linker types, supported by experimental data and detailed methodologies to inform rational PROTAC design.
PROTACs, as heterobifunctional molecules, often possess molecular weights and physicochemical properties that deviate from traditional small-molecule drugs, frequently falling "beyond the Rule of Five" (bRo5).[1][2] This makes achieving favorable drug metabolism and pharmacokinetic (DMPK) properties, including oral bioavailability, a significant hurdle.[1] The linker is a key determinant of a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile, profoundly influencing its in vivo performance.[2][3] This guide will delve into the characteristics of common linker types—flexible (Alkyl and Polyethylene Glycol - PEG) and rigid—and their impact on the pharmacokinetic journey of a PROTAC.
The Great Divide: Flexible vs. Rigid Linkers
The choice of linker can be broadly categorized into flexible and rigid structures, each conferring distinct advantages and disadvantages to the resulting PROTAC.
-
Flexible Linkers (Alkyl and PEG chains): These are the most common motifs in published PROTACs, primarily due to their synthetic accessibility and the ease with which their length and composition can be tuned.[4] Alkyl and PEG chains allow for adjustments to crucial properties like lipophilicity and topological polar surface area (TPSA).[4]
-
Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are generally hydrophobic and metabolically stable.[5][6] Their hydrophobicity can enhance cell permeability but may also lead to poor aqueous solubility and non-specific binding.[6]
-
PEG Linkers: Consisting of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs.[5][6] They can also promote the adoption of folded conformations that shield polar surface area, potentially increasing cell permeability.[6] However, longer PEG chains may be more susceptible to metabolic degradation compared to alkyl linkers.[3][6]
-
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperidine, piperazine, or aromatic rings.[3][5] The increased rigidity can help to pre-organize the PROTAC molecule into a bioactive conformation, potentially improving ternary complex formation and subsequent degradation activity.[7] This structural constraint can also shield the molecule from metabolic enzymes, leading to lower clearance and a longer half-life.[3] PROTACs with rigid linkers have demonstrated favorable in vivo properties, with several candidates advancing into clinical trials.[3]
At a Glance: Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative PROTACs with different linker types. It is important to note that direct side-by-side comparisons with a full dataset in a single publication are challenging; this data is compiled from various sources to illustrate general trends.[8]
| Feature | Alkyl Linkers | PEG Linkers | Rigid Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[6] | Repeating ethylene glycol units.[6] | Contain cyclic moieties (e.g., piperidine, piperazine).[3][5] |
| Hydrophilicity | Generally hydrophobic.[6] | Hydrophilic.[6] | Can be modulated by the nature of the cyclic system.[7] |
| Solubility | May limit aqueous solubility.[6] | Generally improves aqueous solubility.[6] | Can be improved by incorporating basic centers like piperazine.[7] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.[6] | Can enhance permeability by improving solubility and adopting folded conformations.[6] | Can lead to improved cell permeability and oral bioavailability.[3] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[6] | May have reduced metabolic stability in vivo.[3][6] | Can be shielded from metabolic enzymes, leading to lower clearance.[3] |
| Conformation | Tend to adopt elongated conformations.[6] | Can adopt more folded conformations.[6] | More constrained and pre-organized.[7] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[6] | Can be more challenging and costly to synthesize compared to alkyl linkers.[5][6] | Synthesis can be more complex than flexible linkers. |
Table 1: General Comparison of Physicochemical Properties of Different Linker Types.
| PROTAC Name | Linker Type | Target Protein | E3 Ligase | Species | Route | Oral Bioavailability (%) | Clearance (mL/h/kg) | Half-life (t½) (h) |
| ARV-110 | Rigid (piperidine-piperazine) | Androgen Receptor (AR) | CRBN | Rat | PO | 27 | 2.5 | 4.9 |
| ARV-471 | Rigid (piperidine-piperazine) | Estrogen Receptor (ER) | CRBN | Rat | PO | 38 | 1.8 | 7.5 |
| Compound 16 | Flexible (Alkyl-based) | Androgen Receptor (AR) | CRBN | Rat | PO | Showed promise | High | - |
| Illustrative PEG-PROTAC | Flexible (PEG-based) | - | - | - | - | Variable | Often higher than alkyl/rigid | Generally shorter than rigid |
Table 2: In Vivo Pharmacokinetic Parameters of Representative PROTACs. Data for ARV-110 and ARV-471 from preclinical studies.[3] Data for Compound 16 is qualitative.[9] Illustrative PEG-PROTAC data represents general trends discussed in the literature.[3][6]
Visualizing the Process: From Mechanism to Evaluation
To understand the context of these pharmacokinetic evaluations, it is essential to visualize the PROTAC mechanism of action and the general workflow for their assessment.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Experimental Workflow.
Key Experimental Protocols
A comprehensive evaluation of a PROTAC's pharmacokinetic properties involves a series of in vitro and in vivo experiments.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Materials:
-
Test PROTAC compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add the test PROTAC and control compounds to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the intestinal barrier.
-
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution)
-
Test PROTAC compound
-
Phosphate buffered saline (PBS) at pH 7.4 (acceptor buffer) and a suitable buffer for the donor compartment (e.g., pH 5.0 to mimic the small intestine)
-
Control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system for concentration analysis
-
-
Procedure:
-
Prepare the PAMPA plate by adding the lipid solution to the filter membrane of the donor plate and allowing the solvent to evaporate.
-
Add the buffered solution of the test PROTAC and control compounds to the donor wells.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the effective permeability coefficient (Pe).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This study determines the ADME properties of a PROTAC in a living organism.
-
Materials:
-
Test PROTAC compound formulated in a suitable vehicle for the chosen route of administration (e.g., intravenous, oral).
-
Rodents (e.g., rats or mice) with cannulated vessels for blood sampling.
-
Blood collection tubes (containing anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Administer the PROTAC to the animals via the desired route (e.g., a single IV bolus and a single oral gavage).
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose, such as 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for the oral dose, maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
-
Conclusion: A Balancing Act in Linker Design
The choice of linker is a critical, multifaceted decision in the design of a PROTAC.[1] There is no one-size-fits-all solution, and the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[6] Flexible linkers like alkyl and PEG chains offer synthetic tractability, with alkyl linkers generally providing better metabolic stability and PEG linkers enhancing solubility.[6] Rigid linkers, while potentially more synthetically challenging, can offer significant advantages in terms of metabolic stability, half-life, and oral bioavailability by enforcing a more favorable conformation and reducing susceptibility to enzymatic degradation.[3] A thorough in vitro and in vivo characterization of PROTACs with diverse linkers is essential to guide the rational design of next-generation protein degraders with optimized pharmacokinetic properties for clinical success.
References
- 1. chempep.com [chempep.com]
- 2. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the disposal of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate based on general laboratory safety protocols and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to treat this chemical as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are in a controlled environment, preferably within a chemical fume hood, and equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat is mandatory.
-
Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, ideally inside a chemical fume hood to prevent inhalation of vapors.[1][2]
Hazard Assessment of Structurally Similar Compounds
Due to the lack of specific data for this compound, the following table summarizes hazard information for related compounds to inform a cautious approach to its handling and disposal. This compound should be treated as causing severe skin burns and eye damage.
| Property | Value (for structurally similar compounds) | Source |
| GHS Hazard Statements | Causes severe skin burns and eye damage. May cause respiratory irritation. | [3][4][5] |
| Signal Word | Danger | [3][4] |
| Appearance | Likely a liquid or solid. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [3][6] |
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through your institution's designated hazardous waste program.[1][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]
Step 1: Waste Segregation and Collection
-
Waste Stream: This compound should be collected as a hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.[1][2] Halogenated and non-halogenated solvent wastes should generally be kept separate.[8]
-
Pure Compound/Residues: Collect any unused or unwanted this compound in its original container or a designated, compatible hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, absorbent pads from spills, or gloves, should be collected as solid hazardous waste.[1][9] Place these items in a clearly labeled, sealed plastic bag or a designated solid waste container.[9]
Step 2: Container Selection and Labeling
-
Container Type: Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) is often a suitable choice.[2][10] The container must have a secure screw-top cap.
-
Labeling: As soon as you begin accumulating waste, affix a hazardous waste label provided by your EHS department.[8][10][11] The label must include:
Step 3: Waste Storage
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[1][8][10]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][7][10]
-
Location: Store the waste in a designated satellite accumulation area (SAA) within your laboratory.[11] This area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[1]
-
Incompatible Materials: Ensure the waste is stored separately from incompatible materials such as acids and strong oxidizing agents.[10][11]
Step 4: Arranging for Disposal
-
Waste Pickup: Once the waste container is full (do not overfill) or you are approaching the storage time limit set by your institution (often 6-12 months), submit a chemical waste collection request to your EHS department.[7][8][10]
-
Transportation: Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.[7][8]
Step 5: Empty Container Disposal
-
An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[7]
-
The first rinseate must be collected and disposed of as hazardous waste.[7][10] Subsequent rinses may also need to be collected, depending on the toxicity; it is best practice to collect all rinses as hazardous waste.
-
After rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[7][10] The container can then typically be disposed of in the regular trash or designated glass disposal, as per your institution's policy.
Spill Management
In the event of a spill, immediate action is necessary to ensure safety and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated, preferably within a fume hood.[1]
-
Personal Protection: Wear the appropriate PPE as described in Section 1 before attempting to clean the spill.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical sorbent pad.[1]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Experimental Protocols
While direct experimental protocols for the disposal of this specific compound are not available, a general procedure for the neutralization of small quantities of carbamates via alkaline hydrolysis is noted in the literature for similar compounds. This involves refluxing the compound with a strong base like potassium hydroxide in a solvent such as ethanol to break down the carbamate functional group.[2] However, this should only be attempted by trained personnel as a final step in an experimental procedure and not as a primary method of waste disposal. The resulting solution would still need to be evaluated for proper disposal and may require collection as hazardous waste. The primary and recommended disposal method remains collection by a licensed professional waste disposal service.[1][12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for hazardous chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. capotchem.cn [capotchem.cn]
Personal protective equipment for handling (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate was not available. The following information is based on the SDS for the structurally similar compound, 1-(2-Aminoethyl)pyrrolidine (CAS 7154-73-6), and general chemical safety principles. The tert-butoxycarbonyl (Boc) protecting group may alter the toxicological properties. Therefore, this guidance should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted before handling this chemical.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes crucial operational and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a flammable liquid that can cause severe skin burns and eye damage. Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a government-approved respirator is required. |
Safe Handling and Storage
Safe handling and storage practices are critical to prevent accidents and maintain the chemical's integrity.
Table 2: Handling and Storage Guidelines
| Aspect | Procedure |
| Handling | Use in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Use non-sparking tools and take precautionary measures against static discharge as the compound may be flammable.[1] Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Keep away from heat, sparks, open flames, and hot surfaces. The compound may be air and moisture sensitive. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spill and Disposal Management
Proper management of spills and waste is essential for laboratory and environmental safety.
Table 4: Spill and Disposal Plan
| Procedure | Steps |
| Spill Response | Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition.[1] Absorb the spill with inert material (e.g., sand, silica gel, or universal binder).[1] Collect the absorbed material in a suitable, closed container for disposal.[1] Do not let the product enter drains. |
| Waste Disposal | Dispose of the chemical and its container at an approved waste disposal plant. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Follow all national and local regulations for chemical waste disposal. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
